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  • Product: (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol
  • CAS: 1186405-17-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

< For Researchers, Scientists, and Drug Development Professionals Introduction (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is a highly functionalized pyridine derivative that serves as a versatile building block...

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is a highly functionalized pyridine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its unique substitution pattern, featuring a benzyloxy group, a chlorine atom, an iodine atom, and a hydroxymethyl group, provides multiple reactive sites for further molecular elaboration.[1] This guide details a robust and logical synthetic pathway to this key intermediate, emphasizing the rationale behind experimental choices and providing comprehensive protocols. The molecular weight of this compound is 375.59 g/mol , and its molecular formula is C₁₃H₁₁ClINO₂.[1]

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a pathway originating from a more readily available substituted pyridine core. The primary disconnection points are the hydroxymethyl group at the C2 position and the benzyloxy group at the C5 position. The hydroxymethyl group can be installed via the reduction of a corresponding aldehyde or carboxylic acid. The benzyloxy group is typically introduced through a nucleophilic substitution reaction. The chloro and iodo substituents are often incorporated early in the synthesis, leveraging the regioselectivity of halogenation reactions on the pyridine ring.

A plausible forward synthesis, therefore, initiates with a polysubstituted pyridine, such as 2,6-dichloro-4-iodopyridine, and proceeds through a series of functional group interconversions and substitutions.

Overall Synthesis Pathway

The following diagram illustrates the proposed multi-step synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol.

Synthesis_Pathway A 2,6-Dichloropyridine B 2,6-Dichloro-4-iodopyridine A->B Iodination C 2,6-Dichloro-4-iodopyridine-3-carbaldehyde B->C Vilsmeier-Haack Formylation D 5-(Benzyloxy)-6-chloro-4-iodopyridine-2-carbaldehyde C->D Nucleophilic Aromatic Substitution (SNAr) with Benzyl Alcohol E (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol D->E Reduction

Caption: Proposed synthesis pathway for (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2,6-Dichloro-4-iodopyridine

The initial step involves the iodination of 2,6-dichloropyridine. This transformation can be achieved using various iodinating agents. The reactivity of the pyridine ring is influenced by the two electron-withdrawing chlorine atoms, which direct the electrophilic iodination to the C4 position.[2]

Protocol:

  • To a solution of 2,6-dichloropyridine in a suitable organic solvent (e.g., chloroform or dichloromethane), add an iodinating reagent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl).

  • The reaction is typically carried out at room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining iodine.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2,6-dichloro-4-iodopyridine.[3]

Parameter Value
Starting Material2,6-Dichloropyridine
ReagentN-Iodosuccinimide (NIS)
SolventChloroform
TemperatureRoom Temperature
Typical Yield>90%
Step 2: Synthesis of 2,6-Dichloro-4-iodopyridine-3-carbaldehyde

The introduction of a formyl group at the C3 position is accomplished via a Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce an aldehyde functionality onto an electron-rich aromatic ring.[4] In this case, the pyridine nitrogen and the existing halogen substituents direct the formylation to the C3 position.

Protocol:

  • In a flame-dried flask under an inert atmosphere, phosphorus oxychloride is added to dimethylformamide at 0°C to form the Vilsmeier reagent.

  • 2,6-Dichloro-4-iodopyridine is then added to the pre-formed Vilsmeier reagent.

  • The reaction mixture is heated, typically to around 95-100°C, and stirred for several hours.[4]

  • After cooling, the mixture is carefully poured onto crushed ice and neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford 2,6-dichloro-4-iodopyridine-3-carbaldehyde.[5]

Parameter Value
Starting Material2,6-Dichloro-4-iodopyridine
ReagentsPOCl₃, DMF
Temperature95-100°C
Typical YieldModerate to High
Step 3: Synthesis of 5-(Benzyloxy)-6-chloro-4-iodopyridine-2-carbaldehyde

This step involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The benzyloxy group is introduced by reacting 2,6-dichloro-4-iodopyridine-3-carbaldehyde with benzyl alcohol in the presence of a base. The chlorine atom at the C6 position is more susceptible to nucleophilic attack due to the activating effect of the adjacent nitrogen atom and the electron-withdrawing aldehyde group.

Protocol:

  • To a solution of benzyl alcohol in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base like sodium hydride (NaH) or potassium tert-butoxide is added at 0°C to generate the benzyl alkoxide.

  • A solution of 2,6-dichloro-4-iodopyridine-3-carbaldehyde in the same solvent is then added dropwise to the alkoxide solution.

  • The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution.[6]

  • The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated to give the crude product, which can be purified by column chromatography.

Parameter Value
Starting Material2,6-Dichloro-4-iodopyridine-3-carbaldehyde
ReagentsBenzyl alcohol, Sodium hydride
SolventDMF
TemperatureRoom Temperature to 50°C
Typical YieldGood
Step 4: Synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

The final step is the reduction of the aldehyde functionality to a primary alcohol. This is a standard transformation that can be achieved with a variety of reducing agents.[7] Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this purpose, as it will not affect the other functional groups present in the molecule under standard conditions.[7]

Reduction_Mechanism cluster_0 Reduction of Aldehyde Aldehyde R-CHO Intermediate [R-CH(O⁻)-BH₃]⁻ Na⁺ Aldehyde->Intermediate NaBH₄ Alcohol R-CH₂OH Intermediate->Alcohol H₂O/H⁺ workup

Caption: General mechanism for the reduction of an aldehyde to an alcohol using sodium borohydride.

Protocol:

  • 5-(Benzyloxy)-6-chloro-4-iodopyridine-2-carbaldehyde is dissolved in a protic solvent such as methanol or ethanol.

  • The solution is cooled to 0°C in an ice bath.

  • Sodium borohydride is added portion-wise to the stirred solution.

  • The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • The reaction is then quenched by the careful addition of water or a dilute acid (e.g., 1M HCl).

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product, (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, can be purified by recrystallization or column chromatography.

Parameter Value
Starting Material5-(Benzyloxy)-6-chloro-4-iodopyridine-2-carbaldehyde
ReagentSodium borohydride (NaBH₄)
SolventMethanol
Temperature0°C to Room Temperature
Typical YieldHigh

Characterization

The structure and purity of the final compound and all intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the molecular formula.[1]

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the hydroxyl (-OH) and the aromatic C-H bonds.

  • Melting Point: To assess the purity of the crystalline solid product.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol. The strategy relies on a series of well-established and high-yielding reactions, starting from a commercially available pyridine derivative. The careful control of reaction conditions and regioselectivity at each step is crucial for the successful synthesis of this valuable and highly functionalized building block. This guide serves as a comprehensive resource for researchers engaged in the synthesis of complex heterocyclic molecules for applications in drug discovery and materials science.

References

  • Smolecule. (2023, August 16). (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol.
  • Sigma-Aldrich. 5-Chloro-6-iodopyridin-4-yl methanol.
  • Benchchem. Application Notes and Protocols: 2,6-Dichloro-4-iodopyridine as a Versatile Intermediate for the Synthesis of Trisubstituted Pyridines.
  • Benchchem. Application of 2,6-dichloro-4-iodopyridine in Medicinal Chemistry.
  • Biosynth. 2,6-Dichloro-4-iodopyridine-3-carbaldehyde.
  • Sigma-Aldrich. 2,6-Dichloro-4-iodopyridine 97%.
  • Esmaili, S., Moosavi-Zare, A. R., Khazaei, A., & Najafi, Z. (2018). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. Molecules, 23(11), 2959.
  • Quora. (2016, January 15). Organic Chemistry: How can you convert a carboxylic acid to its corresponding alcohol?
  • Google Patents. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes.

Sources

Exploratory

An In-depth Technical Guide to (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, a highly functionalized pyridine derivative. With its unique arrangement of reactive sites, this compound ser...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, a highly functionalized pyridine derivative. With its unique arrangement of reactive sites, this compound serves as a valuable intermediate and building block in medicinal chemistry and drug discovery. We will explore its core chemical properties, analytical characterization, synthetic pathways, and reactivity, offering insights for researchers and drug development professionals.

Core Molecular Profile and Physicochemical Properties

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is a complex heterocyclic compound featuring a pyridine core substituted with five distinct groups: a benzyloxy, a chloro, an iodo, a hydroxymethyl, and a hydrogen atom. This intricate substitution pattern endows the molecule with a unique combination of steric and electronic properties, making it a versatile scaffold for chemical synthesis.[1] The presence of multiple reactive functional groups—the hydroxymethyl, the chloro, and the iodo substituents—provides several handles for subsequent chemical modifications.

The fundamental physicochemical properties of this compound are summarized in the table below, providing a foundational dataset for its use in experimental settings.

PropertyValueReference
Molecular Formula C₁₃H₁₁ClINO₂[1][2]
Molecular Weight 375.59 g/mol [1][2]
CAS Number 1186405-17-3[2]
Appearance White to yellow solid[1]
Melting Point 122-124°C[1]
Purity Typically ≥95%[2]
IUPAC Name (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol[2]

Structural Elucidation: Spectroscopic and Crystallographic Analysis

Verifying the identity and purity of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is critical. A multi-technique approach is employed for its comprehensive structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR analysis is essential for confirming the complex substitution pattern of the pyridine ring.[1]

  • ¹H NMR: The proton spectrum is expected to show distinct signals. The aromatic region (δ 7.0-8.5 ppm) will contain signals for the single pyridine ring proton and the five protons of the phenyl ring of the benzyloxy group.[1] The benzylic protons (-CH₂-) of the benzyloxy group and the protons of the hydroxymethyl group (-CH₂OH) will appear as characteristic singlets or multiplets in the upfield region.

  • ¹³C NMR: The carbon spectrum will display 13 distinct resonances corresponding to each unique carbon atom in the molecule, confirming the overall carbon framework.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis provides definitive confirmation of the molecular formula. The molecular ion peak is observed at an m/z of 375.59, corresponding to C₁₃H₁₁ClINO₂.[1] Analysis of the fragmentation patterns offers further insights into the molecule's structure, revealing the stability of its various functional groups under electron impact conditions.[1]

Crystallographic Analysis

Single-crystal X-ray diffraction provides unambiguous proof of structure and reveals detailed solid-state properties. The compound crystallizes in a moderately stable lattice, as indicated by its melting point of 122-124°C.[1] This analysis is crucial for understanding intermolecular interactions that can influence solubility and dissolution rates.

Synthesis and Purification Strategy

The synthesis of this multi-substituted pyridine is a multi-step process that requires careful control of reaction conditions to achieve the desired regiochemistry. The general strategy involves constructing the pyridine core and then sequentially introducing the various functional groups.[1]

Synthesis_Workflow A Pyridine Precursor B Pyridine Core Formation (Cyclization Reactions) A->B C Halogenation (Chlorination & Iodination) B->C D Introduction of Benzyloxy Group (Nucleophilic Substitution) C->D E Formation of Hydroxymethyl Group (e.g., Reduction of Aldehyde) D->E F (5-(Benzyloxy)-6-chloro-4- iodopyridin-2-yl)methanol E->F

Caption: General synthetic workflow for the target compound.

Step-by-Step Synthetic Protocol (Illustrative)

The following protocol is an illustrative example based on established pyridine chemistry.

  • Step 1: Pyridine Ring Synthesis: Begin with appropriate acyclic precursors to construct the substituted pyridine ring via a cyclization reaction.

  • Step 2: Halogenation: Introduce the chlorine and iodine atoms onto the pyridine core using selective halogenating agents under controlled temperature and reaction times. The order of introduction is critical to direct the substituents to the correct positions (C4 and C6).

  • Step 3: Introduction of the Benzyloxy Group: The benzyloxy group is typically introduced at the C5 position via a nucleophilic substitution reaction, for instance, by reacting a 5-hydroxy-pyridine intermediate with benzyl bromide in the presence of a suitable base.

  • Step 4: Formation of the Hydroxymethyl Group: The hydroxymethyl group at the C2 position can be formed by the reduction of a corresponding aldehyde (e.g., 5-(benzyloxy)-6-chloro-4-iodopyridine-2-carbaldehyde) using a mild reducing agent like sodium borohydride.[3]

  • Step 5: Purification: The final product is purified using column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure, solid compound.

Chemical Reactivity and Synthetic Potential

The utility of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol in drug discovery stems from the distinct reactivity of its functional groups, which allows for selective and diverse chemical transformations.

Reactivity_Diagram cluster_reactions Key Reactive Sites Core (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol R1 Oxidation / Esterification Core->R1 C2-Hydroxymethyl R2 Nucleophilic Substitution Core->R2 C6-Chloro R3 Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Core->R3 C4-Iodo R4 De-protection (Hydrogenolysis) Core->R4 C5-Benzyloxy

Caption: Key reactive sites on the core molecule.

  • Hydroxymethyl Group (C2): This primary alcohol can be readily oxidized to form the corresponding aldehyde or carboxylic acid, providing a gateway to amide couplings or other derivatizations.[1] It can also undergo esterification to produce esters that may improve properties like solubility or bioavailability.[1]

  • Chloro Group (C6): The chlorine atom is susceptible to nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) at this position.[1]

  • Iodo Group (C4): The iodine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, making it arguably the most versatile site for building molecular complexity.

  • Benzyloxy Group (C5): This group serves as a stable protecting group for the C5-hydroxyl functionality. It can be selectively removed via catalytic hydrogenolysis to unmask the phenol, which can then be used for further functionalization.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The unique substitution pattern of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol makes it a highly valuable intermediate for synthesizing novel drug candidates.

While specific biological activities for this exact compound are not extensively documented, its structural motifs are found in molecules with a wide range of therapeutic applications. Pyridine derivatives have demonstrated antimicrobial, anticancer, and neuroprotective properties.[1] The strategic placement of halogen atoms and other functional groups allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound.

Applications_Logic A Core Structure: (5-(Benzyloxy)-6-chloro-4- iodopyridin-2-yl)methanol B Versatile Synthetic Handles (I, Cl, OH, O-Bn) A->B C Access to Diverse Chemical Libraries via Cross-Coupling, Substitution, etc. B->C D Systematic SAR Exploration C->D E Discovery of Novel Drug Candidates D->E F Potential Therapeutic Areas: Anticancer, Antimicrobial, Neurodegenerative Disease E->F

Caption: Logic flow from chemical structure to potential applications.

This compound can serve as a key intermediate in the synthesis of complex molecules, such as kinase inhibitors or receptor modulators, where precise control over substituent placement is paramount for achieving high potency and selectivity.[4][5]

Conclusion

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is a sophisticated chemical entity whose value lies in its high degree of functionalization. Its well-defined physicochemical properties, combined with its multiple, selectively addressable reactive sites, make it an exemplary building block for modern drug discovery. This guide has outlined its core attributes, providing researchers with the foundational knowledge required to effectively leverage this compound in the synthesis of novel and complex molecular architectures for therapeutic applications.

References

  • (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol - Smolecule.
  • [5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl]methanol - Advanced ChemBlocks.
  • [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol | C13H12ClNO2 | CID 45588069 - PubChem.
  • 5-(benzyloxy)-6-chloro-4-iodopyridine-2-carbaldehyde - Sigma-Aldrich.
  • Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... - PubMed.
  • WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)

Sources

Foundational

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol CAS number and structure

An In-Depth Technical Guide to (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical compound (5-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, including its chemical identity, structure, synthesis, and potential applications in the field of medicinal chemistry.

Chemical Identity and Structure

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is a substituted pyridine derivative. The pyridine ring is a common scaffold in numerous pharmaceutical compounds, and the specific functionalization of this molecule suggests its potential as a versatile intermediate in drug discovery.[1]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 1186405-17-3
IUPAC Name (6-chloro-4-iodo-5-(phenylmethoxy)pyridin-2-yl)methanol
Molecular Formula C₁₃H₁₁ClINO₂
Molecular Weight 375.59 g/mol
SMILES C1=CC=C(C=C1)COC2=C(C=C(N=C2Cl)CO)I
InChI Key ARAADPSBHNGSLJ-UHFFFAOYSA-N

The structure of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is characterized by a pyridine core with five substituents: a benzyloxy group at position 5, a chlorine atom at position 6, an iodine atom at position 4, and a methanol group at position 2. This unique arrangement of electron-withdrawing and donating groups, along with the sterically demanding benzyloxy and iodo substituents, influences the molecule's reactivity and potential biological activity.[1]

Physicochemical Properties

The compound is typically a white to yellow solid with a melting point in the range of 122-124°C.[1] The presence of both halogen atoms (chlorine and iodine) significantly impacts its electronic properties and potential for forming halogen bonds in a solid-state structure.[1]

Table 2: Physicochemical Data

PropertyValueSource
Physical State White to yellow solid[1]
Melting Point 122-124°C[1]
Molecular Weight 375.59 g/mol

Synthesis

The synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is a multi-step process that involves the careful construction and functionalization of the pyridine ring. A general synthetic strategy is outlined below.

G Pyridine_Precursor Pyridine Precursor Functionalized_Pyridine Functionalized Pyridine Core Pyridine_Precursor->Functionalized_Pyridine Cyclization Chlorinated_Intermediate Chlorinated Intermediate Functionalized_Pyridine->Chlorinated_Intermediate Chlorination Iodinated_Intermediate Iodinated Intermediate Chlorinated_Intermediate->Iodinated_Intermediate Iodination Benzyloxy_Intermediate Benzyloxy Intermediate Iodinated_Intermediate->Benzyloxy_Intermediate Introduction of Benzyloxy Group Final_Product (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol Benzyloxy_Intermediate->Final_Product Reduction/Modification of other functional groups G Core_Molecule (5-(Benzyloxy)-6-chloro- 4-iodopyridin-2-yl)methanol Nucleophilic_Substitution Nucleophilic Substitution (at Chlorine) Core_Molecule->Nucleophilic_Substitution Oxidation Oxidation (of Methanol) Core_Molecule->Oxidation Esterification Esterification (at Hydroxyl) Core_Molecule->Esterification Cross_Coupling Cross-Coupling (at Iodine) Core_Molecule->Cross_Coupling

Caption: Potential reaction pathways for the functionalization of the core molecule.

  • Nucleophilic Substitution: The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. [1]* Oxidation: The primary alcohol of the methanol group can be oxidized to an aldehyde or a carboxylic acid, providing further handles for chemical modification. [1]* Esterification: The hydroxyl group can undergo esterification with various carboxylic acids to produce esters, which may have altered solubility and pharmacokinetic properties. [1]* Cross-Coupling Reactions: The iodine atom at the 4-position is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of aryl, alkynyl, or vinyl groups.

Applications in Medicinal Chemistry and Drug Discovery

While specific biological activity data for (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is not extensively published, the structural motifs present in the molecule are found in compounds with known pharmacological activities. Pyridine derivatives are known to exhibit a wide range of biological effects, including antimicrobial, anticancer, and neuroprotective properties. [1] Of particular note, the (pyridin-2-yl)methanol moiety is a key feature in a class of potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. [2][3]TRPV3 is implicated in pain sensation, inflammation, and skin disorders, making it an attractive target for drug development. [2][3] Furthermore, substituted 2-pyridinemethanol derivatives have been investigated as potent and selective inhibitors of phosphodiesterase-4 (PDE4), an enzyme involved in inflammatory pathways. [4] The subject molecule, with its multiple points for diversification, represents a valuable building block for the synthesis of libraries of compounds to be screened against these and other biological targets.

Safety and Handling

  • Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled). * Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell). Standard laboratory safety protocols should be followed when handling this compound, including the use of a fume hood, safety glasses, and appropriate gloves. [5]

Conclusion

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is a highly functionalized pyridine derivative with significant potential as a key intermediate in the synthesis of novel therapeutic agents. Its rich chemical reactivity, coupled with the presence of pharmacologically relevant structural motifs, makes it a compound of interest for researchers and scientists in the field of drug discovery and development. Further investigation into its biological activities and the exploration of its synthetic utility are warranted.

References

  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4996-5014. [Link]

  • Ducharme, Y., et al. (2003). Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(11), 1923-1926. [Link]

  • PubChem. [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. Retrieved from [Link]

  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Retrieved from [Link]

Sources

Exploratory

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol as a Novel Kinase Inhibitor Abstract This technical guide provides a comprehensive overview of the hy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol as a Novel Kinase Inhibitor

Abstract

This technical guide provides a comprehensive overview of the hypothesized mechanism of action for the novel compound, (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol. Based on an analysis of its structural motifs, we propose that this molecule functions as a potent and selective kinase inhibitor. This document outlines the rationale for this hypothesis, details its putative interactions within the ATP-binding pocket of a target kinase, and presents a rigorous, multi-stage experimental workflow for the validation of its mechanism of action. The protocols described herein are designed to serve as a practical guide for researchers and drug development professionals in the fields of oncology and medicinal chemistry, providing a self-validating system for the characterization of this and other novel small molecule inhibitors.

Introduction and Structural Rationale

The compound (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol represents a promising scaffold for targeted therapy. Its substituted pyridine core is a well-established pharmacophore in numerous FDA-approved kinase inhibitors. An in-depth analysis of its key structural features provides a strong basis for a hypothesized mechanism of action centered on kinase inhibition:

  • Pyridin-2-yl)methanol Core: This heterocyclic scaffold serves as a rigid backbone, positioning the various substituents for optimal interaction with the enzyme's active site.

  • Iodine at Position 4: The presence of a large, polarizable iodine atom is particularly significant. It is a potent halogen bond donor, an interaction increasingly recognized for its importance in enhancing binding affinity and selectivity in protein-ligand interactions. We hypothesize that this iodine atom forms a critical halogen bond with a backbone carbonyl oxygen in the hinge region of a kinase's ATP-binding pocket.

  • Chloro Group at Position 6: This electron-withdrawing group can modulate the pKa of the pyridine ring and may form additional hydrogen bonds or van der Waals interactions within the active site.

  • Benzyloxy Group at Position 5: This bulky, hydrophobic group is likely to occupy a hydrophobic pocket adjacent to the ATP-binding site, contributing to the compound's overall binding affinity and potentially influencing its selectivity profile.

Based on this structural assessment, we postulate that (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol acts as a Type I kinase inhibitor, competing with ATP for binding to the active site of a specific protein kinase.

Hypothesized Signaling Pathway and Mechanism of Action

We propose that (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol targets a key oncogenic tyrosine kinase, such as a member of the Src family or a receptor tyrosine kinase like EGFR or VEGFR. The inhibition of such a kinase would disrupt a critical downstream signaling cascade responsible for cell proliferation, survival, and angiogenesis.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) Downstream Downstream Signaling (e.g., RAS/MAPK Pathway) RTK->Downstream Activates ATP ATP ATP->RTK Binds & Phosphorylates Compound (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol Compound->RTK Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Hypothesized mechanism of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol inhibiting a receptor tyrosine kinase signaling pathway.

Experimental Validation Workflow

A systematic, multi-tiered approach is required to validate the hypothesized mechanism of action. The following experimental plan provides a logical and self-validating progression from broad screening to detailed mechanistic studies.

Experimental_Workflow A Phase 1: Target Identification In Vitro Kinase Panel Screen B Phase 2: Cellular Activity Cell Proliferation Assays (MTT/CTG) A->B Identified hits tested in cells C Phase 3: Target Engagement & Pathway Analysis Western Blot for Phospho-Proteins B->C Confirm on-target effect D Phase 4: Biophysical Characterization Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR) C->D Quantify binding affinity E Phase 5: Structural Biology X-ray Co-crystallography D->E Visualize binding mode

Caption: A multi-phased experimental workflow for the validation of a novel kinase inhibitor.

Phase 1: In Vitro Kinase Profiling

Objective: To identify the primary kinase target(s) of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol and determine its selectivity profile.

Methodology: A radiometric or fluorescence-based kinase assay panel (e.g., KinomeScan or similar) should be employed.

Protocol:

  • Compound Preparation: Solubilize the test compound in 100% DMSO to create a 10 mM stock solution.

  • Screening Concentration: Perform an initial screen at a concentration of 1 µM against a panel of at least 100-400 human kinases.

  • Assay Procedure: The assay is typically performed in a multi-well plate format. Each well contains a specific kinase, a substrate (peptide or protein), ATP (at or near its Km concentration), and the test compound.

  • Detection: After incubation, the amount of substrate phosphorylation is quantified. For radiometric assays, this involves measuring the incorporation of ³²P or ³³P from radiolabeled ATP into the substrate.

  • Data Analysis: The activity of each kinase in the presence of the compound is compared to a DMSO vehicle control. Results are expressed as the percentage of remaining kinase activity.

Data Presentation: Hits are typically defined as kinases showing >80% inhibition at the screening concentration.

Target KinaseFamily% Inhibition @ 1 µMPutative Role
SRC Tyrosine Kinase95% Oncogenesis, cell motility
LCK Tyrosine Kinase92% T-cell signaling
EGFR Tyrosine Kinase25%Growth factor signaling
CDK2 CMGC10%Cell cycle regulation

Table 1: Hypothetical results from an in vitro kinase panel screen.

Phase 2 & 3: Cellular Activity and Target Engagement

Objective: To confirm that the compound has anti-proliferative effects in a relevant cancer cell line and to verify that it inhibits the activity of the target kinase within the cellular context.

Methodology: A combination of a cell viability assay (e.g., MTT) and Western blotting for phosphorylated downstream targets.

Protocol (Western Blotting):

  • Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., A549 for lung cancer, which often has activated signaling pathways) and allow cells to adhere overnight. Treat the cells with increasing concentrations of the compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours).

  • Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-Src (Tyr416)) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Src) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

Expected Outcome: A dose-dependent decrease in the level of the phosphorylated target protein, indicating successful target engagement and inhibition in a cellular environment.

Phase 4 & 5: Biophysical and Structural Characterization

Objective: To quantitatively measure the binding affinity of the compound to its target kinase and to elucidate the precise molecular interactions through structural biology.

Methodology: Isothermal Titration Calorimetry (ITC) for binding affinity and X-ray co-crystallography for structural determination.

Protocol (Isothermal Titration Calorimetry - ITC):

  • Protein and Compound Preparation: Purify the recombinant target kinase domain. Prepare a concentrated solution of the compound in the same buffer as the protein, with a matched concentration of DMSO (typically <2%).

  • ITC Experiment:

    • Load the protein solution (e.g., 20 µM) into the sample cell of the ITC instrument.

    • Load the compound solution (e.g., 200 µM) into the injection syringe.

    • Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution while measuring the heat released or absorbed during the binding event.

  • Data Analysis: Integrate the heat peaks from each injection and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Trustworthiness and Self-Validation: The convergence of data from these orthogonal assays provides a high degree of confidence in the proposed mechanism of action. For instance, a potent IC50 value from the in vitro kinase assay should correlate with a strong Kd from ITC and a dose-dependent decrease in phospho-protein levels in the Western blot at similar concentrations. The final validation comes from the co-crystal structure, which should visually confirm the binding mode and the specific interactions (such as the iodine halogen bond) predicted by the initial structural analysis.

Conclusion

The structural features of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol strongly suggest its potential as a novel, potent, and selective kinase inhibitor. The proposed multi-phase validation strategy, encompassing in vitro screening, cell-based assays, biophysical characterization, and structural biology, provides a robust framework for elucidating its precise mechanism of action. This systematic approach ensures a high degree of scientific rigor and is essential for the continued development of this promising compound as a potential therapeutic agent.

References

  • Title: The role of pyridine and pyrimidine rings in approved drugs. Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Halogen bonding in medicinal chemistry: from structural aspects to design principles. Source: Future Medicinal Chemistry URL: [Link]

  • Title: Halogen Bonds in Protein-Ligand Interactions: A Review of Structures and Computational Methods. Source: Molecules (MDPI) URL: [Link]

  • Title: Comprehensive characterization of the Published Kinase Inhibitor Set. Source: PLoS ONE URL: [Link]

  • Title: Isothermal Titration Calorimetry in Drug Discovery. Source: Expert Opinion on Drug Discovery URL: [Link]

Foundational

The Strategic Synthesis and Application of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol: A Keystone Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Architectural Significance of a Polysubstituted Pyridine Scaffold In the landscape of contemporary medicinal chemistry, the pyridine scaff...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of a Polysubstituted Pyridine Scaffold

In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its prevalence in numerous FDA-approved drugs is a testament to its versatile nature, enabling fine-tuning of pharmacological properties through diverse functionalization.[1][2] This technical guide delves into the synthesis, characterization, and strategic application of a highly functionalized pyridine derivative, (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol. This molecule, with its strategic array of substituents, represents a sophisticated building block poised for the construction of complex molecular architectures, particularly in the realm of targeted therapies such as kinase inhibitors.[3][4] The presence of chloro, iodo, benzyloxy, and hydroxymethyl groups at specific positions offers a rich platform for sequential and regioselective chemical transformations, making it a valuable asset in the drug discovery arsenal.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is fundamental for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₁₃H₁₁ClINO₂[5]
Molecular Weight 375.59 g/mol [5]
Appearance Expected to be a solidGeneral knowledge
Solubility Expected to be soluble in common organic solvents like dichloromethane, tetrahydrofuran, and methanol.General knowledge
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and benzyl rings, a singlet for the benzylic CH₂ protons, a singlet for the hydroxymethyl CH₂ protons, and a signal for the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum would display characteristic signals for the carbon atoms of the pyridine and benzyl rings, as well as for the benzylic and hydroxymethyl carbons.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition.

A Plausible Synthetic Pathway: A Multi-step Approach to a Complex Scaffold

While a direct, one-pot synthesis for (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is not documented, a plausible and robust multi-step synthetic route can be designed based on established methodologies for the functionalization of pyridine rings. This proposed pathway underscores the strategic thinking required in organic synthesis to assemble complex molecules.

Synthetic_Pathway A 2,6-Dichloropyridine B 2,6-Dichloro-4-iodopyridine A->B Iodination C 5-(Benzyloxy)-2,6-dichloro-4-iodopyridine B->C Benzyloxylation D (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol C->D Hydroxymethylation

Caption: A proposed synthetic pathway for (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol.

Detailed Experimental Protocols

The following protocols are based on analogous transformations reported in the literature for similarly substituted pyridine derivatives.

Step 1: Synthesis of 2,6-Dichloro-4-iodopyridine

This initial step involves the regioselective iodination of a commercially available starting material. Directed ortho-metalation followed by quenching with an iodine source is a common strategy for such transformations.[6][7]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 2,6-dichloropyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours.

  • Iodination: Add a solution of iodine (I₂) (1.2 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 5-(Benzyloxy)-2,6-dichloro-4-iodopyridine

The introduction of the benzyloxy group is a crucial step that can be achieved via a nucleophilic aromatic substitution reaction.

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloro-4-iodopyridine (1.0 eq.) and benzyl alcohol (1.5 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a strong base, such as sodium hydride (NaH) (1.5 eq., 60% dispersion in mineral oil), portion-wise to the solution at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully quench with water. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is then purified by flash column chromatography.

Step 3: Synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

The final step involves the conversion of the C2-chloro substituent to a hydroxymethyl group. This can be achieved through a metal-halogen exchange followed by reaction with an electrophile like formaldehyde.

  • Reaction Setup: Dissolve 5-(benzyloxy)-2,6-dichloro-4-iodopyridine (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Metal-Halogen Exchange: Cool the solution to -78 °C and add n-butyllithium (n-BuLi) (1.1 eq.) dropwise. The selective exchange at the 2-position is anticipated due to the directing effect of the adjacent nitrogen atom. Stir the mixture at this temperature for 1 hour.[8]

  • Reaction with Formaldehyde: Add paraformaldehyde (2.0 eq.) to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography to yield the final compound.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The highly functionalized nature of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol makes it an exceptionally valuable intermediate in the synthesis of kinase inhibitors.[3][4] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9] The pyridine core can act as a hinge-binding motif, a key interaction for many kinase inhibitors.[2]

Kinase_Inhibitor_Scaffold A (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol C Kinase Inhibitor Candidate A->C Suzuki Coupling at C4-Iodo B Suzuki Coupling Partner B->C

Caption: Strategic use of the title compound in the synthesis of kinase inhibitors via Suzuki coupling.

The iodo group at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][10] This allows for the introduction of a wide variety of aryl and heteroaryl groups, which can be designed to interact with specific pockets of the kinase active site, thereby enhancing potency and selectivity.[2]

Case Study: A Hypothetical Kinase Inhibitor Synthesis

To illustrate the utility of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, we can propose its use in the synthesis of a hypothetical inhibitor targeting a kinase such as Rho-associated coiled-coil containing protein kinase (ROCK), which is implicated in diseases like hypertension and glaucoma.[11]

Hypothetical Synthesis of a ROCK Inhibitor:

  • Suzuki-Miyaura Coupling: (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol can be coupled with a suitable boronic acid derivative (e.g., a substituted phenylboronic acid) at the 4-position using a palladium catalyst and a base.[12]

  • Modification of the Hydroxymethyl Group: The primary alcohol at the 2-position can be further functionalized, for example, by conversion to an amine, which can then be acylated to introduce additional functionalities that can interact with the solvent-exposed region of the kinase.

  • Debenzylation: The benzyloxy group at the 5-position can be removed via catalytic hydrogenation to yield a hydroxyl group, which can act as a hydrogen bond donor or acceptor, further enhancing binding affinity.

Structure-Activity Relationship (SAR) Insights

Based on general principles observed for pyridine-based kinase inhibitors, we can infer a hypothetical structure-activity relationship for derivatives of our title compound.

Position of ModificationType of ModificationExpected Impact on ActivityRationale
C4-position Introduction of various aryl/heteroaryl groups via Suzuki couplingHigh impact on potency and selectivityThese groups can occupy and interact with specific hydrophobic pockets in the kinase active site.[2]
C2-hydroxymethyl Conversion to amides, ethers, or other functional groupsModerate impact on potency and solubilityModifications at this position can influence pharmacokinetic properties and interact with the solvent-front of the enzyme.
C5-benzyloxy Debenzylation to a hydroxyl groupPotential increase in potencyThe resulting hydroxyl group can form crucial hydrogen bonds with the kinase.
C6-chloro Substitution with other small groupsMay affect selectivityThe chloro group can influence the electronics of the pyridine ring and have steric interactions.

Conclusion

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol stands out as a meticulously designed and highly versatile chemical intermediate. Its synthesis, while requiring a multi-step approach, provides access to a scaffold rich in chemical handles for further elaboration. Its strategic application, particularly in the construction of kinase inhibitors, highlights its importance in modern drug discovery. The ability to perform selective and sequential modifications at its various functional groups allows medicinal chemists to systematically explore chemical space and optimize the pharmacological profiles of lead compounds. As the quest for more targeted and effective therapies continues, the role of such sophisticated building blocks will undoubtedly become even more critical.

References

  • Smolecule. (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol. (2023).
  • PubChem. (5-(Benzyloxy)-6-chloropyridin-2-yl)methanol.
  • The Role of Pyridine Intermedi
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Advanced Chemicobiology and Engineering, 6(2).
  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). Molecular Diversity.
  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). Journal of Medicinal Chemistry, 58(13), 5397-5411.
  • Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. (1993). Heterocycles, 35(1), 291-302.
  • First Regioselective Ortho-Lithiation Induced by a 2-Chloropyridyl Group Complexation. (2000). The Journal of Organic Chemistry, 65(18), 5835-5838.
  • Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers. (2025). BenchChem.
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (2016). ChemistrySelect, 1(15), 4643-4651.
  • A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors. (2025). BenchChem.
  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (2009). Bioorganic & Medicinal Chemistry Letters, 19(15), 4070-4074.
  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. (2000). Organic Letters, 2(6), 803-805.
  • 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis. (n.d.). ChemicalBook.
  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. (2024). RSC Advances, 14(1), 1-13.
  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2023). Molecules, 28(14), 5396.
  • 3-Methyl-4-(pyridin-4-yl)aniline: A Superior Building Block for Kinase Inhibitor Synthesis. (2025). BenchChem.
  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2004). Drug Metabolism and Disposition, 32(11), 1307-1312.
  • Comparative Guide to Structural Analogues of 3-Methyl-4-(pyridin-4-yl)aniline for Kinase Inhibitor Synthesis. (2025). BenchChem.
  • Suzuki reaction. (n.d.). In Wikipedia.
  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical and Pharmaceutical Bulletin, 73(4), 327-335.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2015). The Journal of Organic Chemistry, 80(12), 6335-6346.
  • First Regioselective C-2 Lithiation of 3- and 4-Chloropyridines. (2001). Organic Letters, 3(16), 2469-2471.
  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. (2000). Organic Letters, 2(6), 803-805.
  • Pyridine methanol chlorinations. (n.d.).
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Sources

Exploratory

A Comprehensive Spectroscopic Guide to (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the compound (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol. This document is intended for researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the compound (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or synthesizing this and similar halogenated pyridine derivatives. The guide offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, underpinned by established scientific principles and field-proven insights.

Introduction

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is a substituted pyridine derivative with a molecular formula of C₁₃H₁₁ClINO₂ and a molecular weight of 375.59 g/mol .[1] Its structure, featuring a benzyloxy group, a chloro atom, an iodo atom, and a hydroxymethyl group on the pyridine core, makes it a valuable intermediate in medicinal chemistry. The strategic placement of these functional groups allows for a variety of chemical modifications, rendering it a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

Accurate structural elucidation and purity assessment are paramount in the drug development pipeline. Spectroscopic techniques such as NMR, MS, and IR are indispensable tools for achieving this. This guide will delve into the characteristic spectroscopic signature of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, providing a robust framework for its identification and characterization.

Molecular Structure and Key Spectroscopic Features

The structural complexity of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol gives rise to a unique spectroscopic fingerprint. The following diagram illustrates the molecular structure and the numbering of key atoms for spectroscopic assignment.

Caption: Molecular structure of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons in different chemical environments. The electron-withdrawing nature of the nitrogen atom and the halogen substituents in the pyridine ring, along with the shielding and deshielding effects of the benzyloxy and hydroxymethyl groups, result in a well-resolved spectrum.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.2Singlet1HPyridine H-3
~7.3 - 7.5Multiplet5HBenzyl aromatic protons
~5.2Singlet2HBenzylic CH₂
~4.7Doublet2HCH₂OH
~2.5 - 4.0Broad Singlet1HOH

Interpretation and Causality:

  • Pyridine Proton (H-3): The singlet at approximately 8.2 ppm is characteristic of the proton at the 3-position of the highly substituted pyridine ring.[1] Its downfield shift is attributed to the deshielding effect of the aromatic ring current and the adjacent electron-withdrawing nitrogen atom. The absence of adjacent protons results in a singlet multiplicity.

  • Benzyl Group Protons: The multiplet in the range of 7.3-7.5 ppm corresponds to the five protons of the phenyl ring in the benzyloxy group.[1] The singlet at around 5.2 ppm is assigned to the two benzylic methylene protons.[1] This chemical shift is typical for protons attached to a carbon adjacent to both an oxygen atom and an aromatic ring.

  • Hydroxymethyl Group Protons: The doublet observed around 4.7 ppm is due to the two protons of the hydroxymethyl group at the 2-position of the pyridine ring.[1] The coupling to the adjacent hydroxyl proton results in a doublet. The broad singlet for the hydroxyl proton, typically observed between 2.5 and 4.0 ppm, is due to chemical exchange and hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the aromaticity of the pyridine ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~160-170C-5 (ipso-carbon of benzyloxy group)
~150-160C-2, C-6
~127-130Benzyl aromatic carbons
~120-140C-3, C-4
~70Benzylic CH₂
~65CH₂OH

Interpretation and Causality:

  • Pyridine Ring Carbons: The carbons of the pyridine ring are expected to resonate in the downfield region characteristic of aromatic systems. The carbon atom bonded to the iodine (C-4) is anticipated to be significantly deshielded. The carbon attached to the benzyloxy group (C-5) is predicted to appear in the 160-170 ppm range.[1]

  • Substituent Carbons: The benzylic methylene carbon is expected around 70 ppm, and the hydroxymethyl carbon at approximately 65 ppm. The carbons of the phenyl ring of the benzyloxy group will appear in the typical aromatic region of 127-130 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Table 3: High-Resolution Mass Spectrometry Data

m/zRelative IntensityAssignment
375.59Moderate[M]⁺ (Molecular Ion)
284100% (Base Peak)[M - C₇H₇]⁺
345Significant[M - CH₂OH]⁺

Interpretation of Fragmentation:

The mass spectrum of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol shows a clear molecular ion peak at m/z 375.59, which corresponds to the molecular formula C₁₃H₁₁ClINO₂.[1] The fragmentation pattern provides strong evidence for the proposed structure.

fragmentation M [M]⁺ m/z = 375.59 F1 [M - C₇H₇]⁺ m/z = 284 M->F1 - C₇H₇• F2 [M - CH₂OH]⁺ m/z = 345 M->F2 - •CH₂OH

Caption: Key fragmentation pathways in the mass spectrum.

  • Loss of Benzyl Radical: The most prominent fragmentation is the cleavage of the C-O ether bond, leading to the loss of a benzyl radical (C₇H₇•, 91 Da) and the formation of the base peak at m/z 284.[1] This is a common fragmentation pathway for benzyloxy-substituted compounds due to the stability of the resulting benzyl radical and the pyridinium cation.

  • Loss of Hydroxymethyl Radical: Another significant fragmentation involves the loss of the hydroxymethyl radical (•CH₂OH, 31 Da) from the molecular ion, resulting in a fragment ion at m/z 345.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 4: Key Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200-3600BroadO-H stretch (hydroxymethyl)
3000-3100MediumAromatic C-H stretch
~1600, ~1470Medium-StrongC=C and C=N stretching (pyridine ring)
~1250StrongC-O-C stretch (ether)
~1050StrongC-O stretch (primary alcohol)
~700-800StrongC-Cl stretch
~500-600MediumC-I stretch

Interpretation of IR Spectrum:

  • O-H Stretch: A broad absorption band in the 3200-3600 cm⁻¹ region is a clear indication of the hydroxyl group, with the broadening caused by hydrogen bonding.[1]

  • C-H Stretches: The bands in the 3000-3100 cm⁻¹ range are characteristic of C-H stretching vibrations in the aromatic rings (pyridine and benzyl).[1]

  • Pyridine Ring Vibrations: The absorptions around 1600 cm⁻¹ and 1470 cm⁻¹ are typical for the C=C and C=N stretching vibrations within the pyridine ring.

  • C-O Stretches: The strong bands at approximately 1250 cm⁻¹ and 1050 cm⁻¹ correspond to the C-O-C stretching of the benzyloxy ether and the C-O stretching of the primary alcohol, respectively.

  • Carbon-Halogen Stretches: The presence of the chloro and iodo substituents is confirmed by the C-Cl stretching vibration (around 700-800 cm⁻¹) and the C-I stretching vibration (around 500-600 cm⁻¹).

Experimental Protocols

To ensure the reproducibility and reliability of the spectroscopic data, standardized experimental protocols are essential. The following provides a general yet robust methodology for the acquisition of NMR, MS, and IR data for (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol.

workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy NMR_Sample Dissolve sample in CDCl₃ NMR_Acquire Acquire ¹H and ¹³C spectra NMR_Sample->NMR_Acquire NMR_Process Process data (FT, phasing, baseline correction) NMR_Acquire->NMR_Process MS_Sample Prepare dilute solution in suitable solvent MS_Inject Inject into HRMS instrument (e.g., ESI-TOF) MS_Sample->MS_Inject MS_Analyze Analyze fragmentation pattern MS_Inject->MS_Analyze IR_Sample Prepare sample (e.g., KBr pellet or thin film) IR_Acquire Acquire spectrum using FT-IR spectrometer IR_Sample->IR_Acquire IR_Interpret Identify characteristic absorption bands IR_Acquire->IR_Interpret

Caption: General experimental workflow for spectroscopic analysis.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap instrument.

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Determine the accurate mass of the molecular ion and major fragment ions. Use this information to confirm the elemental composition and analyze the fragmentation pathways.

Infrared Spectroscopy Data Acquisition
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment or the pure KBr pellet. Then, place the sample in the beam path and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust and reliable framework for the identification and characterization of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol. The detailed interpretation of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data, along with the outlined experimental protocols, will serve as a valuable resource for scientists and researchers in the field of medicinal chemistry and drug development. Adherence to these analytical principles ensures the scientific integrity and trustworthiness of the structural elucidation process, which is a critical component of advancing novel chemical entities from the laboratory to clinical applications.

References

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Foundational

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol solubility and stability

An In-depth Technical Guide to the Solubility and Stability of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framew...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of the novel pyridine derivative, (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol. As a complex heterocyclic compound with multiple functional groups, its physicochemical properties are critical determinants of its utility in research and drug development. This document offers researchers, scientists, and formulation experts a synthesis of theoretical principles and actionable, field-proven experimental protocols. We delve into the causal mechanisms behind its solubility profile, delineate its potential degradation pathways, and provide robust, self-validating methodologies for its characterization. All protocols are grounded in authoritative standards, ensuring scientific integrity and reproducibility.

Introduction: A Structural Overview and Its Implications

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is a multi-substituted pyridine derivative with significant potential as an intermediate in medicinal chemistry.[1] The pyridine ring is a common and valuable scaffold in numerous pharmaceutical compounds.[1][2] The unique arrangement of its substituents—a benzyloxy group, a chloro atom, an iodo atom, and a hydroxymethyl group—governs its chemical reactivity, solubility, and stability.

  • Molecular Formula: C₁₃H₁₂ClNO₂[3]

  • Molecular Weight: 249.69 g/mol [3]

An expert analysis of the structure reveals several key features that influence its behavior:

  • Pyridine Core: The nitrogen atom imparts basicity (pKa of pyridinium is ~5.23) and a polar character, allowing for potential salt formation to modulate solubility.[4]

  • Halogen Substituents (Cl, I): The chloro and iodo groups are electron-withdrawing and increase the molecule's lipophilicity and molecular weight. These sites can be metabolically active or serve as handles for further synthetic elaboration.[1][5]

  • Hydroxymethyl Group (-CH₂OH): This primary alcohol is a key polar functional group. It is a hydrogen bond donor and acceptor, which can enhance aqueous solubility. It also represents a potential site for oxidation to an aldehyde or carboxylic acid.[1]

  • Benzyloxy Group (-OCH₂Ph): This bulky, nonpolar ether group significantly increases lipophilicity. The ether linkage is a critical stability concern, as benzyl ethers are susceptible to cleavage under strongly acidic conditions or via hydrogenolysis.[6][7]

The interplay of these polar and nonpolar functionalities suggests that the compound will exhibit limited aqueous solubility but good solubility in various organic solvents. Understanding this balance is paramount for its application in both synthetic chemistry and biological assays.

Solubility Profiling: From Theory to Practice

Solubility is a critical physicochemical parameter that dictates the formulation strategy and bioavailability of a potential therapeutic agent.[8] For a compound like (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, a comprehensive solubility profile across various solvent systems is essential. We will explore both thermodynamic and kinetic solubility, as each provides distinct and valuable insights for different stages of development.[9]

Causality Behind Solubility: An Expert's Perspective

The solubility of this molecule is a direct consequence of the energetic costs of breaking the solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions. The large, rigid, and halogenated aromatic system creates strong crystal lattice forces that must be overcome. The polar hydroxymethyl group will favor interaction with protic solvents, while the large benzyloxy group and halogenated ring will favor interactions with nonpolar or aprotic polar solvents. Therefore, a solvent that can effectively solvate both domains is likely to be most effective. Dimethyl sulfoxide (DMSO) is an excellent candidate for this reason and is a standard for creating stock solutions in early drug discovery.[9]

Experimental Workflow for Solubility Determination

The following diagram outlines a logical workflow for assessing the solubility of a new chemical entity.

G cluster_0 Solubility Assessment Workflow A Compound Synthesis & Characterization B Kinetic Solubility Screen (High-Throughput) A->B Early Discovery C Thermodynamic Solubility ('Gold Standard' Shake-Flask) A->C Pre-formulation/ Lead Optimization D Data Analysis & Solvent Selection B->D Rank Ordering C->D Definitive Data E Formulation Development D->E G cluster_0 Forced Degradation Workflow (ICH Guidelines) A Prepare Compound Solution (e.g., 1 mg/mL in ACN/H₂O) B Acid Stress (e.g., 0.1 M HCl, 60°C) A->B C Base Stress (e.g., 0.1 M NaOH, 60°C) A->C D Oxidative Stress (e.g., 3% H₂O₂, RT) A->D E Thermal Stress (Solid & Solution, 80°C) A->E F Photolytic Stress (UV/Vis Light) A->F G Analyze Samples by Stability-Indicating HPLC B->G At t=0, 2, 6, 24h C->G At t=0, 2, 6, 24h D->G At t=0, 2, 6, 24h E->G At t=0, 2, 6, 24h F->G At t=0, 2, 6, 24h H Characterize Degradants (LC-MS, NMR) G->H If degradation >5% I Establish Degradation Pathway H->I

Caption: Workflow for a forced degradation study.

Protocol 3: Forced Degradation Study

This protocol provides a self-validating system where a control sample (time zero) is always compared against stressed samples to accurately quantify degradation. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants without completely consuming the parent compound.

Methodology:

  • Stock Solution: Prepare a stock solution of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Keep at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Keep at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Store vials of the stock solution and of the solid compound in an oven at 80°C.

    • Photostability: Expose the stock solution in a photostability chamber to UV and visible light (ICH Q1B guidelines). A parallel sample wrapped in aluminum foil serves as a dark control.

  • Time Points: Withdraw aliquots from each stress condition at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Quenching:

    • For acid samples, neutralize with an equivalent amount of NaOH.

    • For base samples, neutralize with an equivalent amount of HCl.

    • For other samples, dilute directly with the mobile phase.

  • Analysis: Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method (see Protocol 4). Calculate the percentage of parent compound remaining and the relative percentage of each degradation product formed.

Protocol 4: Development of a Stability-Indicating RP-HPLC Method

A robust RP-HPLC method is the cornerstone of any stability study. It must be able to separate the active compound from all process impurities and degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is a versatile choice for moderately polar to nonpolar compounds. [10][11]2. Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the compound by running a UV scan. A detection wavelength of 254 nm is often a good starting point for aromatic compounds. [10]3. Mobile Phase Optimization:

    • Aqueous Phase (A): 0.1% Formic Acid or Trifluoroacetic Acid in water. The acid improves peak shape for basic compounds like pyridines.

    • Organic Phase (B): Acetonitrile or Methanol.

    • Develop a gradient elution method, starting from a lower percentage of organic phase to elute polar degradants and ramping up to elute the lipophilic parent compound and any nonpolar degradants. A typical gradient might be 5% to 95% B over 20 minutes.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines. This involves assessing specificity (using stressed samples to demonstrate peak purity), linearity, range, accuracy, and precision.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the parent compound in all stressed samples. This ensures that no degradant co-elutes, which is the definition of a truly stability-indicating method.

Anticipated Stability Profile

The following table summarizes the expected stability behavior of the compound under forced degradation conditions.

Stress ConditionReagents/ParametersExpected StabilityPrimary Degradation Pathway
Acidic Hydrolysis0.1 M HCl, 60°CUnstable Cleavage of the benzyloxy ether bond. [6]
Basic Hydrolysis0.1 M NaOH, 60°CLikely StableEther linkages are generally stable to base. Pyridine degradation is highest in acid/base. [10][11]
Oxidation3% H₂O₂, RTPotentially Unstable Oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid. [1]
Thermal80°C (Solid & Soln)Likely StableCovalent bonds are generally stable to moderate heat unless highly strained.
PhotolyticICH Q1B exposurePotentially Unstable Degradation of the halogenated pyridine ring system. [12]

Summary and Recommendations for Handling & Storage

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is a complex molecule with a solubility and stability profile that requires careful consideration.

Key Findings:

  • Solubility: The compound is predicted to have low aqueous solubility but good solubility in polar aprotic solvents like DMSO and moderate solubility in common organic solvents like ethanol and acetonitrile.

  • Stability: The primary liability is the benzyloxy ether, which is susceptible to acid-catalyzed cleavage. The compound may also be sensitive to oxidative and photolytic stress. It is expected to be relatively stable to heat and basic conditions.

Recommendations:

  • Storage: The solid compound should be stored in a well-sealed container, protected from light, at refrigerated temperatures (2-8°C) to minimize any potential long-term degradation.

  • Solution Handling: For biological assays, prepare fresh, high-concentration stock solutions in anhydrous DMSO. For aqueous assays, dilute the DMSO stock into buffer immediately before use, ensuring the final DMSO concentration is low and the compound's solubility limit is not exceeded. Avoid preparing and storing acidic aqueous solutions for extended periods.

  • Formulation: For formulation development, co-solvents and pH adjustment (towards neutral or slightly basic) should be explored to enhance aqueous solubility while avoiding the acidic conditions that promote degradation.

By adhering to these guidelines and employing the robust analytical protocols detailed herein, researchers can ensure the integrity of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol and generate reliable, reproducible data in their research and development endeavors.

References

  • (PDF) Degradation of Pyridines in the Environment - ResearchGate. Available at: [Link]

  • Parales, R. E., et al. (2002). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Applied and Environmental Microbiology, 68(10), 4699–4709. Available at: [Link]

  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate. (2026). Available at: [Link]

  • Degradation of pyridines in the environment - Semantic Scholar. Available at: [Link]

  • Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed. (2026). Available at: [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF - ResearchGate. Available at: [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. Available at: [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology - ASM Journals. Available at: [Link]

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  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023). Available at: [Link]

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  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

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  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. Available at: [Link]

  • Structural and optoelectronic properties of quasi 1D hybrid 3-halogenopyridinium lead bromides - Dalton Transactions (RSC Publishing). Available at: [Link]

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  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Available at: [Link]

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  • [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol | C13H12ClNO2 | CID - PubChem. Available at: [Link]

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  • US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents.

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Exploratory

Unlocking the Therapeutic Potential of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol: A Technical Guide to Identifying and Validating Its Biological Targets

For Researchers, Scientists, and Drug Development Professionals Abstract The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved drugs.[1] Its unique electronic properties and versatile substitution patterns allow for the design of molecules with high affinity and selectivity for diverse biological targets.[1] This in-depth technical guide focuses on (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, a multi-substituted pyridine derivative with significant potential for therapeutic applications. While direct biological data for this specific molecule is nascent, its structural motifs—a halogenated pyridine core, a benzyloxy group, and a methanol substituent—provide a strong foundation for predicting and experimentally validating its molecular targets. This document will serve as a comprehensive resource for researchers, outlining a strategic, multi-pronged approach to elucidating the mechanism of action of this promising compound, from initial computational predictions to rigorous experimental validation.

Introduction: The Pyridine Scaffold as a Privileged Motif in Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in the development of new therapeutic agents.[1] The nitrogen atom imparts unique properties, including the ability to act as a hydrogen bond acceptor and to modulate the electronic character of the ring, influencing how the molecule interacts with biological macromolecules.[1] This versatility has led to the incorporation of the pyridine nucleus into drugs targeting a vast range of conditions, from cancer and infectious diseases to cardiovascular and neurological disorders.[2]

The subject of this guide, (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, is a compelling candidate for drug discovery. Its structure suggests several avenues for biological interaction:

  • The Halogenated Pyridine Core: The presence of both chlorine and iodine atoms significantly alters the electronic landscape of the pyridine ring and provides potential sites for metabolic modification or specific interactions with target proteins.[3] Halogenated pyridines are key intermediates in the synthesis of numerous pharmaceuticals.[3][4]

  • The Benzyloxy Substituent: This bulky, lipophilic group can facilitate passage through cellular membranes and may engage in hydrophobic or pi-stacking interactions within a target's binding pocket. Compounds with a benzyloxy-pyridine motif have been explored as ligands for nicotinic acetylcholine receptors.[5]

  • The Methanol Group: The primary alcohol offers a potential site for hydrogen bonding and can be a point of metabolic transformation, potentially leading to active metabolites.

Given these features, a systematic investigation into the potential biological targets of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is warranted. This guide proposes a logical workflow, beginning with in silico approaches to generate hypotheses, followed by a suite of experimental techniques for target identification and validation.

Computational Target Prediction: A Hypothesis-Generating Engine

Before embarking on resource-intensive experimental studies, computational methods can provide valuable insights into the likely biological targets of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol.

Ligand-Based Approaches: Learning from the Known

Ligand-based methods leverage the principle that structurally similar molecules often exhibit similar biological activities. By comparing the physicochemical and topological properties of our compound of interest to databases of molecules with known targets, we can infer potential interactions.

  • 2D and 3D Similarity Searching: Algorithms can screen large compound libraries (e.g., ChEMBL, PubChem) to identify molecules with a high degree of structural similarity to (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol. The known targets of these "neighboring" compounds become high-priority candidates for our molecule.

  • Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. By generating a pharmacophore model from our compound, we can screen for proteins that possess a complementary binding site. Given the prevalence of pyridine derivatives as kinase inhibitors, a pharmacophore model could be built based on known ATP-competitive inhibitors.

Structure-Based Approaches: Docking into the Proteome

When a three-dimensional structure of a potential target protein is available, molecular docking can predict the preferred binding orientation and affinity of our compound.

  • Inverse Docking: Instead of docking a library of compounds into a single target, inverse docking screens our single compound against a library of protein structures. This can reveal unexpected, or "off-target," interactions that may be of therapeutic interest.

  • Target-Specific Docking: Based on initial hypotheses (e.g., from similarity searching), docking studies can be performed against specific protein families known to interact with pyridine derivatives, such as kinases, ion channels, and G-protein coupled receptors (GPCRs).

The following diagram illustrates a typical computational workflow for target prediction:

computational_workflow cluster_ligand Ligand-Based Methods cluster_structure Structure-Based Methods Similarity 2D/3D Similarity Search Hypothesis Prioritized Target List Similarity->Hypothesis Pharmacophore Pharmacophore Modeling Pharmacophore->Hypothesis InverseDocking Inverse Docking InverseDocking->Hypothesis TargetedDocking Targeted Docking Compound (5-(Benzyloxy)-6-chloro-4- iodopyridin-2-yl)methanol Compound->Similarity Compound->Pharmacophore Compound->InverseDocking Hypothesis->TargetedDocking Refine Binding Predictions

Caption: A streamlined workflow for computational target prediction.

High-Priority Target Classes and Validation Strategies

Based on extensive literature precedent for structurally related pyridine derivatives, we can prioritize several protein families as potential targets for (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol.

Ion Channels: Modulators of Cellular Excitability

Pyridine-based compounds are well-established as modulators of various ion channels, which are critical for neuronal signaling, muscle contraction, and other physiological processes.[6][7]

  • Rationale for Consideration: Dihydropyridine derivatives are a classic example of calcium channel blockers used in treating hypertension.[8][9] Furthermore, pyridin-2-yl-methanol derivatives have been identified as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, implicated in pain and skin disorders.[10][11][12] The benzyloxy-pyridine scaffold has also been linked to nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels.[5]

  • Experimental Validation Workflow:

    • High-Throughput Screening (HTS) using Automated Patch-Clamp Electrophysiology: This technique allows for the rapid screening of the compound against a panel of ion channel subtypes to identify potential hits.

    • Manual Patch-Clamp Electrophysiology: For promising hits, detailed electrophysiological studies can characterize the mechanism of action (e.g., open-channel block, allosteric modulation) and determine the IC50 or EC50 values.

    • Binding Assays: Radioligand binding assays can be used to determine if the compound directly competes with known ligands for the channel's binding site.

Protein Kinases: Master Regulators of Cellular Signaling

The pyridine ring is a common scaffold in the design of protein kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket.[13]

  • Rationale for Consideration: Numerous pyridine-containing molecules have been developed as potent and selective kinase inhibitors for oncology and immunology.[14][15][16][17] Examples include inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), Glycogen Synthase Kinase-3 (GSK-3), and Vaccinia-related Kinases (VRK1 and VRK2).[13][14][15] The structural features of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol are consistent with those of many known kinase inhibitors.

  • Experimental Validation Workflow:

    • Kinome-Wide Profiling: Commercially available services can screen the compound against a large panel of recombinant kinases (e.g., >400) to identify a selectivity profile.

    • Biochemical Inhibition Assays: For confirmed hits, dose-response curves can be generated using in vitro kinase activity assays (e.g., ADP-Glo, LanthaScreen) to determine accurate IC50 values.

    • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its intended kinase target within a cellular context.

The following diagram outlines a typical kinase inhibitor validation cascade:

kinase_workflow Start Compound of Interest KinomeScan Kinome-wide Profiling (>400 kinases) Start->KinomeScan Biochem Biochemical IC50 Determination KinomeScan->Biochem Identify Hits CETSA Cellular Target Engagement (e.g., CETSA) Biochem->CETSA Confirm Potency Cellular Cell-based Functional Assays (e.g., p-substrate levels) CETSA->Cellular Confirm Intracellular Binding Validated Validated Kinase Target Cellular->Validated Demonstrate Functional Effect

Caption: Experimental cascade for validating a kinase inhibitor.

G-Protein Coupled Receptors (GPCRs): The Druggable Superfamily

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all marketed drugs.[18]

  • Rationale for Consideration: While less directly suggested by the immediate structural analogues in the initial search, the "privileged" nature of the pyridine scaffold means that GPCRs should not be overlooked. The diverse chemical space occupied by pyridine derivatives makes interactions with the varied ligand-binding pockets of GPCRs plausible.

  • Experimental Validation Workflow:

    • Receptor Binding Assays: A broad panel of radioligand binding assays for different GPCRs can be used as a primary screen.

    • Functional Assays: For any identified binders, functional assays measuring downstream signaling events (e.g., cAMP accumulation, calcium mobilization, or β-arrestin recruitment) are essential to determine if the compound is an agonist, antagonist, or allosteric modulator.

Nuclear Receptors: Intracellular Sensors and Gene Regulators

Nuclear receptors are a family of ligand-activated transcription factors that regulate gene expression in response to small, lipophilic molecules.[19]

  • Rationale for Consideration: The benzyloxy group imparts significant lipophilicity to (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, which could facilitate its entry into the cell and subsequent interaction with these intracellular receptors.

  • Experimental Validation Workflow:

    • Ligand Binding Assays: Competitive binding assays using radiolabeled cognate ligands for a panel of nuclear receptors can identify direct interactions.

    • Reporter Gene Assays: Cell-based reporter assays, where the expression of a reporter gene (e.g., luciferase) is driven by a hormone response element, can functionally assess the compound's ability to activate or inhibit nuclear receptor-mediated transcription.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following section provides detailed, step-by-step methodologies for key validation experiments.

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to confirm the intracellular binding of a compound to its target protein.

Principle: The binding of a ligand to a protein generally increases its thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve of the protein in the presence of the compound indicates target engagement.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture the chosen cell line to ~80% confluency.

    • Treat cells with either the vehicle control (e.g., DMSO) or varying concentrations of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol for a predetermined time (e.g., 1 hour) at 37°C.

  • Heating Step:

    • Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 25°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein in the supernatant using a standard protein detection method, such as Western blotting or ELISA.

  • Data Analysis:

    • For each temperature, plot the relative amount of soluble target protein (normalized to the non-heated control).

    • Fit the data to a Boltzmann sigmoidal function to generate a melting curve and determine the melting temperature (Tm).

    • A significant increase in the Tm in the presence of the compound confirms intracellular target engagement.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is for determining the IC50 of a compound against a purified kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to a decrease in kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol in the appropriate buffer.

    • Prepare the kinase reaction buffer containing the purified kinase, its specific substrate, and ATP at a concentration close to its Km.

  • Kinase Reaction:

    • In a 384-well plate, add the serially diluted compound or vehicle control.

    • Initiate the reaction by adding the kinase/substrate/ATP mixture.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP and simultaneously measure the newly synthesized ATP through a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Convert the raw luminescence data to percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Summary of Potential Target Classes and Validation Methods

Target ClassRationale Based on Structural AnalogsPrimary Screening MethodSecondary/Validation Assays
Ion Channels Dihydropyridines (Ca2+ channels); Pyridin-2-yl-methanols (TRPV3); Benzyloxy-pyridines (nAChRs)[5][8][9][10][11][12]Automated Patch-ClampManual Patch-Clamp; Radioligand Binding Assays
Protein Kinases Common scaffold for ATP-competitive inhibitors (e.g., HPK1, GSK-3, VRK1/2)[13][14][15][16]Kinome-wide ProfilingBiochemical IC50 Assays; Cellular Thermal Shift Assay (CETSA)
GPCRs "Privileged scaffold" with broad target applicability[1][18]Radioligand Binding PanelFunctional Assays (cAMP, Ca2+, β-arrestin)
Nuclear Receptors Lipophilic benzyloxy group may facilitate intracellular entry and binding[19]Ligand Binding AssaysCell-based Reporter Gene Assays

Conclusion and Future Directions

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol represents a molecule of significant interest for drug discovery, built upon the robust and versatile pyridine scaffold. While its specific biological targets are yet to be fully elucidated, a wealth of information from structurally related compounds points towards high-priority target families, including ion channels and protein kinases. The strategic, multi-layered approach outlined in this guide—commencing with computational predictions and progressing through a rigorous cascade of biochemical and cell-based validation assays—provides a clear and efficient path to uncovering its mechanism of action. The identification of novel, potent, and selective interactions will pave the way for its future development as a potential therapeutic agent for a range of human diseases.

References

  • Regulation of Ion Channels by Pyridine Nucleotides - PMC - NIH. (n.d.).
  • Regulation of ion channels by pyridine nucleotides - PubMed - NIH. (2013, February 15).
  • (PDF) The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels - ResearchGate. (n.d.).
  • (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol - Smolecule. (2023, August 16).
  • An In-depth Technical Guide to 5-(Benzyloxy)pyridin-3-amine: Discovery, Synthesis, and Characterization - Benchchem. (n.d.).
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists | Journal of Medicinal Chemistry. (n.d.).
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed. (2024, December 12).
  • 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). | Request PDF - ResearchGate. (2025, August 5).
  • 2-Chloro-3-iodopyridine - Chem-Impex. (n.d.).
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019, August 19).
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. - Literature - Data resources - CNGBdb. (n.d.).
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists | Request PDF - ResearchGate. (2025, August 9).
  • 3-Chloro-2-iodopyridine|CAS 77332-89-9 - Benchchem. (n.d.).
  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - ACS Publications. (2022, December 12).
  • Full article: Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023, January 11).
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (n.d.).
  • Nuclear Receptors. (n.d.).
  • Nuclear Receptors and Their Selective Pharmacologic Modulators - PMC - PubMed Central. (n.d.).
  • GPCR Targeted Library. (n.d.).
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. (n.d.).
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (n.d.).

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Foundational

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol safety and handling guidelines

An In-depth Technical Guide to the Safe Handling of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol Understanding the Compound: A Chemist's Perspective (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, with a CAS...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

Understanding the Compound: A Chemist's Perspective

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, with a CAS Number of 1186405-17-3, is a pyridine derivative.[1][2] Its molecular structure, C13H11ClINO2, and molecular weight of 375.59 g/mol , indicate a complex molecule with multiple reactive sites.[1] The pyridine ring is substituted with a benzyloxy group, a chlorine atom, and an iodine atom, and possesses a hydroxymethyl functional group.[1] This unique combination of functionalities suggests its potential utility in medicinal chemistry and as a building block in organic synthesis.[1] However, this structural complexity also necessitates a cautious and well-informed approach to its handling.

Hazard Identification and Risk Assessment

2.1. The Halogenated Pyridine Core:

Pyridine and its derivatives are known to be hazardous.[3][4] They can be flammable, and their vapors can form explosive mixtures with air.[3] Acute exposure to pyridine can cause irritation to the respiratory system, skin, and eyes.[3][4] Systemic effects following absorption, ingestion, or inhalation may include headache, nausea, dizziness, and potential damage to the liver and kidneys.[3][4]

2.2. The Benzyloxy Group:

Benzyl-containing compounds, such as benzyl chloride and benzyl bromide, are often associated with irritant and lachrymatory properties.[5][6][7] They can be harmful if swallowed, cause skin irritation, and may lead to serious eye damage.[5]

2.3. The Methanol Group:

The presence of a methanol group introduces the potential for toxicity associated with methanol itself. Methanol is toxic if swallowed, inhaled, or in contact with skin.[8] Its metabolism can lead to the formation of toxic byproducts, causing a range of symptoms from gastrointestinal distress and central nervous system depression to visual disturbances and metabolic acidosis.[9]

2.4. Predicted Hazards:

Based on the above, it is prudent to assume that (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol may exhibit the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. A structurally similar compound, 5-(benzyloxy)-6-chloro-4-iodopyridine-2-carbaldehyde, is classified with hazard codes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[10]

  • Skin and Eye Irritation: Likely to cause skin and eye irritation upon contact.[11][12]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[11][12]

  • Organ Toxicity: Potential for liver, kidney, and central nervous system toxicity with prolonged or repeated exposure.

Property Value Source
CAS Number 1186405-17-3[1][2]
Molecular Formula C13H11ClINO2[1]
Molecular Weight 375.59 g/mol [1]
Physical Form Solid[10]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is paramount when handling this compound.

3.1. Engineering Controls:

  • Chemical Fume Hood: All handling of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[13][14]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[6][15]

  • Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in the event of accidental exposure.[13]

3.2. Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment. The following are minimum requirements:

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[13][15] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.[15]

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[7]

  • Skin and Body Protection: A laboratory coat, long-sleeved clothing, and closed-toe shoes are required to prevent skin contact.[13]

  • Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][13]

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE D1 Lab Coat D2 Gloves D1->D2 D3 Eye Protection D2->D3 D4 Respirator (if needed) D3->D4 Work Handle Compound in Fume Hood D4->Work F1 Gloves F2 Eye Protection F1->F2 F3 Lab Coat F2->F3 F4 Respirator (if needed) F3->F4 End After Handling F4->End Start Before Handling Start->D1 Work->F1 caption Figure 1: PPE Donning and Doffing Workflow

Figure 1: PPE Donning and Doffing Workflow. A visual guide to the correct sequence for putting on and taking off personal protective equipment to minimize contamination.

Handling and Storage Procedures

Adherence to strict protocols for handling and storage is crucial for maintaining a safe laboratory environment.

4.1. Safe Handling:

  • Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust or vapors.[6]

  • Weighing: Weigh the solid compound in a fume hood or a ventilated balance enclosure.

  • Transfers: Use appropriate tools (spatulas, etc.) for transfers to minimize the generation of dust.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.[6][12]

4.2. Storage:

  • Container: Store in a tightly sealed, properly labeled container.[11][15]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][15]

  • Segregation: Store separately from flammable materials and strong acids or bases.

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

5.1. Spills:

  • Evacuation: Evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[7]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.[7]

  • Decontamination: Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major Contain Contain with Absorbent SmallSpill->Contain EmergencyServices Contact Emergency Services LargeSpill->EmergencyServices Cleanup Collect and Dispose Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate End Procedure Complete Decontaminate->End SecureArea Secure Area EmergencyServices->SecureArea SecureArea->End caption Figure 2: Spill Response Decision Tree

Figure 2: Spill Response Decision Tree. A flowchart outlining the appropriate steps to take in the event of a chemical spill, differentiating between minor and major incidents.

5.2. First Aid:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention if irritation persists.[11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water. Seek immediate medical attention.[7]

Waste Disposal

All waste containing (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol must be treated as hazardous waste.

  • Collection: Collect waste in a designated, labeled, and sealed container.

  • Disposal: Dispose of waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[15] Do not dispose of down the drain.

Conclusion

While (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol holds promise as a research chemical, its complex structure necessitates a proactive and informed approach to safety. By understanding the potential hazards associated with its constituent moieties and implementing the robust engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment.

References

  • (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol - Smolecule. (2023-08-16).
  • [5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl]methanol - Advanced ChemBlocks. (2025-11-22).
  • Safeguarding Your Research: A Comprehensive Guide to Handling Benzyl Tosyl
  • Benzyl bromide - Santa Cruz Biotechnology.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Benzyl Decano
  • SAFETY D
  • SAFETY D
  • 5-(benzyloxy)-6-chloro-4-iodopyridine-2-carbaldehyde - Sigma-Aldrich.
  • Benzyl chloride - Safety D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-10-16).
  • Safety D
  • 5-(benzyloxy)-6-chloro-4-iodopyridine-2-carbaldehyde - Sigma-Aldrich.
  • [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol | C13H12ClNO2 | CID - PubChem.
  • Pyridine-Health Hazards and Toxicity - ChemicalBook. (2019-09-06).
  • SAFETY DATA SHEET - Actylis Lab Solutions. (2024-09-13).
  • SAFETY D
  • JLSNV-1 (ALKYL PYRIDINE DERIVATIVES)
  • (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol - PubChem.
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov.
  • Safety D
  • Methanol poisoning as a new world challenge: A review - PMC.
  • 1306439-42-8 | (2-(Benzyloxy)-4,6-dimethylpyridin-3-yl)methanol | ChemScene.
  • 5-Chloro-6-iodopyridin-4-yl methanol | Sigma-Aldrich.
  • (benzyloxy)methanol - AERU - University of Hertfordshire.
  • (6-Methoxy-5-(o-tolyl)pyridin-3-yl)methanol - PubChem.

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Protocols & Analytical Methods

Method

Synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, a highly functionalized pyridine derivative with significant potential as a versatile buildi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, a highly functionalized pyridine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology. The synthesis strategy involves a multi-step sequence starting from commercially available precursors, incorporating key transformations such as regioselective halogenation and the introduction of a benzyloxy protecting group. This guide emphasizes the rationale behind the chosen synthetic route and experimental conditions to ensure reproducibility and high purity of the final compound.

Introduction

Substituted pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The specific substitution pattern of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, featuring a protected hydroxyl group, a chloro substituent, an iodo substituent, and a primary alcohol, offers multiple points for diversification, making it an invaluable intermediate for the synthesis of complex molecular architectures.[3] The presence of both chloro and iodo groups allows for selective cross-coupling reactions, while the benzyloxy group serves as a stable protecting group for the phenol, which can be deprotected in the later stages of a synthetic sequence. The primary alcohol at the 2-position provides a handle for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion to an amine.[3]

This application note details a plausible and robust synthetic pathway to (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, drawing upon established methodologies for the functionalization of pyridine rings.[1][4][5] The causality behind each experimental choice is explained to provide a deeper understanding of the reaction mechanisms and potential challenges.

Proposed Synthetic Pathway

The synthesis of the target molecule can be envisioned through a multi-step sequence, as illustrated in the workflow diagram below. The strategy focuses on the sequential introduction of the required functional groups onto a pyridine core.

Synthesis_Workflow Start Starting Material (Commercially Available Pyridine Derivative) Step1 Step 1: Introduction of Benzyloxy Group Start->Step1 Step2 Step 2: N-Oxidation Step1->Step2 Step3 Step 3: Chlorination Step2->Step3 Step4 Step 4: Iodination Step3->Step4 Step5 Step 5: Functionalization at C2 (e.g., via Reissert-Henze Reaction) Step4->Step5 Step6 Step 6: Reduction to Methanol Step5->Step6 End Final Product (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol Step6->End

Caption: Proposed synthetic workflow for (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol.

Materials and Reagents

Reagent/MaterialGradeSupplier
2-Chloro-5-hydroxypyridineReagentSigma-Aldrich
Benzyl bromideReagentSigma-Aldrich
Potassium carbonateAnhydrousFisher Scientific
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics
m-Chloroperoxybenzoic acid (m-CPBA)ReagentSigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Scientific
Phosphorus oxychloride (POCl₃)ReagentSigma-Aldrich
IodineReagentSigma-Aldrich
Periodic acidReagentSigma-Aldrich
Trimethylsilyl cyanide (TMSCN)ReagentSigma-Aldrich
Benzoyl chlorideReagentSigma-Aldrich
Sodium borohydride (NaBH₄)ReagentSigma-Aldrich
MethanolAnhydrousFisher Scientific
Ethyl acetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Saturated aqueous sodium bicarbonateLaboratory Grade---
Saturated aqueous sodium thiosulfateLaboratory Grade---
BrineLaboratory Grade---
Anhydrous magnesium sulfateLaboratory Grade---

Detailed Experimental Protocol

Step 1: Synthesis of 5-(Benzyloxy)-2-chloropyridine

This step involves the protection of the hydroxyl group of 2-chloro-5-hydroxypyridine as a benzyl ether. This is a standard Williamson ether synthesis.

Procedure:

  • To a solution of 2-chloro-5-hydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to afford 5-(benzyloxy)-2-chloropyridine.

Step 2: Synthesis of 5-(Benzyloxy)-2-chloropyridine N-oxide

The pyridine nitrogen is oxidized to the corresponding N-oxide to facilitate subsequent electrophilic substitution on the pyridine ring.

Procedure:

  • Dissolve 5-(benzyloxy)-2-chloropyridine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 5-(benzyloxy)-2-chloropyridine N-oxide.

Step 3: Synthesis of 5-(Benzyloxy)-2,6-dichloropyridine N-oxide

Chlorination at the 6-position is achieved using a suitable chlorinating agent.

Procedure:

  • To a flask containing 5-(benzyloxy)-2-chloropyridine N-oxide (1.0 eq), add phosphorus oxychloride (POCl₃) (3.0 eq).

  • Heat the mixture to 100 °C and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 5-(benzyloxy)-2,6-dichloropyridine N-oxide.

Step 4: Synthesis of 5-(Benzyloxy)-2,6-dichloro-4-iodopyridine

Iodination at the 4-position is carried out using a mild and effective iodinating reagent system.[6]

Procedure:

  • To a solution of 5-(benzyloxy)-2,6-dichloropyridine N-oxide (1.0 eq) in a suitable ether solvent (e.g., tetrahydrofuran), add iodine (1.1 eq) and periodic acid (0.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 5-(benzyloxy)-2,6-dichloro-4-iodopyridine.

Step 5: Synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)carbonitrile

Introduction of a cyano group at the 2-position can be achieved via a Reissert-Henze type reaction.

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve 5-(benzyloxy)-2,6-dichloro-4-iodopyridine (1.0 eq) in anhydrous DCM.

  • Add trimethylsilyl cyanide (TMSCN) (1.5 eq) and benzoyl chloride (1.2 eq).

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield (5-(benzyloxy)-6-chloro-4-iodopyridin-2-yl)carbonitrile.

Step 6: Synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

The final step involves the reduction of the nitrile to the primary alcohol.

Procedure:

  • Dissolve (5-(benzyloxy)-6-chloro-4-iodopyridin-2-yl)carbonitrile (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the dropwise addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final product, (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Result
¹H NMR Characteristic peaks for the benzylic protons, aromatic protons of the pyridine and benzyl rings, and the methylene protons of the methanol group.
¹³C NMR Resonances corresponding to all carbon atoms in the molecule.
Mass Spec (HRMS) Molecular ion peak corresponding to the calculated exact mass of C₁₃H₁₁ClINO₂.[3]
Purity (HPLC) >95%

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Reagents such as benzyl bromide, phosphorus oxychloride, and trimethylsilyl cyanide are toxic and corrosive and should be handled with extreme care.

  • Reactions involving sodium borohydride should be quenched carefully as hydrogen gas is evolved.

Conclusion

This application note provides a detailed and logical synthetic protocol for the preparation of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol. The described multi-step synthesis is based on established chemical transformations and provides a reliable route to this valuable building block. The strategic introduction of functional groups allows for the controlled synthesis of the target molecule, opening avenues for its application in the development of novel therapeutic agents.

References

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023, January 16). Angewandte Chemie International Edition. Retrieved from [Link]

  • Wang, D., et al. (2022, July). Transition-Metal-Free Regioselective Direct C2, C4 Difunctionalization and C2, C4, C6 Trifunctionalization of Pyridines. Journal of the American Chemical Society.
  • Sengmany, S., et al. (2015). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Molecules. Retrieved from [Link]

  • Lee, S. H., et al. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 3-Chloropyridine in Organic Synthesis. Retrieved from [Link]

  • Gomes, P. A. T. M., et al. (2018). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
  • Google Patents. (n.d.). Process for the preparation of substituted pyridines.
  • Lee, H., & Jeong, B.-S. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules.
  • European Patent Office. (n.d.). Process for the preparation of substituted pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). Mono-iodo-substituted synthetic method for preparing aromatic or heteroaromatic compound.

Sources

Application

Application Note: (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol as a Strategic Building Block for Next-Generation Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of a Polysubstituted Pyridine Scaffold Protein kinases are a critical class of enzymes that regulate a vast array of c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Polysubstituted Pyridine Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major focus of drug discovery efforts. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies, with a significant number of these drugs featuring a substituted pyridine core. The pyridine ring serves as a versatile scaffold, allowing for precise spatial orientation of substituents to interact with the ATP-binding pocket of the target kinase.

This application note focuses on (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol , a highly functionalized building block designed for the efficient synthesis of complex kinase inhibitors. Its unique substitution pattern offers several strategic advantages in medicinal chemistry:

  • Orthogonal Reactivity: The presence of both chloro and iodo substituents allows for selective, sequential cross-coupling reactions. The more reactive C-I bond can be functionalized, for example, via Suzuki or Sonogashira coupling, while the less reactive C-Cl bond can be targeted in a subsequent step, such as a Buchwald-Hartwig amination. This enables the controlled and directional introduction of different molecular fragments.

  • Protected Hydroxymethyl Group: The benzyloxy group serves as a robust protecting group for the 5-hydroxy functionality, which can be a key hydrogen bond donor or acceptor in the final inhibitor. This group is stable to many common reaction conditions and can be readily removed in the final stages of a synthesis.

  • The 2-Methanol Moiety: The methanol group at the 2-position provides a convenient handle for further elaboration or can be a key interacting group in the final molecule. It can be oxidized to an aldehyde or carboxylic acid, or used in etherification or esterification reactions.

This combination of features makes (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol a powerful tool for rapidly generating libraries of complex, polysubstituted pyridine derivatives for screening as kinase inhibitors.

Application: Synthesis of a Representative Anaplastic Lymphoma Kinase (ALK) Inhibitor

To illustrate the utility of this building block, we present a representative synthetic route to a potent Anaplastic Lymphoma Kinase (ALK) inhibitor. ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, is a key driver in several cancers, including non-small cell lung cancer (NSCLC). Several approved ALK inhibitors feature complex substituted pyridine cores.

Synthetic Workflow for PPAI-1

The overall synthetic strategy is depicted in the workflow diagram below. The synthesis commences with a Suzuki coupling at the C4-iodo position, followed by an oxidation of the methanol to an aldehyde, a condensation reaction to form a key intermediate, and finally a Buchwald-Hartwig amination at the C6-chloro position to install the final fragment. The synthesis concludes with the deprotection of the benzyloxy group.

G cluster_0 Phase 1: Core Elaboration cluster_1 Phase 2: Side Chain Installation & Final Assembly A (5-(Benzyloxy)-6-chloro-4- iodopyridin-2-yl)methanol B Step 1: Suzuki Coupling (5-(Benzyloxy)-6-chloro-4-(1H-pyrazol-4-yl)pyridin-2-yl)methanol A->B Pyrazol-4-yl-boronic acid, Pd(PPh3)4, Na2CO3 C Step 2: Oxidation 5-(Benzyloxy)-6-chloro-4-(1H-pyrazol-4-yl)picolinaldehyde B->C Dess-Martin Periodinane D Step 3: Condensation (E)-N'-((5-(Benzyloxy)-6-chloro-4-(1H-pyrazol-4-yl)pyridin-2-yl)methylene)benzenesulfonohydrazide C->D Benzenesulfonohydrazide, EtOH E Step 4: Buchwald-Hartwig Amination (E)-N'-((5-(Benzyloxy)-6-((2-methoxy-4-(piperazin-1-yl)phenyl)amino)-4-(1H-pyrazol-4-yl)pyridin-2-yl)methylene)benzenesulfonohydrazide D->E 2-Methoxy-4-(piperazin-1-yl)aniline, Pd2(dba)3, Xantphos, Cs2CO3 F Step 5: Deprotection PPAI-1 (Final Product) E->F H2, Pd/C G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 PPAI1 PPAI-1 PPAI1->ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR STAT3->Transcription

Sources

Method

Application Notes and Protocols for the Derivatization of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol for SAR Studies

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold The pyridine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and a vast array of biologically active molecul...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and a vast array of biologically active molecules.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a "privileged scaffold" in drug design. The compound (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol represents a highly versatile starting material for the generation of diverse chemical libraries for Structure-Activity Relationship (SAR) studies. Each functional group on this molecule—the methanol, the chloro group, and the iodo group—offers a distinct handle for chemical modification, allowing for a systematic exploration of the chemical space around the core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.[4][5][6]

This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the derivatization of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol. We will delve into the rationale behind the choice of reactions and provide step-by-step procedures for etherification and esterification of the primary alcohol, palladium-catalyzed cross-coupling reactions at the iodo and chloro positions, and the analytical techniques required for characterization of the resulting derivatives.

Strategic Derivatization for Comprehensive SAR Exploration

A systematic approach to the derivatization of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is crucial for generating meaningful SAR data. The following sections outline key derivatization strategies at each modifiable position.

Derivatization of the 2-Methanol Group: Probing the Northern Vector

The primary alcohol at the 2-position is an excellent site for introducing a variety of substituents to explore interactions with the target protein. Etherification and esterification are the most common and reliable methods for this purpose.

Introducing alkyl or aryl groups via an ether linkage can probe for hydrophobic pockets or steric constraints in the binding site. The Williamson ether synthesis is a classic and effective method for this transformation.

Protocol 1: General Procedure for O-Alkylation

  • Dissolution and Deprotonation: Dissolve (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol (1.0 equiv.) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a strong base such as sodium hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, or until hydrogen gas evolution ceases, to form the alkoxide.

  • Electrophile Addition: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 equiv.) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Esterification allows for the introduction of a wide range of functionalities, including those that can act as hydrogen bond acceptors. The use of an acid chloride or anhydride with a base like pyridine is a common and efficient method.[7]

Protocol 2: General Procedure for Esterification

  • Dissolution: Dissolve (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol (1.0 equiv.) in anhydrous dichloromethane (DCM) or THF.

  • Base and Acylating Agent Addition: Add pyridine (1.5 equiv.) or triethylamine (1.5 equiv.) to the solution. Cool the mixture to 0 °C. Add the desired acid chloride or anhydride (1.2 equiv.) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the residue by flash column chromatography.

Table 1: Representative Derivatizations of the 2-Methanol Group

DerivativeReagentReaction TypePurpose in SAR
2-(Methoxymethyl)Methyl iodideEtherificationProbes for small hydrophobic pockets
2-(Benzyloxymethyl)Benzyl bromideEtherificationExplores larger hydrophobic interactions
2-(Acetoxymethyl)Acetic anhydrideEsterificationIntroduces a hydrogen bond acceptor
2-(Benzoyloxymethyl)Benzoyl chlorideEsterificationProbes for aromatic/pi-stacking interactions
Derivatization at the 4-Iodo Position: Exploring the Eastern Vector via Cross-Coupling

The iodo group is an excellent handle for palladium-catalyzed cross-coupling reactions due to its high reactivity.[8] This allows for the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups.

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between the pyridine core and various boronic acids or esters.[9][10][11][12][13]

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vessel, add (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Solvent Addition and Degassing: Add a mixture of solvents, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Progression: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

The Sonogashira coupling is a highly effective method for introducing alkynyl groups, which can serve as rigid linkers or probes for specific interactions.[14][15][16][17]

Protocol 4: General Procedure for Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a copper(I) co-catalyst like CuI (0.1 equiv.).

  • Solvent and Reagent Addition: Add anhydrous and degassed solvents such as THF and triethylamine (Et₃N). Add the terminal alkyne (1.1 equiv.).

  • Reaction Progression: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Concentrate the reaction mixture. Dilute the residue with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer and concentrate. Purify the product by flash column chromatography.

Table 2: Representative Derivatizations at the 4-Iodo Position

DerivativeCoupling PartnerReaction TypePurpose in SAR
4-PhenylPhenylboronic acidSuzuki-MiyauraIntroduces a simple aryl group
4-(Thiophen-2-yl)Thiophene-2-boronic acidSuzuki-MiyauraExplores heteroaromatic interactions
4-(Phenylethynyl)PhenylacetyleneSonogashiraIntroduces a rigid, linear linker
4-(3-Hydroxyprop-1-yn-1-yl)Propargyl alcoholSonogashiraAdds a hydrogen bond donor/acceptor
Derivatization at the 6-Chloro Position: Accessing the Western Vector

The chloro group is less reactive than the iodo group in palladium-catalyzed cross-coupling reactions, allowing for selective derivatization at the 4-position first.[18][19] For derivatization at the 6-position, more forcing conditions or more active catalyst systems are often required. The Buchwald-Hartwig amination is a powerful tool for introducing amine substituents at this position.[20][21][22]

This reaction enables the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines.

Protocol 5: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the 4-substituted-(5-(benzyloxy)-6-chloropyridin-2-yl)methanol derivative (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., XPhos, RuPhos, 0.04-0.1 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5-2.0 equiv.).

  • Solvent Addition and Degassing: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Progression: Heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography.

Table 3: Representative Derivatizations at the 6-Chloro Position

DerivativeAmineReaction TypePurpose in SAR
6-MorpholinoMorpholineBuchwald-HartwigIntroduces a common polar, basic group
6-(Phenylamino)AnilineBuchwald-HartwigExplores aromatic amine interactions
6-(Methylamino)MethylamineBuchwald-HartwigIntroduces a small, basic substituent
6-(Piperidin-1-yl)PiperidineBuchwald-HartwigProbes for larger, basic functionalities

Visualizing the Derivatization Strategy

The following diagrams illustrate the workflow for the derivatization of the core scaffold.

Derivatization_Workflow cluster_chloro Chloro Derivatization start (5-(Benzyloxy)-6-chloro-4- iodopyridin-2-yl)methanol ether Ether Derivatives start->ether O-Alkylation (NaH, R-X) ester Ester Derivatives start->ester Esterification (RCOCl, Pyridine) suzuki Suzuki Derivatives (Aryl, Heteroaryl) start->suzuki Suzuki Coupling (R-B(OH)2, Pd cat.) sonogashira Sonogashira Derivatives (Alkynyl) start->sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) buchwald Buchwald-Hartwig Amine Derivatives suzuki->buchwald Buchwald-Hartwig (R2NH, Pd cat.) sonogashira->buchwald

Caption: Workflow for the multi-directional derivatization of the core scaffold.

Analytical Characterization of Derivatives

The structural confirmation and purity assessment of all synthesized compounds are paramount. A combination of the following analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized derivatives.[23][24]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the new molecules. LC-MS is invaluable for monitoring reaction progress and assessing purity.[23][25]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.[26]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups (e.g., C=O stretch in esters).[23][27]

Conclusion

The strategic derivatization of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol provides a powerful platform for conducting thorough SAR studies. By systematically modifying the methanol, iodo, and chloro positions, researchers can generate a diverse library of compounds to probe the molecular interactions governing biological activity. The protocols outlined in this guide offer reliable and reproducible methods for synthesizing these derivatives, paving the way for the discovery of novel therapeutic agents.

References

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  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available from: [Link]

  • Novel pharmacological activity of a series of substituted pyridines. Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. NIH. Available from: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Nature.com. Available from: [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC - NIH. Available from: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available from: [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available from: [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. ACS Publications. Available from: [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Available from: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. ACS Publications. Available from: [Link]

  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. Available from: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]

  • Sonogashira coupling. Wikipedia. Available from: [Link]

  • Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry. Available from: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. ACS Publications. Available from: [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. ResearchGate. Available from: [Link]

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Application

Application Notes and Protocols for Selective C-N Cross-Coupling of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Synthesis of Highly Functionalized Pyridine Scaffolds The pyridine core is a privileged scaffold in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of Highly Functionalized Pyridine Scaffolds

The pyridine core is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a vast array of therapeutic agents.[1] The targeted synthesis of highly substituted pyridines is therefore a critical endeavor for the development of novel molecular entities with tailored pharmacological profiles. This document provides a detailed guide to the reaction conditions for the C-N cross-coupling of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, a versatile building block for the synthesis of complex pyridine derivatives.

The subject molecule presents a unique synthetic challenge and opportunity due to its distinct functionalities: a reactive iodopyridine for selective cross-coupling, a more inert chloropyridine moiety for potential subsequent transformations, and benzyloxy and hydroxymethyl groups that require preservation under the reaction conditions. This guide will focus on leveraging the differential reactivity of the C-I and C-Cl bonds to achieve selective C-N bond formation at the 4-position of the pyridine ring.

Two of the most powerful and versatile methods for the construction of C-N bonds, the Buchwald-Hartwig amination and the Ullmann condensation, will be explored in detail. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents to provide a comprehensive understanding of the reaction parameters.

Chemoselectivity: The Iodo vs. Chloro Advantage

The selective functionalization of polyhalogenated heterocycles is a cornerstone of modern organic synthesis. In the case of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, the significant difference in the bond dissociation energies of the C-I and C-Cl bonds provides a reliable handle for chemoselective C-N cross-coupling. The C-I bond is considerably weaker and therefore more susceptible to oxidative addition to a low-valent metal center (typically palladium or copper), which is the initial and often rate-determining step in most cross-coupling catalytic cycles.[2] This inherent reactivity difference allows for the selective formation of a C-N bond at the 4-position, leaving the 6-chloro substituent intact for potential downstream modifications.[3]

Functional Group Compatibility: Protecting the Periphery

The success of any cross-coupling reaction hinges on the compatibility of the chosen conditions with the existing functional groups on the substrate. The (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol molecule contains two potentially sensitive groups: a benzyloxy ether and a primary alcohol (hydroxymethyl).

  • Benzyloxy Group: The benzyloxy ether is generally stable under the conditions typically employed for Buchwald-Hartwig and Ullmann reactions.[4] However, strongly basic conditions at elevated temperatures could potentially lead to cleavage, although this is not a common side reaction with the bases typically used in these couplings.

  • Hydroxymethyl Group: The primary alcohol is more sensitive. The hydroxyl proton is acidic and can react with strong bases, potentially leading to the formation of an alkoxide. This can complicate the reaction by competing with the amine nucleophile or interfering with the catalyst. Therefore, the choice of base is critical. Weaker bases are often preferred, or if a strong base is necessary, careful control of stoichiometry and reaction temperature is crucial. In some cases, protection of the alcohol may be considered, but this adds extra steps to the synthetic sequence. The protocols outlined below are designed to be compatible with the unprotected hydroxymethyl group.[5]

Recommended Reaction Protocols

Two primary catalytic systems are recommended for the C-N cross-coupling of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. The choice between these two powerful methods will often depend on the specific amine coupling partner, desired reaction scale, and cost considerations.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds.[6] Its broad functional group tolerance and the availability of a wide range of well-defined catalysts and ligands make it a first-line choice for many applications.[7]

Reaction Scheme:

Key Parameters and Rationale:

ParameterRecommended ConditionsRationale
Palladium Precatalyst Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common and effective Pd(0) source. Pd(OAc)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or a bulky biarylphosphine ligand (e.g., RuPhos)The choice of ligand is crucial for the success of the reaction.[8] Xantphos is a versatile ligand known for promoting the coupling of a wide range of amines with aryl halides. Bulky biarylphosphine ligands are also highly effective, particularly for challenging substrates.[9]
Base Cs₂CO₃ (Cesium carbonate) or K₃PO₄ (Potassium phosphate)These are moderately strong inorganic bases that are generally well-tolerated by the hydroxymethyl group.[3] Stronger bases like sodium tert-butoxide could lead to side reactions with the alcohol.
Solvent Dioxane or TolueneThese are common aprotic solvents for Buchwald-Hartwig reactions. They have sufficiently high boiling points to allow for thermal reactions and are good at dissolving the various reaction components.
Temperature 80-110 °CThe reaction temperature will need to be optimized, but this range is a good starting point for the coupling of aryl iodides.[10]

Detailed Experimental Protocol:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol (1.0 equiv), the amine (1.2-1.5 equiv), Pd₂(dba)₃ (0.02-0.05 equiv), and Xantphos (0.04-0.10 equiv).

  • Add Cs₂CO₃ (2.0-3.0 equiv).

  • The vial is sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add anhydrous dioxane or toluene via syringe.

  • Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

DOT Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I AmineCoord Amine Coordination OxAdd->AmineCoord R1R2NH RedElim Reductive Elimination AmineCoord->RedElim - HX Base Base AmineCoord->Base RedElim->Pd0 Product Ar-NR1R2 RedElim->Product

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Protocol 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds and has seen a resurgence with the development of milder, ligand-assisted protocols.[11] It is often a cost-effective alternative to palladium-catalyzed methods.

Reaction Scheme:

Key Parameters and Rationale:

ParameterRecommended ConditionsRationale
Copper Source CuI (Copper(I) iodide)CuI is a common and effective copper source for Ullmann-type reactions.[12]
Ligand 1,10-Phenanthroline or L-ProlineThese ligands can accelerate the reaction and allow for lower reaction temperatures compared to traditional Ullmann conditions.[13]
Base K₂CO₃ (Potassium carbonate) or K₃PO₄ (Potassium phosphate)These bases are effective in Ullmann condensations and are compatible with the substrate's functional groups.
Solvent DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)These polar aprotic solvents are typically used in Ullmann reactions to facilitate the dissolution of the copper salts and other reagents.
Temperature 100-140 °CUllmann reactions often require slightly higher temperatures than Buchwald-Hartwig aminations.[14]

Detailed Experimental Protocol:

  • To a reaction vial, add CuI (0.1-0.2 equiv), 1,10-phenanthroline (0.2-0.4 equiv), and K₂CO₃ (2.0-3.0 equiv).

  • Add (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol (1.0 equiv) and the amine (1.5-2.0 equiv).

  • The vial is sealed and purged with an inert gas.

  • Add anhydrous DMF or DMSO.

  • Heat the reaction mixture with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and pour it into a mixture of water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

DOT Diagram: Ullmann Condensation Workflow

Ullmann_Workflow Start Combine Reactants: Substrate, Amine, CuI, Ligand, Base Solvent Add Solvent (DMF or DMSO) Start->Solvent Heat Heat Reaction Mixture (100-140 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Purified Product Purify->Product

Caption: A general workflow for the Ullmann C-N coupling reaction.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no conversion - Inactive catalyst- Insufficient temperature- Inappropriate ligand or base- Use a fresh batch of catalyst and ensure inert atmosphere.- Increase the reaction temperature in increments.- Screen different ligands (e.g., other biarylphosphines for Buchwald-Hartwig) and bases.
Formation of side products - Decomposition of starting material or product- Reaction with other functional groups- Lower the reaction temperature.- Use a milder base.- Consider protecting the hydroxymethyl group if it proves to be problematic.
Difficulty in purification - Similar polarity of starting material and product- Optimize the mobile phase for column chromatography.- Consider derivatization of the product or starting material to alter polarity.

Conclusion

The selective C-N cross-coupling of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol at the 4-position is a feasible and valuable transformation for the synthesis of complex pyridine derivatives. Both the Buchwald-Hartwig amination and the Ullmann condensation offer viable routes, with the choice of method depending on the specific requirements of the synthesis. Careful consideration of the catalyst system, ligand, base, and solvent, as outlined in this guide, will be paramount to achieving high yields and preserving the integrity of the other functional groups present in the molecule. The protocols provided herein serve as a robust starting point for researchers in their efforts to construct novel and medicinally relevant pyridine-based compounds.

References

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  • Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066. [Link]

  • Percec, V., Golding, G. M., Smidrkal, J., & Weichold, O. (2004). Benzyloxycalixarene supported Pd–NHC cinnamyl complexes for Buchwald–Hartwig C–N cross-couplings. Catalysis Science & Technology, 4(6), 1574-1581. [Link]

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  • Ali, M. A., Ismail, R., Choon, T. S., & Wei, A. C. (2021). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC advances, 11(40), 24783-24805. [Link]

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  • Barbero, M., Cadamuro, S., Dughera, S., & Gualdani, R. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molbank, 2022(2), M1381. [Link]

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Method

The Strategic Application of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol in Medicinal Chemistry: A Guide to Synthesizing Next-Generation Kinase Inhibitors

Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif consistently found in a multitud...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of clinically successful drugs.[1] Its unique electronic properties and versatile reactivity make it an ideal foundation for crafting molecules that can precisely interact with complex biological targets.[1] Within this class, (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol emerges as a highly valuable and strategically functionalized intermediate. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound, with a particular focus on its role in the synthesis of potent kinase inhibitors for targeted cancer therapy.

The specific arrangement of substituents on the pyridine core of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is not arbitrary; each group serves a distinct and critical purpose in a synthetic strategy. The benzyloxy group at the 5-position often acts as a protecting group for a hydroxyl functionality, which can be a key pharmacophoric feature in the final drug molecule.[2] The chloro substituent at the 6-position and the highly reactive iodo group at the 4-position provide orthogonal handles for sequential, site-selective cross-coupling reactions, allowing for the controlled introduction of molecular complexity.[3] Finally, the methanol group at the 2-position offers a versatile point for modification, such as oxidation to an aldehyde for further elaboration or conversion to an amine.

This guide will explore the application of this key intermediate in the synthesis of Anaplastic Lymphoma Kinase (ALK) and c-ROS oncogene 1 (ROS1) inhibitors, provide detailed experimental protocols for its derivatization, and discuss the underlying biological rationale for its use in oncology.

Targeting Aberrant Kinase Signaling in Oncology

Kinases are a class of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[4] Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[4] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy.

The ALK and ROS1 Signaling Axis in Non-Small Cell Lung Cancer (NSCLC)

Chromosomal rearrangements involving the ALK and ROS1 genes are key oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) cases.[5][6] These rearrangements lead to the formation of fusion proteins with constitutively active kinase domains, which drive tumor growth and survival through downstream signaling pathways such as the RAS-MAPK and PI3K-AKT cascades.[6][7]

The development of small molecule tyrosine kinase inhibitors (TKIs) that specifically target these fusion proteins has revolutionized the treatment of ALK- and ROS1-positive NSCLC.[5][8] Crizotinib, the first-in-class ALK/ROS1 inhibitor, demonstrated significant clinical benefit in these patient populations.[8] The 2-aminopyridine scaffold is a central feature of Crizotinib and many subsequent generations of ALK inhibitors, highlighting the importance of this chemical class in targeting these specific oncoproteins.[4] (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol serves as a critical building block for the synthesis of such 2-aminopyridine-based kinase inhibitors.

Below is a diagram illustrating the simplified ALK/ROS1 signaling pathway and the points of intervention for targeted inhibitors.

ALK_ROS1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_ROS1 ALK/ROS1 Fusion Protein (Constitutively Active) RAS RAS ALK_ROS1->RAS ATP PI3K PI3K ALK_ROS1->PI3K ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor ALK/ROS1 Inhibitor (e.g., Crizotinib) Inhibitor->ALK_ROS1

Figure 1: Simplified ALK/ROS1 Signaling Pathway. Constitutively active ALK/ROS1 fusion proteins drive downstream signaling through the RAS-MAPK and PI3K-AKT pathways, leading to increased cell proliferation and survival. ALK/ROS1 inhibitors competitively block the ATP-binding site of the kinase, inhibiting these downstream signals.

Synthetic Applications and Protocols

The strategic positioning of the iodo and chloro groups on (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol allows for a stepwise and regioselective elaboration of the pyridine core. The greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enables the selective introduction of an aryl or heteroaryl group at the 4-position.[9][10]

Protocol 1: Suzuki-Miyaura Coupling at the 4-Position

This protocol describes a representative Suzuki-Miyaura coupling reaction to introduce a substituted pyrazole, a common moiety in ALK inhibitors, at the 4-position of the pyridine ring.

Materials:

  • (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

  • 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask, add (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol (1.0 eq), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the flask.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Oxidation of the Methanol to an Aldehyde

The hydroxymethyl group at the 2-position can be oxidized to an aldehyde, providing a handle for further modifications, such as reductive amination or Wittig reactions.

Materials:

  • Product from Protocol 1

  • Manganese(IV) oxide (MnO₂)

  • Dichloromethane (DCM)

  • Magnetic stirrer and standard glassware

Procedure:

  • Dissolve the product from Protocol 1 in dichloromethane in a round-bottom flask.

  • Add activated manganese(IV) oxide (5-10 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts.

  • Wash the Celite pad with additional dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde, which can often be used in the next step without further purification.

Protocol 3: Conversion to a 2-Aminopyridine Moiety

The final step in constructing the core of many kinase inhibitors involves the introduction of an amino group at the 2-position. While not a direct conversion from the methanol, this transformation is a key conceptual step in the synthetic strategy. A common route involves the conversion of a 2-halopyridine to a 2-aminopyridine. For the purpose of this guide, we will outline a conceptual workflow for achieving the 2-aminopyridine scaffold, which is the ultimate goal when using this intermediate in kinase inhibitor synthesis.

Synthetic_Workflow Start (5-(Benzyloxy)-6-chloro- 4-iodopyridin-2-yl)methanol Step1 Suzuki Coupling (Protocol 1) Start->Step1 Intermediate1 4-Pyrazolyl-pyridin- 2-yl)methanol Intermediate Step1->Intermediate1 Step2 Oxidation (Protocol 2) Intermediate1->Step2 Intermediate2 4-Pyrazolyl-pyridine- 2-carbaldehyde Step2->Intermediate2 Step3 Further Elaboration & Conversion to 2-NH2 Intermediate2->Step3 FinalProduct Final Kinase Inhibitor (e.g., Crizotinib analogue) Step3->FinalProduct

Figure 2: Conceptual Synthetic Workflow. A representative pathway for the elaboration of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol into a complex kinase inhibitor.

Quantitative Data: Biological Activity of Derived Inhibitors

The ultimate goal of synthesizing molecules from (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is to achieve potent and selective inhibition of the target kinase. The table below presents representative IC₅₀ values for Crizotinib, a clinically approved ALK/ROS1 inhibitor whose core structure is accessible through synthetic routes utilizing intermediates of this type.

CompoundTarget KinaseCell LineIC₅₀ (nM)Reference(s)
Crizotinib ALKVarious20 - 60[8][11]
ROS1Various1.7 - 41[8][12]
c-METVarious5 - 20[13]

Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used.

Conclusion and Future Perspectives

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is a sophisticated and highly functionalized building block that offers a streamlined entry into the synthesis of complex, biologically active molecules. Its pre-installed and orthogonally reactive functional groups make it an ideal starting material for the construction of 2-aminopyridine-based kinase inhibitors targeting oncogenic drivers like ALK and ROS1. The protocols and conceptual framework provided in this application note are intended to empower researchers to leverage the full potential of this versatile intermediate in their drug discovery programs. As the quest for more selective and potent kinase inhibitors continues, the strategic use of such well-designed chemical scaffolds will remain paramount to the development of next-generation cancer therapeutics.

References

  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

  • Garofalo, A., et al. (n.d.). Non-small-cell lung cancer: how to manage ALK-, ROS1- and NTRK-rearranged disease. PMC. Retrieved from [Link]

  • Zhang, G., et al. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Douglas, C. J., et al. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of alectinib and crizotinib. Retrieved from [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Aldehydes from Pd-Catalyzed Oxidation of Terminal Olefins. Retrieved from [Link]

  • GalChimia. (2020). Easy Access to 2-Aminopyridines. Retrieved from [Link]

  • Semantic Scholar. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Ou, S. H. I., et al. (2016). ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance. Oncotarget. Retrieved from [Link]

  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Katayama, R., et al. (2014). ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Retrieved from [Link]

  • MDPI. (n.d.). Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime. Retrieved from [Link]

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values obtained by proliferation assay for AP26113, ASP3026,.... Retrieved from [Link]

  • Dagogo-Jack, I., et al. (2021). Molecular Resistance Mechanisms to EGFR, ALK, and ROS1 TKIs. JTO Clinical and Research Reports. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine.... Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. Retrieved from [Link]

  • de la Bellacasa, R. P., et al. (n.d.). ALK and ROS1 as a joint target for the treatment of lung cancer: a review. Translational Lung Cancer Research. Retrieved from [Link]

  • Addeo, A., et al. (n.d.). New generation anaplastic lymphoma kinase inhibitors. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration. Retrieved from [Link]

  • Organic Syntheses. (2020). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Retrieved from [Link]

  • Yin, J., et al. (2007). A general and efficient 2-amination of pyridines and quinolines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values of crizotinib in human MM cells, AML cells and PBMCs. Retrieved from [Link]

  • Beilstein Journals. (2022). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Retrieved from [Link]

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Application

experimental setup for gram-scale synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

An Application Note for the Gram-Scale Synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol Abstract This document provides a detailed, robust, and scalable protocol for the gram-scale synthesis of (5-(Benzyl...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Gram-Scale Synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

Abstract

This document provides a detailed, robust, and scalable protocol for the gram-scale synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, a key intermediate in medicinal chemistry and drug discovery. Substituted pyridines are a foundational scaffold in numerous pharmaceuticals, and this protocol outlines a reliable method for researchers in organic synthesis and drug development.[1][2][3][4] The synthesis involves the selective reduction of the corresponding aldehyde precursor, 5-(benzyloxy)-6-chloro-4-iodopyridine-2-carbaldehyde. This guide offers in-depth explanations for experimental choices, comprehensive safety protocols, and methods for characterization to ensure the synthesis of a high-purity final product.

Introduction and Scientific Rationale

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents.[1][4][5] The specific substitution pattern of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol makes it a versatile building block for further chemical elaboration.[3][6] The molecule contains several reactive sites:

  • Iodine at C4: Ideal for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkyl, or alkynyl groups.[7]

  • Chlorine at C6: Susceptible to nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles.[8]

  • Hydroxymethyl at C2: Can be oxidized to an aldehyde or carboxylic acid, or used in esterification or etherification reactions.[8]

  • Benzyloxy at C5: A stable protecting group for the phenol, which can be removed via hydrogenolysis to reveal a hydroxyl group for further functionalization.[9]

This protocol focuses on the final reduction step, a critical transformation that is often employed in the synthesis of complex molecules. The choice of sodium borohydride (NaBH₄) as the reducing agent is deliberate. It is a mild and selective reagent that efficiently reduces aldehydes to primary alcohols while being compatible with the other sensitive functional groups present in the molecule, such as the aryl halides and the benzyloxy ether. Its operational simplicity and safety profile make it highly suitable for gram-scale operations.

Reaction Scheme

The synthetic transformation is the reduction of a pyridine-2-carbaldehyde to the corresponding pyridin-2-yl)methanol.

Caption: Chemical scheme for the reduction of the aldehyde precursor.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberPuritySupplierNotes
5-(benzyloxy)-6-chloro-4-iodopyridine-2-carbaldehyde1353877-99-2≥95%VariousStarting material.
Sodium Borohydride (NaBH₄)16940-66-2≥98%Sigma-AldrichReducing agent.
Methanol (MeOH), Anhydrous67-56-1≥99.8%Fisher ScientificReaction solvent.
Ethyl Acetate (EtOAc)141-78-6ACS GradeVWRExtraction solvent.
Hexane110-54-3ACS GradeVWREluent for chromatography.
Deionized Water (H₂O)7732-18-5-In-houseFor workup.
Brine (Saturated NaCl solution)7647-14-5-In-houseFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6ACS GradeSigma-AldrichDrying agent.
Silica Gel7631-86-9230-400 meshVWRFor column chromatography.
TLC Plates--MerckSilica gel 60 F₂₅₄
Equipment
  • Round-bottom flasks (250 mL and 500 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Standard laboratory glassware and consumables

  • Analytical balance

  • Fume hood

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocol

This protocol is optimized for a 5.0-gram scale synthesis.

Workflow Overview

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: Reaction Setup and Reagent Preparation
  • Place a 250 mL round-bottom flask equipped with a magnetic stir bar into an ice bath on a magnetic stirrer within a fume hood.

  • Add 5.0 g (13.4 mmol) of 5-(benzyloxy)-6-chloro-4-iodopyridine-2-carbaldehyde to the flask.

  • Add 100 mL of anhydrous methanol to the flask. Stir the mixture until the aldehyde is fully dissolved. The solution may appear pale yellow.

Step 2: Reduction of the Aldehyde
  • While maintaining the temperature at 0 °C (ice bath), slowly add 0.61 g (16.0 mmol, 1.2 equivalents) of sodium borohydride (NaBH₄) to the stirred solution in small portions over 15 minutes.

    • Expert Insight: Portion-wise addition is critical to control the exothermic reaction and prevent a rapid evolution of hydrogen gas, which can cause the reaction to foam over. Maintaining a low temperature preserves the selectivity of the reagent.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours.

Step 3: Reaction Monitoring
  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an eluent of 30% ethyl acetate in hexane.

  • Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the spot corresponding to the starting aldehyde has been completely consumed. The product spot should appear at a lower Rf value (more polar) than the starting aldehyde.

Step 4: Quenching and Workup
  • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

  • Slowly and carefully add 20 mL of deionized water to quench the excess NaBH₄. Be cautious as hydrogen gas will be evolved.

  • Remove the methanol from the mixture using a rotary evaporator.

  • To the remaining aqueous residue, add 100 mL of ethyl acetate and transfer the mixture to a 500 mL separatory funnel.

  • Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

  • Combine all organic extracts and wash them once with 50 mL of brine.

    • Expert Insight: The brine wash helps to remove residual water and any inorganic salts from the organic layer, improving the efficiency of the subsequent drying step.

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as a solid.

Step 5: Purification by Column Chromatography
  • Prepare a slurry of silica gel in hexane and pack a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the dried silica-adsorbed product onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexane (starting from 10% EtOAc/Hexane and gradually increasing to 40% EtOAc/Hexane).

  • Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator. Dry the resulting solid under high vacuum to obtain (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol.

Results and Characterization

ParameterValue
Starting Material Mass 5.0 g
Theoretical Yield 5.03 g
Actual Yield ~4.5 g (Typical)
Percent Yield ~90% (Typical)
Appearance White to pale yellow solid[8]
Molecular Formula C₁₃H₁₁ClINO₂[8]
Molecular Weight 375.59 g/mol [8]

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the molecular structure and absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight. High-resolution mass spectrometry should show a molecular ion peak corresponding to the exact mass.[8]

  • Melting Point: The literature melting point is reported as 122-124°C.[8]

Safety and Handling Precautions

  • General: Perform all steps in a well-ventilated chemical fume hood.[10][11][12] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves at all times.[10][11][12] An eyewash station and safety shower should be readily accessible.[11]

  • Chemical Hazards:

    • Iodinated Pyridines: These compounds can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause skin, eye, and respiratory irritation.[10][11][12] Avoid creating dust.

    • Sodium Borohydride (NaBH₄): A flammable solid that reacts with water and acids to produce flammable hydrogen gas. Handle away from ignition sources.

    • Organic Solvents: Methanol, ethyl acetate, and hexane are flammable. Ensure there are no open flames or spark sources nearby. Methanol is toxic.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[10][11][12]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[10][11][12]

    • Inhalation: Move the person to fresh air.[10][11][12]

    • Ingestion: Do not induce vomiting. Rinse mouth with water.[11][12]

    • In all cases of significant exposure, seek immediate medical attention.[10]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated organic waste should be collected in separate, labeled containers.[10][11]

References

  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-47. Retrieved from [Link]

  • CNGBdb. (n.d.). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Retrieved from [Link]

  • Gagnon, D., et al. (2016). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. MedChemComm, 7(10). Retrieved from [Link]

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

  • ACS Publications. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • figshare. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Retrieved from [Link]

  • Coudret, C. (1996). Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester. Synthetic Communications, 26(19), 3543-3547. Retrieved from [Link]

Sources

Method

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol: A Critical Intermediate in the Synthesis of Kinase Inhibitors

An Application Note for Researchers and Drug Development Professionals Abstract (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is a highly functionalized pyridine derivative that has emerged as a crucial intermediat...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is a highly functionalized pyridine derivative that has emerged as a crucial intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its unique arrangement of chloro, iodo, benzyloxy, and hydroxymethyl groups provides a versatile scaffold for constructing pharmacologically active molecules, most notably in the synthesis of the oral multikinase inhibitor, Sorafenib.[1] This document provides a detailed guide for researchers and drug development professionals on the properties, application, and handling of this key intermediate. It includes validated protocols, analytical methods for quality control, and an exploration of the chemical logic underpinning its use in API synthesis.

Compound Profile and Physicochemical Properties

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is a solid compound whose structure is primed for sequential, regioselective reactions.[2] The benzyloxy group serves as a stable protecting group for the phenol, the chloro and iodo substituents offer distinct sites for cross-coupling or nucleophilic substitution reactions, and the hydroxymethyl group provides a handle for oxidation and subsequent amidation.[2]

Table 1: Physicochemical Properties of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

PropertyValueSource
CAS Number 1186405-17-3[2]
Molecular Formula C₁₃H₁₁ClINO₂[2]
Molecular Weight 375.59 g/mol [2]
IUPAC Name (6-chloro-4-iodo-5-phenylmethoxypyridin-2-yl)methanol[2]
Physical Form Solid[3]
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=C(N=C2Cl)CO)I[2]
InChI Key ARAADPSBHNGSLJ-UHFFFAOYSA-N[2]

Strategic Role in the Synthesis of Sorafenib

Sorafenib is a diaryl urea-based oral multikinase inhibitor approved for treating advanced renal cell and hepatocellular carcinoma.[1] The synthesis of Sorafenib requires the precise assembly of a substituted picolinamide core with a 4-aminophenoxy moiety. (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is a precursor to this picolinamide core.

The general synthetic strategy involves several key transformations:

  • Oxidation: The primary alcohol (hydroxymethyl group) of the intermediate is oxidized to an aldehyde. This is a critical step, as the aldehyde is the direct precursor to the amide required in the final drug structure.

  • Amidation: The resulting aldehyde is then converted to an N-methyl amide. This can be achieved through various methods, including reductive amination or oxidation to the carboxylic acid followed by amide coupling.

  • Etherification: The chloro group on the pyridine ring is subsequently displaced by 4-aminophenol in a nucleophilic aromatic substitution reaction (SNAAr).[1] This reaction is often facilitated by a strong base, such as potassium tert-butoxide, which deprotonates the phenol to form a more potent nucleophile.[1]

  • Urea Formation: The final step involves coupling the aminophenoxy-picolinamide intermediate with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the characteristic urea linkage of Sorafenib.[4][5]

Diagram 1: General Workflow for API Precursor Synthesis

G cluster_input Step 1: Starting Material cluster_process Step 2: Core Transformation cluster_output Step 3: Key Precursor cluster_qc Quality Control A (5-(Benzyloxy)-6-chloro-4- iodopyridin-2-yl)methanol B Oxidation of Hydroxymethyl Group A->B Mild Oxidizing Agent (e.g., Dess-Martin) C Formation of N-Methyl Picolinamide B->C Amidation Sequence D N-methyl-5-(benzyloxy)-6- chloro-4-iodopicolinamide C->D QC1 Purity & Identity Check (TLC, HPLC, NMR) D->QC1 In-process & Final QC

Caption: High-level workflow from the intermediate to a key picolinamide precursor.

Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Oxidation to 5-(benzyloxy)-6-chloro-4-iodopyridine-2-carbaldehyde

Causality: This step converts the alcohol into an aldehyde, a necessary precursor for amidation. A mild oxidizing agent like Dess-Martin periodinane (DMP) is chosen to prevent over-oxidation to the carboxylic acid, which can occur with stronger agents like potassium permanganate. Dichloromethane (DCM) is a suitable inert solvent for this reaction.

Materials:

  • (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

  • Dess-Martin periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously for 30 minutes until the solution becomes clear.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure 5-(benzyloxy)-6-chloro-4-iodopyridine-2-carbaldehyde.[3][6]

Protocol 2: Synthesis of the Sorafenib Picolinamide Core

The following diagram illustrates the subsequent steps to form a key precursor for Sorafenib, starting from the aldehyde synthesized in Protocol 1. This involves forming the N-methyl picolinamide and then coupling it with 4-aminophenol.

Diagram 2: Synthetic Pathway to a Sorafenib Precursor

Caption: Key transformations from the aldehyde to the aminophenoxy picolinamide core.

Analytical Quality Control

To ensure the integrity of the synthetic process and the quality of the final API, rigorous analytical monitoring is essential at each stage.

Table 2: Recommended Analytical Methods for QC

MethodPurposeTypical Observations/Parameters
Thin Layer Chromatography (TLC) In-process monitoring of reaction completion.Disappearance of starting material spot and appearance of product spot with a different Rf value.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.Purity should typically be >98%. Method validation according to ICH guidelines.
Mass Spectrometry (MS) Confirmation of molecular weight and structural fragmentation.For C₁₃H₁₁ClINO₂, the molecular ion peak should appear at m/z 375.59.[2]
Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) Unambiguous structural elucidation and confirmation.Chemical shifts, integration, and coupling patterns must be consistent with the proposed structure.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of key functional groups.Presence of characteristic peaks for O-H (alcohol), C=O (aldehyde/amide), C-Cl, and aromatic rings.

Safety, Handling, and Storage

Safety Precautions:

  • Hazard Profile: While specific toxicity data for this compound is limited, related structures like 5-(benzyloxy)-6-chloro-4-iodopyridine-2-carbaldehyde are classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is prudent to handle (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol with the same level of caution.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.[7]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7]

  • Keep away from strong oxidizing agents and sources of ignition.

  • Recommended storage temperature is often refrigerated to ensure long-term stability.[8]

Conclusion

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is a high-value intermediate whose multifunctional nature makes it an indispensable building block in modern pharmaceutical synthesis. Its well-defined reactivity allows for controlled, sequential modifications, providing an efficient route to complex API targets like Sorafenib. By understanding the chemical principles behind its application and adhering to strict analytical and safety protocols, researchers can effectively leverage this compound to accelerate drug discovery and development programs.

References

  • ResearchGate. Synthesis of sorafenib | Request PDF. Available at: [Link]

  • Thieme Chemistry. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Available at: [Link]

  • Google Patents. CN105085388A - Synthesis method for sorafenib intermediate.
  • National Center for Biotechnology Information. (2014). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Available at: [Link]

  • PubChem. [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. Available at: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available at: [Link]

  • University of Hertfordshire. (benzyloxy)methanol. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide provides detailed application notes and protocols for the chemical functionalization of the iodide at the C4 position of (...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and protocols for the chemical functionalization of the iodide at the C4 position of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its substituted pyridine core.[1] The protocols outlined herein focus on widely applicable and robust palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, as well as other key transformations such as cyanation and metal-halogen exchange. This document is intended to serve as a practical resource for researchers, offering not only step-by-step procedures but also the underlying scientific rationale to facilitate experimental design and optimization.

Introduction: The Strategic Importance of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its ability to engage in key biological interactions.[2] The title compound, (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, presents multiple points for diversification, making it a valuable starting material for the synthesis of compound libraries. The C4-iodide is the most reactive site for cross-coupling reactions due to the inherent reactivity order of aryl halides (I > Br > Cl).[3] This allows for selective functionalization while preserving the chlorine and benzyloxy groups for subsequent modifications. The primary alcohol at the C2 position offers a handle for further derivatization, such as oxidation to an aldehyde or carboxylic acid, or esterification.[1]

Molecular Structure and Properties:

PropertyValue
Molecular Formula C₁₃H₁₁ClINO₂
Molecular Weight 375.59 g/mol
Appearance White crystalline solid
Key Reactive Sites C4-Iodide (high reactivity in cross-coupling), C6-Chloride (lower reactivity), C2-Methanol (for derivatization), C5-Benzyloxy ether (stable protecting group)

The strategic selection of the C4-iodide as the primary point of functionalization is a cornerstone of synthetic design using this molecule. The following sections will detail robust protocols to exploit this reactivity.

Palladium-Catalyzed Cross-Coupling Reactions: A Modular Approach to Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4] For the functionalization of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, these reactions offer a modular and efficient approach to introduce a wide array of substituents at the C4 position.

Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids/Esters

The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl and vinyl-aryl structures, which are prevalent in many biologically active compounds.[5][6] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7]

Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

  • Aryl- or vinylboronic acid or boronate ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol (1.0 equiv.), the boronic acid/ester (1.2 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Seal the flask and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality and Optimization:

  • Base Selection: The choice of base is crucial for activating the boronic acid for transmetalation.[8] Carbonates are commonly used, with cesium carbonate often providing superior results for challenging couplings.

  • Solvent System: A mixture of an organic solvent and water is typically employed to facilitate the dissolution of both the organic and inorganic reagents.

  • Ligand Choice: For more challenging couplings or to improve yields, the use of specialized phosphine ligands can be beneficial.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow A Reactant Assembly (Iodopyridine, Boronic Acid, Base) B Catalyst Addition (e.g., Pd(PPh3)4) A->B C Solvent Addition (Degassed Dioxane/Water) B->C D Inert Atmosphere (Argon/Nitrogen Purge) C->D E Heating (80-100 °C) D->E F Reaction Monitoring (TLC/LC-MS) E->F G Work-up (Extraction & Washing) F->G H Purification (Column Chromatography) G->H I Product H->I

Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[9][10] This reaction is highly valuable for synthesizing conjugated enynes and arylalkynes.

Protocol: General Procedure for Sonogashira Coupling

Materials:

  • (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Base (e.g., triethylamine, diisopropylamine) (solvent or co-solvent)

  • Anhydrous and degassed solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous and degassed solvent (e.g., THF) and the amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Causality and Optimization:

  • Copper Co-catalyst: The copper(I) salt is essential for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]

  • Base: A strong amine base is required to deprotonate the terminal alkyne and to neutralize the HX formed during the reaction.

  • Anaerobic Conditions: Strict exclusion of oxygen is critical to prevent the homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[3]

Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[11] This reaction is a powerful method for the synthesis of complex olefins.[12][13]

Protocol: General Procedure for Heck Reaction

Materials:

  • (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

  • Alkene (e.g., acrylate, styrene) (1.1 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Phosphine ligand (optional, e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5 - 2.5 equivalents)

  • Anhydrous solvent (e.g., DMF, acetonitrile, toluene)

Procedure:

  • In a sealed tube, combine (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (if used, 4 mol%), and the base (e.g., Et₃N, 2.0 equiv.).

  • Add the anhydrous solvent (e.g., DMF).

  • Add the alkene (1.5 equiv.).

  • Seal the tube and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Causality and Optimization:

  • Reaction Mechanism: The reaction proceeds through oxidative addition, migratory insertion of the alkene, and β-hydride elimination.[12][14]

  • Stereoselectivity: The Heck reaction typically exhibits high trans selectivity in the product alkene.[15]

  • Ligand Effects: The choice of phosphine ligand can significantly influence the reaction rate and selectivity.

Buchwald-Hartwig Amination: Synthesis of Arylamines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[16] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of anilines and their derivatives.[17]

Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, Buchwald's biaryl phosphine ligands) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To a glovebox or under a strictly inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.) to a dry Schlenk tube.

  • Add the anhydrous solvent (e.g., toluene).

  • Add (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Causality and Optimization:

  • Ligand Selection: The choice of ligand is critical for the success of the Buchwald-Hartwig amination and depends on the specific amine and aryl halide.[18] Biaryl phosphine ligands are often highly effective.

  • Base Sensitivity: Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used, but the reaction can be sensitive to the choice of base.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to air, so maintaining an inert atmosphere is crucial for catalytic activity.[16]

Palladium-Catalyzed Cross-Coupling Overview

Cross_Coupling cluster_0 Palladium-Catalyzed Cross-Coupling Reactions Start (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol C4-Iodide Suzuki Suzuki-Miyaura + R-B(OH)2/R-B(OR)2 Start->Suzuki Pd catalyst, Base Sonogashira Sonogashira + Terminal Alkyne Start->Sonogashira Pd catalyst, CuI, Base Heck Heck + Alkene Start->Heck Pd catalyst, Base Buchwald Buchwald-Hartwig + R1R2NH Start->Buchwald Pd catalyst, Ligand, Base Product_Suzuki C4-Aryl/Vinyl Pyridine Suzuki->Product_Suzuki Product_Sonogashira C4-Alkynyl Pyridine Sonogashira->Product_Sonogashira Product_Heck C4-Vinyl Pyridine Heck->Product_Heck Product_Buchwald C4-Amino Pyridine Buchwald->Product_Buchwald

Caption: Overview of palladium-catalyzed functionalizations of the C4-iodide.

Additional Functionalization Protocols

Beyond palladium catalysis, other transformations can be employed to functionalize the C4 position.

Cyanation: Introduction of a Nitrile Group

The introduction of a nitrile group opens up a wide range of synthetic possibilities, as it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. Palladium- or copper-catalyzed cyanation reactions are common methods.[19][20]

Protocol: Palladium-Catalyzed Cyanation with Zn(CN)₂

Materials:

  • (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

  • Zinc cyanide (Zn(CN)₂) (0.6 - 1.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (2-5 mol%)

  • Ligand (e.g., dppf)

  • Anhydrous solvent (e.g., DMF, DMAc)

Procedure:

  • In a glovebox, combine (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol (1.0 equiv.), Zn(CN)₂ (0.6 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., dppf, 4 mol%) in a dry reaction vessel.

  • Add the anhydrous solvent (e.g., DMF).

  • Heat the reaction mixture to 100-140 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through Celite.

  • Wash the organic layer with aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Causality and Optimization:

  • Cyanide Source: Zinc cyanide is a commonly used, less toxic alternative to other cyanide sources.[20] Other sources like K₄[Fe(CN)₆] can also be used.[19]

  • Catalyst System: The choice of palladium precursor and ligand is crucial for efficient cyanation.

Metal-Halogen Exchange: Formation of an Organometallic Intermediate

Metal-halogen exchange, typically with an organolithium reagent, can convert the C-I bond to a C-Li or C-Mg bond, creating a potent nucleophile that can react with a variety of electrophiles.[21][22]

Protocol: Lithium-Iodine Exchange and Trapping with an Electrophile

Materials:

  • (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

  • Organolithium reagent (e.g., n-BuLi, t-BuLi) (1.0 - 1.1 equivalents)

  • Electrophile (e.g., aldehyde, ketone, CO₂, DMF)

  • Anhydrous solvent (e.g., THF, diethyl ether) at low temperature

Procedure:

  • Dissolve (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol (1.0 equiv.) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add the organolithium reagent (e.g., n-BuLi, 1.05 equiv.) dropwise.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add the desired electrophile (e.g., an aldehyde, 1.2 equiv.).

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Causality and Optimization:

  • Temperature Control: This reaction must be performed at low temperatures (-78 °C) to prevent side reactions, such as attack of the organolithium reagent on other functional groups.

  • Choice of Organolithium: n-Butyllithium is commonly used, but t-butyllithium can sometimes be more effective for hindered substrates.

  • Electrophile Quench: The generated pyridyl-lithium species is a strong nucleophile and will react with a wide range of electrophiles.

Summary and Outlook

The protocols described in this guide provide a robust toolkit for the functionalization of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol at the C4 position. The selective reactivity of the iodide allows for a modular approach to the synthesis of diverse libraries of substituted pyridines for applications in drug discovery and materials science. The choice of reaction will depend on the desired final product, and the provided causality and optimization notes should aid in the successful implementation of these methods. Further exploration of functionalizing the C6-chloro and C2-methanol positions can provide access to even greater molecular diversity from this versatile starting material.

References

  • (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol - Smolecule. (2023). Smolecule.
  • Application Notes and Protocols for the Suzuki Coupling of 4-Amino-3-iodopyridine - Benchchem. (2025). Benchchem.
  • Copper-catalyzed cyanation of aryl iodides with α-cyanoacetates via C-CN bond activ
  • Nickel-Catalyzed Cyan
  • Copper-Catalyzed Cyanation of Aryl Iodides with Malononitrile: An Unusual Cyano Group Transfer Process from C(sp3) to C(sp2). (2012).
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). [Source not available].
  • Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine - Benchchem. (2025). Benchchem.
  • Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). NIH.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega.
  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (2025).
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Deriv
  • Lithium Halogen Exchange in Pyridine. (n.d.). Scribd.
  • Buchwald–Hartwig amin
  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. (n.d.). PMC - NIH.
  • Oxidative bridgehead functionalization of (4 + 3) cycloadducts obtained from oxidopyridinium ions. (2022). PMC - NIH.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Heck reaction. (n.d.). Wikipedia.
  • Metal–halogen exchange. (n.d.). Grokipedia.
  • Functionalization of Pyridines at the C4 Position via Metal
  • 5-Chloro-6-iodopyridin-4-yl methanol. (n.d.). Sigma-Aldrich.
  • Metal–halogen exchange. (n.d.). Wikipedia.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.).
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • 4-selective functionalization of pyridine. (n.d.). American Chemical Society.
  • What are the applications of 4-Iodopyridine in organic synthesis?. (n.d.). Guidechem.
  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Metal-catalysed halogen exchange reactions of aryl halides. (2008). The Sheppard Group.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). PMC.
  • Metal-catalysed halogen exchange reactions of aryl halides. (n.d.). RSC Publishing.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. (2016). [Source not available].
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube.
  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (n.d.). [Source not available].
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. (2022). Semantic Scholar.
  • Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy). (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

Welcome to the technical support center for the synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. As a key intermediate in medicinal chemistry, optimizing its preparation is critical for advancing research and development pipelines.[1] This document provides in-depth, field-proven insights based on established chemical principles.

Part 1: Understanding the Synthetic Pathway

A robust synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol requires a logical sequence of reactions to install the various substituents onto the pyridine core with high regioselectivity and efficiency. The most common strategy involves starting with a pre-functionalized pyridine ring and performing a series of transformations, culminating in the reduction of a carbonyl group at the C2 position.

The causality behind this sequence is critical: the final reduction to a methanol is often performed last to avoid unwanted side reactions with the hydroxyl group in earlier, harsher steps. Similarly, the introduction of the iodine atom via a Sandmeyer-type reaction necessitates the presence of an amino precursor at the appropriate stage.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Final Reduction A 2-Methyl-5-hydroxy-4,6-dichloropyridine B Methyl 5-hydroxy-4,6-dichloropicolinate A->B Oxidation & Esterification C Methyl 5-(benzyloxy)-4,6-dichloropicolinate D Methyl 5-(benzyloxy)-6-chloro-4-aminopicolinate C->D Amination E Methyl 5-(benzyloxy)-6-chloro-4-iodopicolinate D->E Sandmeyer Reaction (Iodination) F (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol E->F Reduction (e.g., NaBH4)

Caption: A plausible synthetic workflow for the target compound.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Question 1: My final reduction of Methyl 5-(benzyloxy)-6-chloro-4-iodopicolinate is giving a low yield. I see unreacted starting material and potential dehalogenated byproducts on my TLC/LC-MS. What's going wrong?

Answer: This is a common bottleneck. The key is to achieve complete reduction of the ester to the alcohol without affecting the chloro and iodo substituents.

Potential Causes & Solutions:

  • Choice of Reducing Agent:

    • Insight: Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent and can cause dehalogenation (removal of Cl or I) of the aromatic ring. Sodium borohydride (NaBH₄) is generally milder and more chemoselective for esters and aldehydes, making it the preferred choice here.

    • Troubleshooting: If you are using LiAlH₄, switch to NaBH₄. If you are already using NaBH₄, ensure its quality. It can degrade upon exposure to moisture. Use a freshly opened bottle or a properly stored batch.

  • Reaction Conditions:

    • Insight: The reactivity of NaBH₄ is highly dependent on the solvent and temperature. Protic solvents like methanol or ethanol enhance its reducing power for esters.

    • Troubleshooting: Conduct the reaction in methanol or a THF/methanol mixture. Run the reaction at a controlled temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature. This mitigates overly aggressive reactions that could lead to side products.[2]

  • Insufficient Reagent:

    • Insight: The reduction of an ester to an alcohol with NaBH₄ consumes two equivalents of hydride. Stoichiometric amounts are often insufficient due to reagent degradation or competing reactions.

    • Troubleshooting: Use a significant molar excess of NaBH₄ (typically 2-4 equivalents). Add the reagent in portions to control the reaction rate and temperature. Monitor the reaction progress by TLC until the starting ester spot has completely disappeared.

Question 2: The iodination of Methyl 5-(benzyloxy)-6-chloro-4-aminopicolinate is inefficient. How can I improve the yield of this Sandmeyer-type reaction?

Answer: The Sandmeyer reaction, while powerful, is sensitive to several parameters. Success hinges on the efficient formation and subsequent conversion of the diazonium salt intermediate.

Potential Causes & Solutions:

  • Diazonium Salt Formation:

    • Insight: The conversion of the amino group to a diazonium salt requires a cold, acidic environment. The temperature must be strictly controlled to prevent the premature decomposition of the unstable diazonium intermediate.

    • Troubleshooting: Maintain the reaction temperature between 0-5 °C using an ice-salt bath during the dropwise addition of sodium nitrite (NaNO₂) solution.[3][4] Ensure the solution is sufficiently acidic (e.g., using H₂SO₄ or HCl) to fully protonate the aniline and generate nitrous acid in situ.

  • Iodide Addition:

    • Insight: The diazonium salt solution should be added slowly to the potassium iodide (KI) solution, not the other way around. This ensures that the iodide is in excess, which promotes the desired substitution and helps manage the evolution of nitrogen gas.[3]

    • Troubleshooting: Prepare a solution of KI in water and add the freshly prepared, cold diazonium salt solution to it dropwise with vigorous stirring. After the addition, a gentle warming step (e.g., to 50 °C) can help drive the reaction to completion.

Question 3: I am struggling with the introduction of the benzyloxy group. The reaction is slow and the yield is poor.

Answer: This step is typically a Williamson ether synthesis (an SN2 reaction), which depends on the base, solvent, and temperature.

Potential Causes & Solutions:

  • Base Selection:

    • Insight: A base is required to deprotonate the starting phenol. A very strong base can lead to side reactions, while a base that is too weak will result in incomplete deprotonation.

    • Troubleshooting: Use a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5] These are effective and generally do not cause decomposition of the starting material.

  • Solvent and Temperature:

    • Insight: A polar aprotic solvent is ideal for SN2 reactions as it solvates the cation without interfering with the nucleophile.

    • Troubleshooting: Use anhydrous acetone or dimethylformamide (DMF) as the solvent. Heating the reaction mixture (e.g., to reflux in acetone) is typically required to achieve a reasonable reaction rate.[5][6]

Part 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the best method for purifying the final product? If the product is a solid, recrystallization is often the most effective method for achieving high purity.[7] A common procedure involves dissolving the crude product in a hot solvent (like ethanol or ethyl acetate) and allowing it to cool slowly.[6] If it is an oil or if impurities co-crystallize, column chromatography on silica gel is the standard alternative. A gradient elution, for instance from hexane to ethyl acetate, is typically effective.[3]

FAQ 2: How should I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) is the most common and effective technique for monitoring these reactions.[8] Use an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate) that gives good separation between your starting material and product (an Rf value of ~0.3-0.5 for the product is ideal). Stain with potassium permanganate or view under UV light to visualize the spots. For more quantitative analysis, especially during optimization, LC-MS is invaluable.

FAQ 3: Are there any critical safety considerations for this synthesis? Yes. Several reagents require careful handling.

  • Sodium Borohydride (NaBH₄): Reacts with water and acid to produce flammable hydrogen gas. Handle away from ignition sources.

  • Sodium Nitrite (NaNO₂): A strong oxidizing agent. Do not mix with acidic solutions at high concentrations without cooling, as it can release toxic nitrogen oxides.

  • Benzyl Bromide (used for the benzyloxy group): A lachrymator and corrosive. Always handle in a well-ventilated fume hood.

Part 4: Optimized Protocol for the Final Reduction Step

This protocol provides a detailed methodology for the selective reduction of the ester precursor to the target methanol.

Reagent/ParameterRecommended Condition/AmountPurpose
Starting Material Methyl 5-(benzyloxy)-6-chloro-4-iodopicolinate1.0 equivalent
Solvent Anhydrous Methanol or THF/Methanol (4:1)Solubilizes reactants
Reducing Agent Sodium Borohydride (NaBH₄)2.5 - 3.0 equivalents
Temperature 0 °C to Room TemperatureControls reaction rate, minimizes side reactions
Reaction Time 2-6 hoursMonitored by TLC
Workup Saturated NH₄Cl (aq.) or AcetoneQuenches excess NaBH₄

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 5-(benzyloxy)-6-chloro-4-iodopicolinate (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Add sodium borohydride (2.5 eq.) to the stirred solution in small portions over 30 minutes. Ensure the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the excess NaBH₄. Alternatively, acetone can be added to quench the reaction.

  • Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify further by column chromatography or recrystallization as needed.

References

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]

  • Google Patents. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
  • MDPI. (2016). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Available at: [Link]

  • Google Patents. EP1435359A1 - A process for the purification of roxithromycin.

Sources

Optimization

common side products in the synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

Technical Support Center: Synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol Welcome to the technical support guide for the synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol. This molecule is...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

Welcome to the technical support guide for the synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol. This molecule is a highly functionalized pyridine derivative, making it a valuable intermediate in medicinal chemistry and drug development. However, its multi-functional nature presents unique challenges during synthesis, often leading to a range of predictable but troublesome side products.

This guide is structured to provide direct, actionable advice for researchers encountering common issues during their experiments. We will explore the causality behind the formation of these impurities and offer field-proven strategies for their mitigation and removal.

Troubleshooting Guide: Common Synthetic Hurdles

This section addresses specific experimental observations and provides a step-by-step approach to diagnose and resolve the underlying chemical issues.

Question 1: My mass spectrometry results show a significant peak at M-91, and the 1H NMR is missing the characteristic benzyl signals. What is happening?

Answer:

This analytical signature strongly indicates the formation of the debenzylated side product, (6-chloro-5-hydroxy-4-iodopyridin-2-yl)methanol . The mass loss of 91 corresponds to the cleavage of the benzyl group (C₇H₇).

Causality & Mechanism: The benzyloxy group is a benzyl ether, which is notoriously susceptible to cleavage under reductive conditions (hydrogenolysis) or in the presence of strong acids.[1][2]

  • Catalytic Hydrogenation: If your synthesis involves a reduction step using catalysts like Palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) with a hydrogen source (H₂, transfer hydrogenation), you are creating ideal conditions for hydrogenolysis.[2] The pyridine nitrogen can sometimes act as a catalyst poison, complicating the reaction, but cleavage is still a significant risk.[3][4]

  • Acidic Conditions: Prolonged exposure to strong acids during workup or purification (e.g., acidic chromatography media) can facilitate the cleavage of the benzyl ether.

Troubleshooting & Mitigation Protocol:

  • Re-evaluate Reductive Steps: If reducing a precursor (e.g., an aldehyde or ester at the C2 position), consider using milder, non-catalytic reducing agents.

    • Recommended: Sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄) are excellent choices for reducing aldehydes/esters to alcohols and are far less likely to cleave a benzyl ether.

  • Control Your Workup: Neutralize the reaction mixture promptly. Use a buffered aqueous solution (e.g., saturated NaHCO₃) during extraction to avoid acidic conditions.

  • Purification Strategy: Use neutral or basified silica gel for column chromatography to prevent on-column degradation. Pre-treating silica with a solvent system containing a small amount of triethylamine (~0.5-1%) is a standard practice.

Question 2: I've isolated a byproduct that appears to be more polar on my TLC plate and shows a carbonyl peak in the IR spectrum. What are the likely culprits?

Answer:

You are likely observing oxidation of the primary alcohol at the C2 position. The two most common oxidized side products are:

  • (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)carbaldehyde (the aldehyde)

  • 5-(Benzyloxy)-6-chloro-4-iodopicolinic acid (the carboxylic acid)

Causality & Mechanism: Primary alcohols, especially when adjacent to an aromatic ring (a benzylic-like position), are susceptible to oxidation.[5]

  • Air Oxidation: The final methanol product can be sensitive to air, particularly during prolonged heating, concentration under vacuum, or long-term storage.

  • Oxidizing Reagents: If any reagents used in preceding steps have oxidizing potential (e.g., certain metal catalysts, residual oxidants), they can affect the final product.

  • Incomplete Reduction: If the hydroxymethyl group was synthesized by reducing the corresponding aldehyde or carboxylic acid, this impurity is simply unreacted starting material.

Troubleshooting & Mitigation Protocol:

  • Inert Atmosphere: Handle the final compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during purification and storage.

  • Check Reagent Purity: Ensure all reagents for the final reduction step are pure and free from oxidizing contaminants.

  • Drive Reduction to Completion: If synthesizing from an aldehyde or ester, ensure the reaction goes to completion.

    • Step 1: Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents of NaBH₄).

    • Step 2: Monitor the reaction closely by TLC until all starting material is consumed.

    • Step 3: Quench the reaction carefully with water or a mild acid once complete to destroy any remaining reducing agent.

Question 3: My product seems to be missing one of the halogen atoms. Why am I seeing dehalogenation?

Answer:

You are observing a hydrodehalogenation side reaction, where either the iodo or chloro substituent is replaced by a hydrogen atom. The carbon-iodine bond is significantly weaker and more susceptible to cleavage than the carbon-chlorine bond. Therefore, the most probable side product is (5-(Benzyloxy)-6-chloropyridin-2-yl)methanol .

Causality & Mechanism: This side reaction is most common under reductive conditions, particularly catalytic hydrogenation. The catalyst (e.g., Pd/C) can reductively cleave carbon-halogen bonds. The order of reactivity is typically C-I > C-Br > C-Cl.

Troubleshooting & Mitigation Protocol:

  • Avoid Catalytic Hydrogenation: As with debenzylation, this is the primary cause. If a reductive step is necessary, use chemical reductants like NaBH₄, DIBAL-H, or LiAlH₄, which do not typically cause dehalogenation.

  • Catalyst Screening: If hydrogenation is unavoidable, screen different catalysts. Sometimes, specific catalysts or supports can offer better selectivity.

  • Control Reaction Conditions: Limit the reaction time and hydrogen pressure to the minimum required to consume the primary starting material, to reduce the incidence of side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should anticipate in this synthesis? A1: Based on the structure's functional groups, the most prevalent side products arise from oxidation of the alcohol, debenzylation of the ether, and reductive deiodination. The specific side products observed will heavily depend on the final steps of your synthetic route, especially if they involve reduction.

Q2: How can I effectively purify the target compound from these side products? A2: Flash column chromatography on silica gel is the most effective method.

  • To remove the oxidized aldehyde/acid: These are more polar. A non-polar solvent system (e.g., Hexanes/Ethyl Acetate) will elute your desired product first.

  • To remove the debenzylated phenol: This is also more polar due to the free hydroxyl group. Your product should elute before it.

  • To remove the deiodinated product: This is less polar than your target compound. It will elute first from the column. A gradient elution, starting with a lower polarity and gradually increasing, will provide the best separation.

Q3: Are there any specific stability or storage concerns for (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol? A3: Yes. The compound can be sensitive to light and air. Over time, slow oxidation to the aldehyde can occur. For long-term storage, it is recommended to keep the solid compound in a sealed, amber vial under an inert atmosphere and refrigerated.

Data Summary of Potential Side Products

Impurity NameStructureΔ Mass from TargetKey Analytical Signature (1H NMR)
Target Compound (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol375.59 g/mol Signals for benzyl group (~7.3-7.5 ppm, 5H; ~5.2 ppm, 2H)
Oxidized Aldehyde (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)carbaldehyde-2.02Disappearance of -CH₂OH peak; appearance of aldehyde proton (~10 ppm)
Debenzylated Phenol (6-chloro-5-hydroxy-4-iodopyridin-2-yl)methanol-91.11Disappearance of all benzyl proton signals; appearance of broad phenol -OH peak
Deiodinated Product (5-(Benzyloxy)-6-chloropyridin-2-yl)methanol-125.9Disappearance of C4-I substitution pattern; new aromatic proton signal appears

Visualizing Side Product Formation

The following diagram illustrates the primary synthetic pathway to the target molecule from its aldehyde precursor and the key diversion points that lead to common impurities.

Synthesis_Pathway Precursor ...-carbaldehyde (Precursor) Target (5-(Benzyloxy)-6-chloro-4- iodopyridin-2-yl)methanol (Target Product) Precursor->Target Reduction (e.g., NaBH₄) Oxidized Oxidized Aldehyde (Side Product) Target->Oxidized Air Oxidation or Incomplete Reduction Debenzylated Debenzylated Phenol (Side Product) Target->Debenzylated Hydrogenolysis (e.g., H₂/Pd/C) or Strong Acid Deiodinated Deiodinated Product (Side Product) Target->Deiodinated Reductive Cleavage (e.g., H₂/Pd/C)

Caption: Synthetic pathways and common side reactions.

References

  • Smolecule. (2023). (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol.
  • Benchchem. Technical Support Center: Synthesis of Benzyloxy-Substituted Pyridines.
  • Benchchem. Common side products in the synthesis of 3-benzylpiperidines.
  • Reddit. (2017). question about debenzylation of amine with Pd/C.
  • Li, J. J., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Institutes of Health.
  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines.
  • RSC Publishing. (2023). Halogen bonding and mechanochemistry combined: synthesis, characterization, and application of N-iodosaccharin pyridine complexes.
  • ResearchGate. (2025). A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media.

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

Welcome to the technical support guide for the chromatographic purification of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying this substituted pyridinylmethanol derivative.

Our guidance is grounded in established scientific principles and practical laboratory experience to ensure you can overcome common purification challenges, optimize your methodology, and achieve high purity of your target compound.

Understanding the Molecule

The structure of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol presents several challenges for chromatographic purification. Key physicochemical properties to consider are:

  • Polarity: The presence of a hydroxyl group (-OH) and the pyridine nitrogen imparts significant polarity.

  • Acidity/Basicity: The pyridine ring is basic, which can lead to strong interactions with the acidic silanol groups on standard silica gel, a common cause of peak tailing.[1][2]

  • Stability: The benzyloxy group can be sensitive to strong acids, potentially leading to cleavage of the ether bond under certain conditions.[3]

  • Solubility: The aromatic rings suggest good solubility in common organic solvents, but the polar functional groups may require a more polar solvent system for effective elution.

A summary of the key properties of a closely related compound, [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol, is provided below.[4]

PropertyValue
Molecular Formula C13H12ClNO2
Molecular Weight 249.69 g/mol
IUPAC Name (6-chloro-5-phenylmethoxy-2-pyridinyl)methanol

Frequently Asked Questions (FAQs)

Q1: What is the best type of chromatography for purifying this compound?

A1: Flash column chromatography using normal-phase silica gel is the most common and accessible method. However, due to the basicity of the pyridine nitrogen, peak tailing can be a significant issue.[2] If this becomes problematic, consider the following alternatives:

  • Deactivated Silica Gel: Pre-treating the silica gel with a base, such as triethylamine (TEA), can neutralize the acidic silanol groups and improve peak shape.[5]

  • Alumina: Using neutral or basic alumina as the stationary phase can be a good alternative to silica gel for basic compounds.[5]

  • Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase (e.g., C18) chromatography can be an effective option, particularly for removing non-polar impurities.[1]

Q2: How do I select an appropriate solvent system for my column?

A2: The ideal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate, with an Rf value for your product ideally between 0.15 and 0.40.[6]

  • Starting Point: A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

  • Increasing Polarity: If your compound does not move from the baseline (low Rf), you will need to increase the polarity of the eluent. This can be achieved by increasing the proportion of ethyl acetate or by switching to a more polar solvent system, such as dichloromethane/methanol.[5][6]

  • Reducing Peak Tailing: To mitigate peak tailing caused by the basic pyridine nitrogen, adding a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia in methanol to your mobile phase can be very effective.[5][7]

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: Compound degradation on silica gel is a common problem, especially with sensitive functional groups.[8] To address this:

  • Confirm Instability: First, confirm that the degradation is occurring on the silica. This can be done with a 2D TLC experiment. Spot your compound on a TLC plate, run it in one direction, dry the plate, and then run it again in the same solvent system at a 90-degree angle. If new spots appear off the diagonal, your compound is likely degrading.[2]

  • Switch Stationary Phase: If instability is confirmed, switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography.[5]

  • Minimize Contact Time: Work quickly. A shorter, wider column will have a faster elution time, minimizing the time your compound spends in contact with the stationary phase.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem Potential Cause(s) Solution(s)
Poor Separation / Overlapping Peaks Inappropriate solvent system.Systematically test different solvent systems using TLC to find one that provides better separation. Try switching one of the solvents to alter selectivity (e.g., hexanes/ethyl acetate vs. dichloromethane/methanol).[5]
Column overloading.The amount of crude material should generally be 1-5% of the mass of the stationary phase.[5] If you need to purify a larger amount, use a larger column.
Peak Tailing Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel.Add a basic modifier like triethylamine (0.1-1%) to your eluent.[5][7] Alternatively, use a less acidic stationary phase like neutral alumina.[5]
Column overload.Injecting too much sample can saturate the stationary phase and lead to poor peak shape.[2] Reduce the sample load.
Compound Not Eluting from the Column The compound is too polar for the current solvent system.Drastically increase the polarity of the mobile phase. A gradient elution from a non-polar to a highly polar solvent can be effective.[5]
Irreversible adsorption or decomposition on the silica gel.Test for compound stability on silica using 2D TLC.[2] If it is unstable, switch to a less reactive stationary phase like neutral alumina or use reversed-phase chromatography.[5]
Low Recovery of the Compound The compound may be spread across many fractions in low concentrations.Concentrate all the fractions you expect to contain your product and re-analyze by TLC.[8]
The compound may have come off in the solvent front.Always check the first few fractions, especially if your compound has low polarity in the chosen solvent system.[8]
The compound has degraded on the column.Refer to the solutions for compound degradation above.

Experimental Protocols

Protocol 1: Stability Test using 2D Thin Layer Chromatography

This protocol helps determine if your compound is stable on a silica gel stationary phase.

Materials:

  • TLC plate (silica gel)

  • Developing chamber

  • Solution of your crude compound

  • Eluent (the solvent system you plan to use for the column)

  • UV lamp for visualization

Procedure:

  • Spot your compound mixture in the bottom-left corner of a square TLC plate.

  • Develop the plate in your chosen solvent system.

  • Remove the plate from the chamber and dry it completely.

  • Rotate the plate 90 degrees counter-clockwise.

  • Develop the plate again in the same solvent system.

  • Dry the plate and visualize the spots under a UV lamp.

Interpretation:

  • Stable Compound: All spots will appear along a diagonal line.

  • Unstable Compound: New spots will appear off the diagonal, indicating that degradation has occurred on the silica plate.[2]

Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol describes a general procedure for purifying your compound while minimizing peak tailing.

Materials:

  • Glass chromatography column

  • Silica gel

  • Eluent (e.g., hexanes/ethyl acetate)

  • Triethylamine (TEA)

  • Crude compound

  • Collection tubes

Procedure:

  • Prepare the Eluent: Prepare your chosen solvent system and add 0.1-1% triethylamine by volume.

  • Pack the Column: Wet-pack the column with silica gel slurried in the prepared eluent.

  • Load the Sample: Dissolve your crude compound in a minimum amount of the eluent (or a more volatile solvent like dichloromethane). If solubility is an issue, consider dry loading by adsorbing your compound onto a small amount of silica gel.[6]

  • Run the Column: Carefully add the eluent to the top of the column and apply gentle pressure to begin elution.

  • Collect Fractions: Collect fractions and monitor their contents by TLC.

  • Combine and Concentrate: Combine the fractions containing your pure product and remove the solvent under reduced pressure.

Visualizing the Workflow

The following diagram illustrates a logical workflow for troubleshooting common chromatography issues.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Start Purification tlc Develop TLC Method (Rf 0.15-0.40) start->tlc run_column Run Flash Column tlc->run_column analyze Analyze Fractions (TLC) run_column->analyze problem Problem Encountered? analyze->problem pure Pure Product Obtained problem->pure No poor_sep Poor Separation problem->poor_sep Yes tailing Peak Tailing problem->tailing Yes no_elution No Elution problem->no_elution Yes degradation Degradation problem->degradation Yes sol_opt Optimize Solvent System (Change Polarity/Solvent) poor_sep->sol_opt reduce_load Reduce Sample Load poor_sep->reduce_load add_base Add Basic Modifier (TEA) tailing->add_base change_phase Change Stationary Phase (Alumina, C18) tailing->change_phase no_elution->change_phase inc_polarity Increase Eluent Polarity no_elution->inc_polarity degradation->change_phase sol_opt->run_column reduce_load->run_column add_base->run_column change_phase->run_column inc_polarity->run_column

Caption: A workflow for troubleshooting common chromatography issues.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • PubChem. [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. National Center for Biotechnology Information. Available from: [Link]

  • Phenomenex. Troubleshooting Guide. Available from: [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. Available from: [Link]

  • Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Available from: [Link]

  • Reddit. r/Chempros - troubleshooring flash chromatography purification. Available from: [Link]

  • Google Patents. Halogenation of pyridine compounds.

Sources

Troubleshooting

Technical Support Center: Purification of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

Welcome to the technical support center for (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and pract...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common purification challenges. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive field experience to help you achieve the highest possible purity for your compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.

Q1: My post-reaction crude material shows multiple spots on a TLC plate. What are the likely impurities and how can I identify them?

A1: The presence of multiple spots indicates a mixture of your target compound and various impurities. The identity of these impurities is directly linked to the synthetic route and reaction conditions employed. The primary impurities often include unreacted starting materials, intermediates, and byproducts from side reactions.

Causality: The structure of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol contains several reactive sites. The benzyloxy group can be cleaved, the hydroxymethyl group can be oxidized, and the pyridine nitrogen can influence reactivity.[1] Side reactions are common if reaction temperature, stoichiometry, or work-up procedures are not strictly controlled.

Identification Strategy:

  • Co-spotting: Spot your crude mixture alongside all available starting materials and intermediates on the same TLC plate. This is the simplest way to identify unreacted precursors.

  • Polarity Analysis: The relative polarity (Rf value) can provide clues. More polar compounds (lower Rf) often result from the loss of a protecting group (like the benzyl group), while less polar compounds (higher Rf) might be due to incomplete functionalization or over-alkylation.

  • Spectroscopic Analysis: For definitive identification, isolating a small amount of the main impurities via preparative TLC or a rapid column chromatography cut is recommended, followed by analysis (e.g., ¹H NMR or LC-MS).

Table 1: Common Potential Impurities and Their Characteristics

Impurity NameProbable OriginRelative Polarity on Silica Gel
5-Hydroxy-6-chloro-4-iodopyridin-2-yl)methanolAcid-catalyzed debenzylation during work-up or reaction.[2]High (Low Rf)
(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)carbaldehydeOxidation of the primary alcohol.[1]Low (High Rf)
Starting materials/intermediatesIncomplete reaction.Varies
N-benzylated pyridinium saltReaction of the pyridine nitrogen with a benzyl source.[3][4]Very High (Often stays at baseline)
De-iodinated or de-chlorinated speciesReductive processes, especially during catalytic steps.[5]Varies, often slightly less polar
Q2: I am struggling with severe peak tailing during flash or HPLC purification on a silica column. How can I achieve better separation and peak shape?

A2: Peak tailing is a frequent and frustrating issue when purifying pyridine-containing compounds on standard silica-based stationary phases.[6]

Causality: The basic nitrogen atom on the pyridine ring interacts strongly with acidic silanol groups (Si-OH) on the surface of the silica gel.[6] This secondary interaction causes a portion of the analyte molecules to be retained more strongly, leading to a "tailing" effect on the elution peak.

Solutions & Experimental Protocol:

  • Mobile Phase Modification (The Quick Fix):

    • Protocol: Add a small amount of a basic modifier to your mobile phase (eluent). A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[6]

    • Mechanism: The TEA is a stronger base than your pyridine compound and will preferentially bind to the acidic silanol sites, effectively "masking" them. This allows your compound to elute based primarily on its polarity, resulting in a more symmetrical peak.

  • Change of Stationary Phase (The Robust Solution):

    • Protocol: If tailing persists, switch to a different stationary phase.

      • Alumina (basic or neutral): Alumina lacks the acidic silanol groups of silica and is an excellent alternative for purifying basic compounds.

      • End-capped Silica: Use a stationary phase where the residual silanol groups have been chemically capped (e.g., C18 for reverse-phase).[6]

    • Mechanism: By removing or deactivating the acidic sites responsible for the unwanted secondary interactions, a cleaner separation can be achieved.

Below is a workflow to guide your troubleshooting process for chromatographic issues.

Caption: Troubleshooting workflow for chromatographic purification.

Q3: My yield is low after purification, and I suspect the compound is degrading. How can I confirm this and what purification method should I use?

A3: Low recovery can be due to physical loss or chemical degradation during purification. The benzyloxy group in your compound is susceptible to cleavage under acidic conditions, which can be inadvertently created on a standard silica gel column.[2]

Confirmation of On-Column Degradation:

  • Experimental Protocol (2D TLC):

    • Take a square TLC plate and spot your crude material in the bottom-left corner.

    • Develop the plate using your chosen eluent system.

    • Dry the plate completely.

    • Rotate the plate 90 degrees counter-clockwise so the separated spots are now on the new "baseline".

    • Develop the plate a second time in the same eluent system.

  • Interpretation: If your compound is stable, all spots will lie on a 45-degree diagonal line. If new spots appear that are not on this diagonal, it indicates your compound is degrading on the silica surface.[6]

Alternative Purification Strategy: Recrystallization

If degradation is confirmed, or if chromatography is ineffective, recrystallization is an excellent alternative. It is a milder process that avoids prolonged contact with stationary phases.

  • Experimental Protocol (Solvent Screening):

    • Place a small amount (10-20 mg) of your crude material into several different test tubes.

    • Add a small volume of a single solvent to each tube from the list below and heat gently to dissolve.

    • Allow the solutions to cool slowly to room temperature, then cool further in an ice bath.

    • Observe which solvent system yields high-quality crystals. A good solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Scale up the process using the optimal solvent system identified.

Table 2: Recommended Screening Solvents for Recrystallization

Solvent SystemComments
Ethanol or MethanolOften effective for polar compounds. Caution: can form solvates.[7][8]
Ethyl Acetate / HexaneA common combination; adjust the ratio to find the ideal solubility.
Dichloromethane / HexaneGood for less polar compounds; use a fume hood.
IsopropanolA good balance of polarity and volatility.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol?

A1: To ensure long-term stability, the compound should be stored in a cool, dark, and dry place. An amber vial under an inert atmosphere (e.g., argon or nitrogen) is recommended. This minimizes exposure to light, moisture, and oxygen, which can promote degradation pathways such as debenzylation and oxidation.

Q2: How stable is the benzyloxy protecting group?

A2: The benzyloxy group is generally robust but has specific vulnerabilities.

  • Acid Sensitivity: It is susceptible to cleavage under strong acidic conditions.[2] Avoid acidic work-ups (e.g., with strong HCl) or prolonged exposure to acidic environments like silica gel.

  • Base Stability: It is generally stable to basic conditions, making base-catalyzed reactions and alkaline work-ups a safe choice.

  • Hydrogenolysis: It can be cleaved by catalytic hydrogenation (e.g., H₂ with a Palladium catalyst).[9] This is a common deprotection strategy, so these conditions must be avoided if the group is to be retained.

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography (e.g., using a C18 column) is an excellent alternative, especially if you are struggling with silica gel.

  • Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile (or methanol), often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA).

  • Protonation: In an acidic mobile phase, the pyridine nitrogen will be protonated. This can actually improve peak shape in reverse-phase systems by preventing interactions with any free silanols on the C18 stationary phase.[6]

Below is a diagram illustrating the key decision points when choosing a purification strategy.

Caption: Decision tree for selecting a purification strategy.

References

  • Premecz, J. E., & Ford, M. E. (1987). Gas Chromatographic Separation of Substituted Pyridines. Journal of Chromatography A, 388(1), 23-35. Available at: [Link]

  • Rathnasekara, L. P., et al. (2014). Design, Synthesis and Evaluation of Pyridine-Based Chromatographic Adsorbents for Antibody Purification. Journal of Chromatography A, 1372, 173-182. Available at: [Link]

  • Oda, R., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2338-2344. Available at: [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Available at: [Link]

  • ResearchGate. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Available at: [Link]

  • Zhang, Z., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10134-10146. Available at: [Link]

  • Fronczek, F. R., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 23(8), 2045. Available at: [Link]

  • Kowalski, P., & Czuba, W. (1980). Electrophilic benzylation of the pyridine ring. Action of benzyl chlorides on 2‐amino and 2‐benzylaminopyridine. Polish Journal of Chemistry, 54(9), 1185-1191. Available at: [Link]

  • Kumar, A., & Kumar, V. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5253. Available at: [Link]

  • Brits, M., et al. (2014). The Risk of Recrystallization: Changes to the Toxicity and Morphology of Pyrimethamine. Journal of Pharmacy & Pharmaceutical Sciences, 17(2), 189-206. Available at: [Link]

  • LibreTexts Chemistry. (2023). The Hydrolysis of Esters. Available at: [Link]

  • Satyanarayana, M., et al. (2007). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2007(14), 186-197. Available at: [Link]

  • SciSpace. (2014). The Risk of Recrystallization: Changes to the Toxicity and Morphology of Pyrimethamine. Available at: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol. This guide is designed for researchers, chemists, and pr...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. As a complex, multi-substituted pyridine derivative, this molecule serves as a crucial intermediate in medicinal chemistry.[1][2] Scaling its production introduces significant challenges related to reaction control, impurity management, and final product purification.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the complexities of scale-up.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that are commonly encountered during the scale-up synthesis of this target molecule.

Q1: We are experiencing poor yield and regioselectivity during the iodination step at a larger scale. What is the likely cause and how can it be mitigated?

A1: This is a common challenge. The pyridine ring is electronically deficient, making electrophilic substitution, such as iodination, inherently difficult.[3] At scale, issues of mass and heat transfer can exacerbate this problem.

  • Causality: At the lab scale, rapid heat dissipation and efficient mixing can mask underlying reactivity issues. On a larger scale, inefficient mixing can lead to localized concentration gradients of the iodinating agent, while poor heat control can alter the reaction kinetics, favoring side-product formation. The choice of iodinating agent is also critical; molecular iodine (I₂) alone is often insufficiently reactive for electron-poor heterocycles.[4]

  • Troubleshooting & Solutions:

    • Reagent Selection: Switch to a more potent electrophilic iodine source. N-Iodosuccinimide (NIS) or iodine monochloride (ICl) in an appropriate solvent are excellent alternatives. For particularly challenging substrates, radical-based C-H iodination protocols can offer superior regioselectivity and yield.[5][6]

    • Solvent & Additives: The choice of solvent is critical. While chlorinated solvents have been traditionally used, greener alternatives should be considered.[7] In some cases, the presence of an acid, like trifluoroacetic acid (TFA), can activate the substrate and improve yields.[5] Water can also surprisingly enhance the rate of some iodination reactions.[8]

    • Process Control: Implement slow, subsurface addition of the iodinating agent to maintain a low, steady concentration and prevent localized "hot spots." Ensure powerful overhead stirring is in place to maintain a homogeneous reaction mixture. Monitor the reaction temperature closely using a calibrated probe and ensure the reactor's cooling system is sufficient to handle any exotherm.

Q2: During work-up and subsequent steps, we observe significant cleavage of the benzyloxy protecting group. How can we improve its stability?

A2: The benzyloxy group is a benzyl ether, which is notoriously sensitive to acidic conditions and reductive cleavage (hydrogenolysis).

  • Causality: The primary degradation pathway under acidic conditions is the acid-catalyzed cleavage of the ether bond, which proceeds via the formation of a highly stable benzyl carbocation.[9] This can occur during an acidic aqueous work-up or if any subsequent reaction step is performed under acidic conditions.

  • Troubleshooting & Solutions:

    • pH Control: Strictly avoid strong acidic conditions. If an aqueous work-up is necessary, use a buffered solution or a mild base like sodium bicarbonate to neutralize the reaction mixture before extraction.

    • Reaction Sequencing: Plan the synthetic route carefully. If a reduction step using catalytic hydrogenation (e.g., H₂/Pd-C) is required elsewhere in the synthesis, the benzyloxy group must be introduced after this step, or an alternative, non-labile protecting group should be used.

    • Alternative Protecting Groups: If acidic conditions are unavoidable, consider replacing the benzyl group with a more robust protecting group, such as a substituted benzyl ether (e.g., 4-methoxybenzyl) or a silyl ether (e.g., TBDMS), depending on the overall synthetic strategy.

Q3: The impurity profile of our crude product is inconsistent and worse than what we observed on the bench. Why is this happening on a larger scale?

A3: Inconsistent impurity profiles on scale-up are almost always linked to challenges in maintaining homogeneous reaction conditions.[10][11]

  • Causality: Large reactors have a much lower surface-area-to-volume ratio compared to lab flasks, making heat transfer less efficient.[11] This can lead to the formation of thermal "hot spots" where side reactions occur at a much higher rate. Similarly, inefficient mixing, especially with viscous reaction mixtures or slurries, creates localized areas of high reagent concentration, promoting the formation of byproducts.

  • Troubleshooting & Solutions:

    • Engineering Controls: Utilize a jacketed reactor with a high-performance thermal control unit. Employ an appropriately sized and shaped mechanical stirrer (e.g., anchor or pitched-blade turbine) to ensure vigorous mixing.

    • Controlled Reagent Addition: As mentioned for thermal safety, the slow, controlled addition of key reagents below the surface of the reaction mixture is critical to prevent localized concentration spikes.

    • Process Analytical Technology (PAT): Where possible, implement in-situ monitoring (e.g., ReactIR, UPLC) to track the consumption of starting materials and the formation of products and impurities in real-time. This allows for adjustments to be made before significant deviations occur.

Q4: We find that purification by column chromatography is not economically viable for our multi-kilogram batches. What are the best large-scale purification strategies for (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol?

A4: Shifting from chromatography to crystallization is the cornerstone of scalable purification for solid compounds.

  • Causality: Column chromatography is expensive, solvent-intensive, and time-consuming at a large scale. Crystallization, on the other hand, can deliver high-purity material in a more cost-effective and operationally efficient manner.

  • Troubleshooting & Solutions:

    • Develop a Robust Crystallization Protocol:

      • Solvent Screening: Systematically screen a range of solvents and solvent/anti-solvent systems to find conditions that provide good solubility at elevated temperatures and poor solubility at room temperature or below.

      • Cooling Profile: Design a controlled cooling profile. Crash-cooling often traps impurities, whereas a slow, linear cooling ramp promotes the growth of larger, purer crystals.

      • Seeding: Develop a seeding strategy. Introducing a small quantity of pure product at the point of supersaturation can control crystal size and morphology, leading to a more consistent and easily filterable product.

    • Reslurrying/Trituration: If the impurity profile is challenging, a simple reslurry of the crude solid in a solvent that dissolves the impurities but not the product can be a highly effective purification step.

    • Distillation for Intermediates: For any liquid intermediates in the synthetic route, vacuum fractional distillation can be an effective purification method.[12]

Visual Workflow and Troubleshooting Diagrams
High-Level Synthetic Workflow

This diagram outlines a plausible, high-level workflow for the synthesis, highlighting the critical scale-up control points.

cluster_0 Synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol cluster_1 Key Scale-Up Considerations A 1. Pyridine Core Synthesis (e.g., Pyridone Precursor) B 2. Chlorination (e.g., with POCl₃) A->B Thermal Control C 3. Regioselective Iodination (e.g., with NIS) B->C Reagent Stoichiometry & Mixing D 4. O-Benzylation (e.g., Benzyl Bromide, Base) C->D pH Control (Protect Benzyl Group) E 5. Methanol Group Formation (e.g., Reduction of Ester) D->E Selective Reduction F 6. Final Purification (Crystallization) E->F Solvent Selection & Cooling Profile K1 Thermal Management K2 Mixing Efficiency K3 Impurity Control K4 Purification Strategy

Caption: High-level workflow for the multi-step synthesis.

Troubleshooting Decision Tree: Low Iodination Yield

This diagram provides a logical path for diagnosing and solving issues with the critical iodination step.

start Problem: Low Yield in Iodination Step q1 Is the starting material fully consumed? start->q1 a1 Incomplete Reaction. Potential Cause: Insufficient Reagent Reactivity or Poor Kinetics. q1->a1 No a2 Side Product Formation. Potential Cause: Poor Regioselectivity or Substrate Degradation. q1->a2 Yes s1 Solution: 1. Increase equivalents of iodinating agent. 2. Switch to a more potent agent (e.g., NIS, ICl). 3. Increase reaction temperature or time. a1->s1 q2 Are multiple iodo-isomers or degradation products observed? a2->q2 s2 Solution: 1. Lower reaction temperature. 2. Optimize solvent system. 3. Additives (e.g., TFA) may improve selectivity. 4. Check for degradation of other functional groups. q2->s2 Yes

Caption: Decision tree for troubleshooting low iodination yield.

Experimental Protocol: Scalable Regioselective Iodination

This protocol describes a robust method for the iodination of a (5-(Benzyloxy)-6-chloropyridin-2-yl) precursor at scale.

WARNING: This reaction should be conducted by trained personnel in a controlled environment (e.g., a walk-in fume hood or kilo-lab) with appropriate personal protective equipment (PPE).

ParameterSpecificationRationale
Equipment 50 L Jacketed Glass ReactorAllows for precise temperature control and visual monitoring.
Overhead Mechanical StirrerEnsures efficient mixing of the heterogeneous mixture.
Baffled Reactor InternalsPrevents vortex formation and improves mixing efficiency.
Temperature ProbeFor accurate monitoring of the internal reaction temperature.
Addition Funnel / Dosing PumpFor controlled, slow addition of the iodinating agent.
Reagents
(5-(Benzyloxy)-6-chloropyridin-2-yl) Intermediate1.0 kg (1.0 equiv)Starting material.
N-Iodosuccinimide (NIS)1.1 - 1.2 kg (1.1 - 1.2 equiv)A powerful and solid iodinating agent, easier to handle than ICl.
Acetonitrile (MeCN)20 LA suitable solvent that dissolves the starting material and NIS.
Trifluoroacetic Acid (TFA)0.2 L (optional)Can act as a catalyst to improve reaction rate and selectivity.[5]

Procedure:

  • Reactor Setup: Ensure the 50 L reactor is clean, dry, and purged with an inert atmosphere (Nitrogen or Argon).

  • Charging Reagents: Charge the reactor with the (5-(Benzyloxy)-6-chloropyridin-2-yl) intermediate (1.0 kg) and Acetonitrile (20 L).

  • Initial Cooling: Begin stirring and cool the reactor contents to 0-5 °C using the jacketed cooling system.

  • Catalyst Addition (Optional): If required, add Trifluoroacetic Acid (0.2 L) slowly, ensuring the internal temperature does not rise significantly.

  • Controlled NIS Addition: Add the N-Iodosuccinimide (NIS) portion-wise over a period of 1-2 hours. This is a critical control step. Monitor the internal temperature closely. Do not allow it to exceed 10 °C during the addition. A significant exotherm indicates the reaction is proceeding too quickly.

  • Reaction Monitoring: Maintain the reaction temperature at 5-10 °C. Monitor the reaction progress by taking aliquots and analyzing via UPLC or TLC (e.g., every hour). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the characteristic iodine color disappears.

  • Work-up & Isolation:

    • Add water and a suitable organic solvent (e.g., Ethyl Acetate or DCM).

    • Separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution (to neutralize any remaining acid) followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Proceed with the previously developed crystallization protocol to obtain the pure (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl) intermediate.

References
  • (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol - Smolecule.
  • Preparation Of Halo Substituted Pyridines - Quick Company.
  • An In-depth Technical Guide to 5-(Benzyloxy)pyridin-3-amine: Discovery, Synthesis, and Characterization - Benchchem.
  • Stability issues of 5-(Benzyloxy)pyridine-2-carboxylic acid under acidic conditions - Benchchem.
  • Specific Solvent Issues with Iodination - Wordpress.
  • The impact of water and pyridine on the α-iodination of α,β-unsaturated aldehydes and ketones - Taylor & Francis Online.
  • The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine - ResearchGate.
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - MDPI.
  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - SciSpace.
  • Technical Support Center: Scale-up Synthesis of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine - Benchchem.
  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents.
  • Industrial Scale-Up Challenges in Catalytic Methanol Production - ResearchGate.

Sources

Troubleshooting

Technical Support Center: Alternative Workup &amp; Troubleshooting for (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol Reactions

Welcome to the technical support resource for (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol. As a Senior Application Scientist, I've designed this guide to move beyond standard protocols and address the nuanced cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol. As a Senior Application Scientist, I've designed this guide to move beyond standard protocols and address the nuanced challenges you may encounter in the lab. This molecule is a valuable and versatile intermediate, but its multifunctionality—featuring a basic pyridine core, an acid-labile benzyl ether, and reactive halogen sites—demands a thoughtful approach to reaction workup and purification.

This guide is structured as a series of questions and answers to directly tackle common problems, providing not just solutions, but the chemical reasoning behind them.

Section 1: Foundational FAQs - Stability and Handling

This section covers the essential chemical properties that dictate the correct handling and workup strategies for this compound.

Q1: What are the primary stability concerns for (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol during reaction workup?

A1: There are two principal stability concerns you must manage:

  • Acid-Catalyzed Debenzylation: The benzyloxy protecting group is highly susceptible to cleavage under acidic conditions. The reaction proceeds through protonation of the ether oxygen, followed by the formation of a stable benzyl carbocation.[1][2] Exposure to even mild acids (e.g., 1M HCl wash, un-neutralized silica gel) during workup can lead to the formation of the corresponding polar phenol, 5-hydroxy-6-chloro-4-iodopyridin-2-yl)methanol, complicating purification and reducing the yield of your desired product.

  • Pyridine N-Oxidation: The nitrogen atom on the pyridine ring is a nucleophilic site and can be oxidized to a pyridine N-oxide.[3] This side reaction can occur in the presence of certain oxidizing agents or sometimes as a byproduct in palladium-catalyzed reactions under aerobic conditions. Pyridine N-oxides are significantly more polar and often exhibit poor chromatographic behavior, making them difficult to separate from the starting material or other polar impurities.[4][5]

Q2: My reaction seems complete by TLC/LCMS, but my yield is very low after a standard aqueous extraction. Where is my product going?

A2: This is a classic issue when working with basic pyridine compounds. If your aqueous wash is acidic (e.g., quenching with HCl or an ammonium chloride solution that is not saturated), the pyridine nitrogen (pKa ~5) will be protonated to form a pyridinium salt. This salt is often highly water-soluble and will partition into the aqueous layer, leading to significant product loss. Always check the pH of your aqueous layer after an extraction; if it is acidic, you are likely losing the product.

Q3: I am performing a Suzuki coupling and see a new, less polar spot on my TLC that is not the product. What could it be?

A3: While debenzylation creates a more polar spot, the formation of a less polar byproduct often points to a reaction at the C-I or C-Cl bond. In the context of a Suzuki reaction, a common side reaction is protodeborylation of the boronic acid coupling partner, followed by homocoupling or reduction of your starting material.[6] However, a more likely scenario is a side reaction involving the solvent or other reagents. Given the structure, a less polar spot could arise from an unexpected etherification of the primary alcohol if an alkyl halide is present under basic conditions.

Section 2: Troubleshooting Guide for Cross-Coupling Reactions

The primary application for this molecule is as a substrate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). Workup procedures for these reactions are critical for success.

Issue 1: Persistent Emulsion During Aqueous Extraction

  • Probable Cause: The amphiphilic nature of the molecule, combined with fine palladium black precipitate and basic conditions, can stabilize emulsions.

  • Recommended Solution:

    • Break the Emulsion: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion.

    • Filter through Celite: If the emulsion persists, filter the entire biphasic mixture through a pad of Celite®. This will break up the emulsion and remove particulate matter like palladium black. Rinse the Celite pad with your organic solvent to recover the product.

Issue 2: Product Degradation (Debenzylation) During Purification

  • Probable Cause: The product is exposed to the acidic environment of standard silica gel during column chromatography.[7] Silanol groups (Si-OH) on the silica surface create a localized acidic environment that can cleave the benzyl ether.[2]

  • Alternative Workup & Purification Strategy:

    • Use a Non-Acidic Quench: Quench the reaction with a neutral or mildly basic solution, such as saturated aqueous ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃), instead of acids like HCl.

    • Switch the Stationary Phase: Avoid silica gel. Use neutral alumina for your column chromatography. Alumina is slightly basic and will not cause debenzylation.

    • Neutralize the Silica: If silica gel is the only option, you can "neutralize" it. This is done by eluting the column with your chosen solvent system containing 0.5-2% of a non-nucleophilic base like triethylamine (Et₃N) before loading your sample.[7] This deactivates the acidic silanol sites.

Issue 3: Poor Peak Shape and Tailing During Column Chromatography

  • Probable Cause: The basic pyridine nitrogen interacts strongly with the acidic silanol groups on the surface of silica gel, leading to non-ideal elution behavior (peak tailing).[7]

  • Recommended Solutions & Eluent Systems: The goal is to minimize the interaction between your basic product and the acidic stationary phase.

ProblemStationary PhaseRecommended Eluent ModificationRationale
Peak Tailing Silica GelAdd 0.5-2% triethylamine (Et₃N) or pyridine to the mobile phase.The added base acts as a competitor, binding to the acidic silanol sites and preventing the product from adsorbing too strongly.[7]
Product Streaking Silica GelSwitch to a less acidic, end-capped C18 silica (if compatible with solvent).End-capping minimizes the number of free silanol groups available for interaction.
Degradation & Tailing Silica GelSwitch to Neutral Alumina (Brockmann I-III).Alumina is a basic stationary phase that will not cause debenzylation and provides better peak shape for basic compounds.

Issue 4: Final Product is Colored (Gray/Black) due to Palladium Contamination

  • Probable Cause: Residual palladium catalyst is carried through the workup and chromatography. Palladium can be difficult to remove, especially if it has crashed out as palladium black.

  • Alternative Workup - Incorporating a Scavenger Wash:

    • After the initial quench and separation, perform a "scavenger wash" on the organic layer before drying.

    • Wash the organic layer with a 5-10% aqueous solution of sodium thiomethoxide or a 1M solution of thiourea. These sulfur-containing compounds are excellent ligands for palladium and will chelate the residual metal, pulling it into the aqueous phase.

    • Follow the scavenger wash with a brine wash to remove any remaining scavenger reagent.

Section 3: Visualized Workflows

To clearly illustrate the difference in approaches, the following diagrams compare a standard, high-risk workup with a recommended, optimized procedure for a typical Suzuki reaction.

G cluster_0 Standard (High-Risk) Workup cluster_1 Optimized (Alternative) Workup A1 Reaction Mixture (Product + Pd Catalyst) A2 Quench with 1M HCl A1->A2 A3 Extract with Ethyl Acetate A2->A3 RISK: Product protonates, partitions to aqueous layer A4 Purify on Silica Gel A3->A4 RISK: Acidic silica causes debenzylation & tailing A5 Final Product A4->A5 Result: Low Yield, Impure Product B1 Reaction Mixture (Product + Pd Catalyst) B2 Quench with Sat. NH4Cl B1->B2 B3 Extract with Ethyl Acetate B2->B3 SAFE: Product remains in organic layer B4 Metal Scavenger Wash (e.g., aq. Thiourea) B3->B4 Removes Pd B5 Purify on Neutral Alumina (or Silica + 1% Et3N) B4->B5 SAFE: No debenzylation, good peak shape B6 Final Product B5->B6 Result: High Yield, Pure Product

Caption: Standard vs. Optimized workup workflows.

Section 4: Detailed Experimental Protocols

Protocol 1: Acid-Free Workup and Purification using Neutral Alumina

This protocol is designed to maximize yield and purity by avoiding all acidic conditions.

  • Reaction Quench: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to room temperature. Add saturated aqueous ammonium chloride (NH₄Cl) solution and stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers.

  • Washing: Wash the combined organic layers once with deionized water and then once with saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Chromatography:

    • Prepare a column using activated neutral alumina (e.g., Brockmann activity I, adjust with water for lower activity if needed).

    • Slurry pack the column using your chosen eluent system (e.g., a gradient of hexanes/ethyl acetate).

    • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column and collect fractions, monitoring by TLC.

    • Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

Protocol 2: Workup Incorporating a Metal Scavenger Wash

This protocol is ideal for reactions where metal contamination is a significant concern.

  • Quench and Extract: Follow steps 1 and 2 from Protocol 1.

  • Scavenger Wash: After combining the organic layers in the separatory funnel, add a 1M aqueous solution of thiourea. The volume should be approximately one-third of the total organic volume. Shake the funnel vigorously for 2-3 minutes. A dark coloration may appear in the aqueous layer as the palladium is complexed.

  • Separation: Separate the layers. If the organic layer is still colored, repeat the scavenger wash with a fresh portion of the thiourea solution.

  • Final Washes: Wash the organic layer once with deionized water and once with brine to remove any residual thiourea.

  • Drying, Concentration, and Purification: Proceed with steps 4 and 5 from Protocol 1.

By implementing these targeted strategies, you can overcome the common pitfalls associated with the workup of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol and its derivatives, leading to higher yields and purer compounds.

References

  • Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. Available at: [Link]

  • Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC. Available at: [Link]

  • Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. Available at: [Link]

  • Buchwald, S. L., & Fu, G. C. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Pearson. Organometallic Cumulative Practice: Videos & Practice Problems. Available at: [Link]

  • The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Available at: [Link]

  • Ifeabunike, J. C., et al. (1994). 2-[[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazole H+/K+-ATPase inhibitors. The relationship between pyridine basicity, stability, and activity. PubMed. Available at: [Link]

  • Petrera, M., & Ritter, T. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]

  • ResearchGate. (2017). How can i purify N-oxides on column chromatography? Available at: [Link]

Sources

Optimization

minimizing dehalogenation of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Dehalogenation Welcome to the technical support center for (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol. As Senior Application...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Dehalogenation

Welcome to the technical support center for (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol. As Senior Application Scientists, we understand the challenges encountered during the synthesis and modification of complex heterocyclic molecules. This guide is designed to provide in-depth, actionable advice to troubleshoot and minimize a critical side reaction: the undesired removal of halogen atoms (dehalogenation), particularly the highly reactive iodine, during cross-coupling and other transformations.

Understanding the Molecule and the Challenge

The subject molecule, (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, is a densely functionalized pyridine ring, a common scaffold in medicinal chemistry. Its utility often lies in the selective functionalization of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. However, the C-I bond, being the preferred site for initial reactivity (e.g., in palladium-catalyzed cross-coupling), is also highly susceptible to hydrodehalogenation, where the iodine atom is replaced by a hydrogen atom. This reduces the yield of the desired product and introduces a significant purification challenge.

Visualizing the Substrate

To effectively troubleshoot, it is crucial to recognize the distinct reactive sites on the molecule.

Caption: Key functional groups and reactive sites.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during reactions with this substrate, focusing on the underlying chemical principles to empower you to make informed decisions in the lab.

Q1: I'm observing significant formation of the de-iodinated byproduct. What are the most likely causes?

Answer: Hydrodehalogenation, specifically the replacement of iodine with hydrogen, is a common parasitic reaction in palladium-catalyzed cross-couplings.[1] The central culprit is typically the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This reactive intermediate can intercept the organopalladium(II) complex formed after oxidative addition, leading to the undesired byproduct.

Primary Sources of Hydride Species:

  • Solvents: Protic solvents like alcohols (methanol, ethanol, isopropanol) or residual water can act as hydride donors.[2][3][4]

  • Bases: Certain bases, particularly those with available β-hydrogens (e.g., triethylamine) or formate salts, can generate hydride species.[5][6]

  • Reagents: Boronic acids in Suzuki couplings can sometimes undergo protodeboronation, releasing a proton that can contribute to the hydride pool. Hydride-based reducing agents like sodium borohydride are also obvious sources.[7]

  • Ligands: Phosphine ligands themselves can sometimes be a source of hydrides, although this is less common with bulky, electron-rich ligands.[1]

Q2: How does my choice of palladium catalyst and ligand impact dehalogenation?

Answer: The choice of the catalyst system—both the palladium source and the supporting ligand—is paramount. The ligand's electronic and steric properties directly influence the rates of the desired (reductive elimination) and undesired (hydrodehalogenation) pathways.[8][9]

General Principles:

  • Promote Reductive Elimination: The goal is to select a ligand that accelerates the final, product-forming step (reductive elimination) of the catalytic cycle, allowing it to outcompete the dehalogenation pathway.

  • Steric Bulk: Bulky (high Tolman cone angle) and electron-rich phosphine ligands are often preferred.[1][8] They stabilize the palladium center, promote fast oxidative addition and reductive elimination, and can sterically hinder the approach of hydride sources.

  • Ligand Selection: While triphenylphosphine (PPh₃) is a common starting point, it is often suboptimal for complex substrates. Buchwald-type biaryl phosphine ligands are generally more effective at suppressing this side reaction.

Ligand TypeExample(s)Key CharacteristicsImpact on Dehalogenation
Simple Monodentate PPh₃, P(t-Bu)₃Basic, well-understood. P(t-Bu)₃ is very bulky.PPh₃ can be inefficient. P(t-Bu)₃ can be effective but sensitive.
Buchwald Biaryl XPhos, SPhos, RuPhosVery bulky, electron-rich.[1]Highly Recommended. Promotes fast reductive elimination, often minimizing dehalogenation.[1]
Ferrocenyl dppfBidentate, rigid backbone.Often effective, particularly for Suzuki reactions of N-heterocycles.[1]
N-Heterocyclic Carbenes IPr, IMesStrong σ-donors, bulky.Can be very effective but require careful optimization.[3][6]
Q3: Which base should I use to minimize the risk of dehalogenation?

Answer: The base is not just a simple proton scavenger; it plays a critical role in the catalytic cycle and can be a direct or indirect source of hydrides.

Recommendations:

  • Avoid Strong, Protic Bases: Hydroxides (NaOH, KOH) in the presence of water or alkoxides (NaOtBu) can increase the rate of dehalogenation.

  • Prefer Weak, Anhydrous Inorganic Bases: Carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are excellent choices. They are generally less nucleophilic and less likely to generate hydride species.

  • Use with Caution: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be problematic due to the potential for β-hydride elimination.

Base CategoryExampleSuitability for Minimizing DehalogenationRationale
Hydroxides NaOH, KOHLowCan introduce water and promote side reactions.
Alkoxides NaOtBu, KOtBuMediumVery strong; can be effective but may increase dehalogenation if hydride sources are present.
Carbonates Cs₂CO₃, K₂CO₃High Weaker, non-nucleophilic, and generally considered safer for this purpose.
Phosphates K₃PO₄High A common and effective choice for sensitive Suzuki and Buchwald-Hartwig reactions.
Organic Amines TEA, DIPEALow to MediumPotential for β-hydride elimination to form Pd-H species.
Q4: Can reaction conditions like solvent and temperature be optimized?

Answer: Absolutely. Fine-tuning the reaction parameters is a critical part of suppressing side reactions.

Solvent Choice:

  • Use Anhydrous Solvents: Rigorously dry, aprotic solvents are highly recommended. Toluene, dioxane, and THF are common choices.

  • Avoid Protic Solvents: If possible, avoid alcohols or ensure they are anhydrous if used as a co-solvent. Water, even in small amounts, can be a hydrogen source.[2][3]

Temperature and Reaction Time:

  • Use the Lowest Effective Temperature: Run the reaction at the minimum temperature required for a reasonable reaction rate. Higher temperatures can accelerate decomposition pathways and increase the rate of dehalogenation.

  • Monitor the Reaction: Follow the reaction progress by TLC or LC-MS and stop it as soon as the starting material is consumed. Prolonged reaction times can lead to increased byproduct formation.

Troubleshooting Workflow

If you are experiencing significant dehalogenation, follow this logical workflow to diagnose and solve the problem.

G start High Dehalogenation Observed q1 Step 1: Evaluate the Base Is it an amine or hydroxide? start->q1 a1_yes Switch to K₃PO₄ or Cs₂CO₃ q1->a1_yes Yes a1_no Proceed to Step 2 q1->a1_no No end Problem Resolved a1_yes->end q2 Step 2: Examine the Ligand Using PPh₃ or a simple ligand? a1_no->q2 a2_yes Switch to a bulky biaryl ligand (e.g., XPhos, SPhos) q2->a2_yes Yes a2_no Proceed to Step 3 q2->a2_no No a2_yes->end q3 Step 3: Check the Solvent Is it protic (e.g., alcohol) or wet? a2_no->q3 a3_yes Switch to anhydrous Toluene or Dioxane q3->a3_yes Yes a3_no Proceed to Step 4 q3->a3_no No a3_yes->end q4 Step 4: Assess Reaction Conditions Is the temperature high (>100°C) or the reaction time excessively long? a3_no->q4 a4_yes Lower temperature and monitor reaction closely to reduce time q4->a4_yes Yes a4_no Consider alternative coupling strategy q4->a4_no No a4_yes->end

Caption: A step-by-step troubleshooting flowchart.

Illustrative Protocol: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol provides a robust starting point for coupling an arylboronic acid at the C4-iodine position while minimizing hydrodehalogenation.

Materials:

  • (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.08 equiv, 8 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Inert Atmosphere: To an oven-dried reaction flask, add (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, the arylboronic acid, and K₃PO₄.

  • Catalyst Preparation: In a separate vial, add Pd₂(dba)₃ and XPhos.

  • Evacuate and Backfill: Seal the reaction flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Add the catalyst mixture to the flask under the inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS every 1-2 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Mechanistic Insight: The Dehalogenation Pathway

Understanding the catalytic cycle helps visualize where the undesired reaction occurs.

G Simplified Pd(0)/Pd(II) Catalytic Cycle Pd0 LₙPd(0) ArPdI Ar-Pd(II)-I Pd0->ArPdI Ar-I OA Oxidative Addition (Ar-I) ArPdR Ar-Pd(II)-R ArPdI->ArPdR R-B(OH)₂ ArPdH Ar-Pd(II)-H ArPdI->ArPdH H⁻ TM Transmetalation (R-B(OH)₂) Product Ar-R (Desired Product) ArPdR->Product RE Reductive Elimination Product->Pd0 Dehalogenation Hydrodehalogenation (Side Reaction) Hydride Hydride Source (H⁻) Byproduct Ar-H (De-iodinated Byproduct) ArPdH->Byproduct RE_H Reductive Elimination Byproduct->Pd0

Caption: The desired cross-coupling cycle and the competing dehalogenation pathway.

The key diversion occurs at the Ar-Pd(II)-I intermediate. If a hydride source attacks this complex before transmetalation can occur, it forms an Ar-Pd(II)-H species, which then reductively eliminates to form the undesired Ar-H byproduct.

By following the guidance in this document, researchers can optimize their reaction conditions to favor the desired productive pathway, leading to higher yields, easier purifications, and more efficient drug development workflows.

References
  • ChemRxiv. (n.d.). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. Retrieved from [Link]

  • Weizmann Institute of Science. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal. Retrieved from [Link]

  • ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. PMC. Retrieved from [Link]

  • ACS Publications. (1995). Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrodehalogenation of halogenated pyridines and quinolines by sodium borohydride/N,N,N′,N′-tetramethylethylenediamine under palladium catalysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). Retrieved from [Link]

  • National Institutes of Health. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. PMC. Retrieved from [Link]

  • University of Rochester. (n.d.). Phosphine Ligands. Retrieved from [Link]

  • ResearchGate. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Chemoselective Activation of sp3 vs sp2 C–H Bonds: Oxidative Coupling To Form Quaternary Centers. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.9: Phosphines. Retrieved from [Link]

  • MDPI. (n.d.). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Retrieved from [Link]

  • PubMed. (2002). Controlling Chemoselectivity in Vinyl and Allylic C-X Bond Activation With Palladium Catalysis: A pK(a)-based Electronic Switch. Retrieved from [Link]

  • ACS Publications. (2014). Chemoselective Activation of sp3 vs sp2 C–H Bonds with Pd(II). Retrieved from [Link]

  • Chinese Chemical Society. (2024). Generation of Hydrides or Hydrogen Radicals for Hydrodehalogenation and Deuterodehalogenation of gem-Dihaloalkenes. CCS Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research. Retrieved from [Link]

  • PubChem. (n.d.). [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. Retrieved from [Link]

  • National Institutes of Health. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. PMC. Retrieved from [Link]

  • Semantic Scholar. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science. Retrieved from [Link]

  • Scribd. (n.d.). CH13 Hydrocarbons Shobhit Nirwan. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Strategic Comparison of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol and Other Functionalized Pyridines in Modern Drug Discovery

Introduction The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant number of FDA-approved drugs and playing a pivotal role in modern drug discovery.[1][2][3] Its prevalence stems from it...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant number of FDA-approved drugs and playing a pivotal role in modern drug discovery.[1][2][3] Its prevalence stems from its unique electronic properties, ability to engage in hydrogen bonding, and its metabolic stability.[4] The true power of this heterocycle, however, is unlocked through functionalization, where substituents are strategically placed to modulate physicochemical properties and provide vectors for synthetic diversification.[5] Among the vast arsenal of pyridine-based building blocks, polysubstituted pyridines with differential reactivity at various positions are exceptionally valuable.

This guide provides an in-depth comparison of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol , a highly functionalized and versatile intermediate, against other common classes of functionalized pyridines. We will dissect its structural advantages, compare its performance in key synthetic transformations supported by experimental data, and provide detailed protocols to illustrate its strategic application. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of when and why this specific building block can provide a significant advantage in the synthesis of complex molecular architectures.

Part 1: Structural Dissection and the Principle of Orthogonal Reactivity

The synthetic utility of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is best understood by examining its constituent parts. Each functional group is strategically placed to serve a distinct purpose, either as a reactive handle, a protecting group, or a modulator of the ring's electronic character.

  • The Pyridine Core: A weakly basic aromatic system that is a common feature in bioactive molecules.[4][6]

  • 4-Iodo Group: The most significant feature for cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds (I > Br > Cl), making it the most reactive site for palladium-catalyzed oxidative addition.[7][8] This position serves as the primary site for initial diversification.

  • 6-Chloro Group: A secondary reactive site for cross-coupling. The carbon-chlorine bond is substantially stronger and less reactive than the C-I bond, often requiring more forcing conditions (e.g., specialized ligands, higher temperatures) to react.[9] This differential reactivity is the key to the molecule's utility, allowing for sequential, site-selective functionalization.

  • 5-Benzyloxy Group: This serves two roles. First, it acts as a protecting group for a phenol, which can be unmasked in later synthetic steps. Second, as an electron-donating group, it influences the electron density of the pyridine ring, which can affect the rates of subsequent reactions.

  • 2-Methanol Group: A versatile functional handle. This primary alcohol can be oxidized to an aldehyde or carboxylic acid, engaged in esterification or etherification reactions, or converted to a leaving group for nucleophilic substitution.[10]

This unique combination of functionalities embodies the principle of orthogonal reactivity , where distinct reactive sites on a molecule can be addressed independently under different reaction conditions.

Caption: Annotated structure of the target molecule.

Part 2: Comparative Performance in Cross-Coupling Reactions

The true test of a building block is its performance in robust, widely-used chemical transformations. We will compare the reactivity of our target molecule with simpler, yet common, functionalized pyridines in three cornerstone palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds and is fundamental to the synthesis of biaryl structures common in pharmaceuticals.[11] The high reactivity of the C-I bond makes the 4-position of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol highly susceptible to this transformation under mild conditions.

Comparison:

  • (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol: Reacts selectively at the 4-iodo position, leaving the 6-chloro position untouched for subsequent functionalization.

  • 4-Iodopyridine: A simpler substrate that will also undergo efficient Suzuki coupling. However, it lacks other functional handles for further diversification.

  • 2,4-Dichloropyridine: Lacks the highly reactive iodo-leaving group. While C4-selective coupling is possible, it often requires more specialized ligands and conditions to differentiate between the two chloro-positions, and selectivity can be a challenge.[12]

SubstrateAryl HalideConditionsYield (%)Reference / Rationale
Target Molecule C4-IodoPd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80 °C>90 (Est.)High reactivity of C-I bond ensures selective coupling.[11]
Target Molecule C6-ChloroPd(XPhos) G3, K₃PO₄, t-AmylOH, 110 °C>80 (Est.)Requires stronger conditions and specialized ligands to activate C-Cl.
4-Iodopyridine C4-IodoPd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80 °C~95A standard, highly efficient transformation.[11]
2,4-Dichloropyridine C4-ChloroPd/IPr, K₃PO₄, Dioxane, 75 °C~85 (C4 selective)Requires specific N-heterocyclic carbene (NHC) ligands for selectivity.[12]
Sonogashira Coupling: C-C Alkyne Bond Formation

The Sonogashira coupling enables the introduction of alkyne moieties, which are versatile intermediates for constructing more complex structures or can be found in final drug products.[8] The reaction mechanism also favors the most reactive halide, making the 4-iodo position the exclusive site of reaction under standard conditions.

Comparison:

  • (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol: Selective alkynylation at the 4-position is expected to be highly efficient, preserving the C-Cl bond.

  • 3,5-Dibromo-2,6-dichloropyridine: A tetra-halogenated pyridine where reactivity is dictated by the halogen type (Br > Cl). This allows for sequential alkynylation, but the initial sites of reaction are the more reactive bromo-positions.[13]

  • 2-Bromopyridine: A simple substrate for demonstrating monofunctionalization without competing sites.

SubstrateAryl HalideConditionsYield (%)Reference / Rationale
Target Molecule C4-IodoPd(PPh₃)₂, CuI, Et₃N, THF, 25 °C>90 (Est.)Mild, standard conditions are sufficient for the highly reactive C-I bond.[8]
3,5-Dibromo-2,6-dichloropyridine C3/C5-BromoPd(PPh₃)₂, CuI, Et₃N, THF, 65 °C~80-90 (di-alkynylated)The two C-Br bonds react preferentially over the C-Cl bonds.[13]
2-Bromopyridine C2-BromoPd(PPh₃)₂, CuI, Et₃N, THF, 60 °C~85-95A standard coupling, though C-Br is less reactive than C-I.[14]
Buchwald-Hartwig Amination: C-N Bond Formation

The formation of aryl amines is critical in drug discovery, and the Buchwald-Hartwig amination is a premier method for this transformation.[15] This reaction class particularly highlights the utility of the target molecule, as the significant difference in reactivity between C-I and C-Cl bonds allows for a highly controlled, two-step amination strategy.

Comparison:

  • (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol: Allows for amination at the 4-position under mild conditions, followed by a second, distinct amination at the 6-position using more powerful catalytic systems.

  • Substituted 2-Chloropyridines: These are notoriously challenging substrates for Buchwald-Hartwig amination. The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[9] Overcoming this often requires sterically hindered, electron-rich phosphine ligands (e.g., Buchwald ligands).[16]

  • 4-Amino-3-iodopyridine: An example where an amine is already present. While it can undergo coupling at the iodo-position, the presence of the free amine can sometimes complicate reactions or require protection.[11]

G cluster_workflow General Cross-Coupling Workflow A 1. Reagent Prep (Degas Solvents, Weigh Reagents) B 2. Reaction Setup (Assemble Glassware, Inert Atmosphere) A->B C 3. Reaction (Add Reagents, Heat/Stir) B->C D 4. Workup (Quench, Extract, Dry) C->D E 5. Purification (Column Chromatography, Recrystallization) D->E F 6. Analysis (NMR, MS) E->F

Caption: A typical experimental workflow for cross-coupling.

Part 3: A Strategy for Sequential Functionalization

The primary advantage of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is its capacity for programmed, sequential functionalization. A medicinal chemist can use this single starting material to rapidly generate a library of diverse analogues by varying the coupling partners at each step.

Illustrative Synthetic Strategy:

  • Step 1 (C4-Functionalization): A Suzuki or Sonogashira coupling at the highly reactive C4-Iodo position to introduce a key aryl or alkynyl group.

  • Step 2 (C6-Functionalization): A Buchwald-Hartwig amination or a second Suzuki coupling at the less reactive C6-Chloro position to install a different moiety.

  • Step 3 (C2-Functionalization): Modification of the C2-methanol group, for example, by oxidation to an aldehyde followed by reductive amination.

  • Step 4 (C5-Deprotection): Removal of the benzyl protecting group to reveal the phenol, which can then be further functionalized.

This stepwise approach provides unparalleled control over the final molecular structure, originating from a single, well-designed building block.

G A Target Molecule (I at C4, Cl at C6) B Step 1: Suzuki Coupling (Reacts at C4-I) A->B Phenylboronic Acid, Pd(PPh3)4 C Intermediate 1 (Aryl at C4, Cl at C6) B->C D Step 2: Buchwald-Hartwig (Reacts at C6-Cl) C->D Aniline, Pd(XPhos) G3 E Intermediate 2 (Aryl at C4, Amine at C6) D->E F Step 3: Oxidation (Reacts at C2-CH2OH) E->F Dess-Martin Periodinane G Final Diversified Product F->G

Caption: A workflow for sequential functionalization.

Part 4: Validated Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the sequential functionalization of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C4-Position

Objective: To selectively couple an arylboronic acid at the 4-iodo position while preserving the 6-chloro substituent.

Rationale: This protocol uses standard, mild Suzuki conditions. The palladium(0) catalyst, generated in situ, preferentially undergoes oxidative addition into the weaker C-I bond, leaving the C-Cl bond intact. The aqueous base and solvent system is robust and common for this transformation.[11]

Materials:

  • (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium Carbonate (Na₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a flame-dried round-bottom flask, add (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, phenylboronic acid, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (5-(Benzyloxy)-6-chloro-4-phenylpyridin-2-yl)methanol.

Protocol 2: Buchwald-Hartwig Amination at the C6-Position

Objective: To couple an amine to the C6-chloro position of the product from Protocol 1.

Rationale: The C-Cl bond is significantly less reactive and requires a more potent catalytic system. This protocol employs a specialized Buchwald ligand (XPhos), which is a bulky, electron-rich phosphine designed to facilitate the difficult oxidative addition of aryl chlorides and prevent catalyst decomposition.[9][15] Sodium tert-butoxide is used as a strong, non-nucleophilic base.

Materials:

  • (5-(Benzyloxy)-6-chloro-4-phenylpyridin-2-yl)methanol (1.0 equiv)

  • Aniline (1.5 equiv)

  • Pd(XPhos) G3 Precatalyst (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Toluene (degassed)

Procedure:

  • To a flame-dried Schlenk tube, add the starting pyridine, NaOtBu, and the Pd(XPhos) G3 precatalyst.

  • Evacuate and backfill the tube with an inert atmosphere (Argon) three times.

  • Add degassed anhydrous toluene, followed by aniline via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final N-phenyl-5-(benzyloxy)-2-(hydroxymethyl)-4-phenylpyridin-6-amine.

Conclusion

While simpler functionalized pyridines like 4-iodopyridine or 2-bromopyridine are effective for monofunctionalization, they lack the strategic depth offered by polysubstituted building blocks. (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol stands out as a superior intermediate for complex synthesis due to its pre-installed orthogonality. The differential reactivity of the iodo and chloro substituents allows for a controlled, sequential approach to molecular diversification, while the benzyloxy and methanol groups provide additional points for late-stage modification. For researchers aiming to rapidly explore structure-activity relationships or build complex, drug-like molecules, the initial investment in a more complex starting material like this one pays significant dividends in synthetic efficiency and strategic flexibility.

References

  • Smolecule. (2023, August 16). (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Amino-3-iodopyridine.
  • ResearchGate. (n.d.). Functionalization of pyridines. [Diagram].
  • BenchChem. (2025, December). Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines.
  • Bentham Science Publisher. (2024, October 29). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review.
  • J-STAGE. (n.d.). Functionalization of Pyridines via Reissert-Henze Reaction.
  • ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.
  • Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
  • ACS Publications. (2023, August 2). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega.
  • University of Rochester. (n.d.). Cross-Coupling Chemistry.
  • National Center for Biotechnology Information. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • National Center for Biotechnology Information. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • National Center for Biotechnology Information. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Request PDF].
  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
  • National Center for Biotechnology Information. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Royal Society of Chemistry. (2021, April 30). Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. Inorganic Chemistry Frontiers.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

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Comparative

A Comparative Crystallographic Guide to Substituted Pyridin-2-yl-methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals.[1][2] Understanding the three-dimensional struc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals.[1][2] Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design, as solid-state conformation and intermolecular interactions profoundly influence a compound's physicochemical properties, such as solubility and bioavailability. X-ray crystallography remains the gold standard for unambiguously determining these three-dimensional structures.[3][4]

This guide will delve into the structural intricacies of these molecules, offering insights into how factors like hydrogen bonding and halogen bonding dictate their supramolecular architecture.[5][6]

Molecular Structure and Conformation: A Comparative Overview

The molecular structure of our primary example, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, reveals a non-planar conformation with a significant dihedral angle between the phenyl and pyridine rings.[7][8] This twisting is a common feature in such bi-aryl systems and is influenced by the steric and electronic nature of the substituents.

Below is a diagram illustrating the molecular structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis & Purification dissolution Dissolution in Appropriate Solvent synthesis->dissolution crystallization Slow Evaporation / Vapor Diffusion / Cooling dissolution->crystallization harvesting Crystal Selection & Mounting crystallization->harvesting mounting Mounting on Diffractometer harvesting->mounting xray Exposure to Monochromatic X-ray Beam mounting->xray diffraction Collection of Diffraction Pattern xray->diffraction indexing Indexing & Unit Cell Determination diffraction->indexing integration Integration of Reflection Intensities indexing->integration solution Phase Problem Solution (e.g., Direct Methods) integration->solution refinement Model Refinement solution->refinement validation Structure Validation refinement->validation

Sources

Validation

A Senior Application Scientist's Guide to the Structural Validation of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol Derivatives by NMR Spectroscopy

Abstract This guide provides a comprehensive, technically-grounded framework for the structural validation of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol and its derivatives using Nuclear Magnetic Resonance (NMR)...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for the structural validation of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol and its derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal logic behind experimental choices and data interpretation. We will objectively compare a suite of NMR techniques—from fundamental 1D ¹H and ¹³C experiments to advanced 2D correlations (COSY, HSQC, HMBC) and through-space NOE analysis—to construct a self-validating protocol that ensures the unambiguous structural elucidation of these complex, polysubstituted heterocyclic scaffolds.

Introduction: The Imperative for Unambiguous Structural Assignment

In medicinal chemistry, the precise architecture of a molecule dictates its function. For scaffolds such as (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, which are rich in functionality and potential biological activity, the specific placement of each substituent on the pyridine core is paramount. An incorrect structural assignment, often stemming from the generation of regioisomers during synthesis, can invalidate structure-activity relationship (SAR) studies and lead to the costly pursuit of erroneous leads.

NMR spectroscopy is the definitive tool for the de novo structural elucidation of organic molecules in solution. It provides an unparalleled depth of information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide presents a systematic, multi-technique NMR workflow designed to provide irrefutable proof of structure for the title compound class, ensuring the integrity of downstream research and development efforts.

Foundational Analysis: 1D ¹H and ¹³C NMR Spectroscopy

The initial and most fundamental step in structural analysis involves the acquisition of one-dimensional ¹H and ¹³C NMR spectra. These experiments provide a census of the proton and carbon environments within the molecule.

The Proton (¹H) NMR Spectrum: A First Look

The ¹H NMR spectrum gives the first clues to the molecular structure. The chemical shift of each proton is dictated by its local electronic environment, which is heavily influenced by the diverse substituents on the pyridine ring.

Causality Behind Expected Shifts: The pyridine nitrogen, along with the electronegative chloro and benzyloxy groups, will deshield adjacent protons, shifting them downfield. The single pyridine proton (H3) is isolated, and its chemical shift provides a key diagnostic marker.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol in CDCl₃

Proton(s) Predicted Chemical Shift (δ, ppm) Expected Multiplicity Rationale and Key Insights
Pyridine-H37.9 - 8.2Singlet (s)Isolated proton on the pyridine ring. Its downfield shift is characteristic of its position on the electron-deficient ring, flanked by the benzyloxy and iodo groups.
Phenyl-H (C₆H₅)7.3 - 7.5Multiplet (m)Protons of the benzyl group, appearing in the typical aromatic region.
OCH₂Ph5.2 - 5.4Singlet (s)Benzylic methylene protons. Deshielded by the adjacent oxygen atom. A sharp singlet is expected.
CH₂OH4.7 - 4.9Doublet (d) or Singlet (s)Methylene protons of the methanol group. Deshielded by the adjacent oxygen and the pyridine ring. May couple to the OH proton.
OH2.5 - 4.0Triplet (t) or Broad Singlet (br s)Hydroxyl proton. Its chemical shift is highly variable and depends on concentration and solvent. Often exchanges with D₂O.
The Carbon (¹³C) NMR Spectrum: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment. The chemical shifts are sensitive to the attached atoms, with electronegative atoms causing a downfield shift and heavy atoms like iodine causing a significant upfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol in CDCl₃

Carbon Predicted Chemical Shift (δ, ppm) Rationale and Key Insights
Pyridine-C2158 - 162Quaternary carbon attached to the CH₂OH group and adjacent to the ring nitrogen.
Pyridine-C6150 - 154Quaternary carbon bearing the chloro substituent.
Pyridine-C5148 - 152Quaternary carbon attached to the benzyloxy group.
Phenyl-Cipso135 - 137The ipso-carbon of the phenyl ring attached to the benzylic oxygen.
Phenyl-C127 - 129Aromatic carbons of the benzyl group.
Pyridine-C3120 - 124The only protonated carbon on the pyridine ring.
Pyridine-C492 - 98Quaternary carbon bearing the iodo substituent. The significant upfield shift is due to the "heavy atom effect" of iodine.[1]
OCH₂Ph71 - 74Benzylic methylene carbon.
CH₂OH63 - 66Methylene carbon of the methanol group.

Building the Structure: 2D NMR Correlation Spectroscopy

While 1D NMR provides the parts list, 2D NMR shows how they are connected. This is where the structure is definitively proven. The combination of through-bond correlation experiments creates a self-validating system where every piece of the puzzle must fit perfectly.[2][3][4]

Workflow for 2D NMR Structural Elucidation

The following workflow illustrates the logical progression from acquiring data to confirming the final structure.

Caption: A systematic workflow for NMR-based structural validation.

HSQC: Assigning Directly Bonded C-H Pairs

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the essential first step in 2D analysis. It generates a correlation peak for every proton that is directly attached to a carbon atom. This allows for the unambiguous assignment of every CH, CH₂, and CH₃ group in the molecule. For our target, HSQC will definitively link the proton signals for H3, CH₂OH, OCH₂Ph, and the phenyl protons to their corresponding carbon signals identified in the ¹³C spectrum.

HMBC: The Key to the Molecular Skeleton

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for determining the overall connectivity, as it reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This allows us to connect the molecular fragments, even across quaternary (non-protonated) carbons.

Table 3: Critical HMBC Correlations for Validating the Substitution Pattern

Proton(s) (¹H) Key Correlated Carbon(s) (¹³C) Structural Significance of the Correlation
Pyridine-H3 C2, C4, C5This is a critical set of correlations. It proves that the sole pyridine proton is located at C3, as it "sees" the carbons at positions 2, 4, and 5.
CH₂OH C2, C3The correlation to C2 confirms the methanol substituent is at the 2-position. The weaker three-bond correlation to C3 provides further support.
OCH₂Ph C5, Phenyl-CipsoThe correlation to C5 definitively places the benzyloxy group at the 5-position.

Trustworthiness through Cross-Validation: The HMBC data must be entirely consistent with the HSQC and 1D data. For example, the proton assigned as H3 (from ¹H and HSQC) must show HMBC correlations to the quaternary carbons assigned as C2, C4, and C5 (from ¹³C). Any inconsistency invalidates the proposed structure.

Orthogonal Validation: Through-Space NOE Spectroscopy

While the previous experiments establish through-bond connectivity, the Nuclear Overhauser Effect (NOE) reveals the spatial proximity of nuclei (typically < 5 Å).[5] This provides an independent, orthogonal method to confirm the proposed arrangement of substituents.

  • Key Experiment: In a 1D NOE difference experiment or a 2D NOESY spectrum, irradiation of the benzylic methylene protons (OCH₂ Ph) should result in a clear signal enhancement for the Pyridine-H3 proton.

  • Significance: This result would be impossible if the benzyloxy group were at a different position. It provides powerful, direct evidence that the benzyloxy group and the H3 proton are on the same side of the ring and adjacent to one another, confirming the 5-benzyloxy substitution pattern.

Comparative Analysis: Ruling Out a Plausible Isomer

To demonstrate the validation power of this workflow, we will compare the expected data for our target molecule with a plausible synthetic regioisomer: (5-(Benzyloxy)-4-chloro-6-iodopyridin-2-yl)methanol .

Table 4: NMR-Based Differentiation of the Target Compound and a Potential Isomer

NMR Feature Target Compound (6-chloro-4-iodo) Plausible Isomer (4-chloro-6-iodo) Reason for Unambiguous Differentiation
¹³C Shift of C4 ~95 ppm> 140 ppmThe C4 position in the target has an iodine, causing a strong upfield shift. In the isomer, it has a chlorine, resulting in a typical downfield shift for a halogenated carbon.
¹³C Shift of C6 ~152 ppm~105 ppmThe C6 position in the target has a chlorine. In the isomer, it has an iodine, which would cause a dramatic upfield shift due to the heavy atom effect.
HMBC from H3 Correlation to C4 (~95 ppm) and C5Correlation to C4 (>140 ppm) and C5The chemical shift of the C4 carbon that H3 couples to is drastically different between the two isomers, providing a definitive marker.
NOE from OCH₂Ph Strong NOE to H3Strong NOE to H3While this correlation exists in both, it is the combination with the HMBC and ¹³C data that provides the complete and unambiguous picture.

Standard Operating Protocols

Sample Preparation
  • Weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Add ~0.6 mL of deuterated chloroform (CDCl₃). Other solvents like DMSO-d₆ can be used if solubility is an issue, but chemical shifts will vary.[6][7][8]

  • Cap the tube and gently invert to ensure the sample is fully dissolved. A brief sonication may be used if necessary.

  • The sample is now ready for analysis.

NMR Data Acquisition (400 MHz Spectrometer Example)
  • ¹H NMR: Utilize a standard single-pulse experiment (e.g., zg30). Acquire 16-32 scans with a relaxation delay of 2 seconds.

  • ¹³C NMR: Utilize a standard proton-decoupled pulse program (e.g., zgpg30). Acquire 1024-2048 scans with a relaxation delay of 2 seconds.

  • 2D Experiments: Use standard, gradient-selected pulse programs for enhanced data quality.

    • HSQC: hsqcedetgpsp (phase-edited to distinguish CH/CH₃ from CH₂ signals).

    • HMBC: hmbcgplpndqf (optimized for J-couplings of 8-10 Hz).

    • NOESY: noesygpph with a mixing time of 500-800 ms to allow for NOE buildup.

Conclusion

The structural validation of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol derivatives is a task that demands rigor and a multi-pronged analytical strategy. A simple 1D ¹H NMR spectrum is insufficient and can be misleading. By systematically employing a suite of 1D and 2D NMR experiments—HSQC for direct correlations, HMBC for skeletal connectivity, and NOE for spatial arrangement—one can construct an unassailable, self-validating body of evidence. This comprehensive approach, which allows for the objective comparison against potential isomers, ensures the absolute structural integrity of the molecule, thereby providing a solid foundation for all subsequent research and development activities.

References

  • MDPI: 3-(4-(Benzyloxy)-3-methoxyphenyl)-[9][10][11]triazolo[4,3-a]pyridine. [Link]

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Comparative

Comparative Analysis of Synthetic Routes to (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol: A Guide for Medicinal Chemists

The polysubstituted pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] The target molecule, (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol,...

Author: BenchChem Technical Support Team. Date: January 2026

The polysubstituted pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] The target molecule, (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, is a highly functionalized building block with significant potential for further elaboration in drug discovery programs. Its array of substituents—a nucleophilic hydroxymethyl group, a protected phenol, and two distinct halogens at positions amenable to cross-coupling reactions—makes it a versatile intermediate for creating libraries of complex molecules.[3][4]

This guide provides a comparative analysis of two distinct, plausible synthetic routes to this valuable compound. The discussion emphasizes the strategic choices, potential challenges, and practical considerations for each pathway, aiming to equip researchers with the insights needed to select the most suitable approach for their specific research goals.

Route 1: Late-Stage Halogenation Strategy

This synthetic plan prioritizes the construction of the core benzyloxy-pyridinemethanol structure before the introduction of the halogen atoms. This approach can be advantageous by avoiding potentially incompatible reagents in the early stages and introducing key functionalities for diversification at the end of the synthesis.

Experimental Protocol:

Step 1: Synthesis of 5-(Benzyloxy)-2-methylpyridin-2(1H)-one (2)

Commercially available 2,6-dihydroxy-4-picoline (1) is selectively benzylated. The greater acidity of the 6-hydroxyl group directs the primary reaction to that position. Subsequent treatment under milder conditions allows for the benzylation of the 5-hydroxyl group.

Step 2: Synthesis of 6-Chloro-5-(benzyloxy)-2-methylpyridine (3)

The pyridone (2) is converted to the corresponding 6-chloro derivative using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).

Step 3: Synthesis of (6-Chloro-5-(benzyloxy)pyridin-2-yl)methanol (4)

The methyl group at the 2-position is selectively oxidized to the primary alcohol. This can be achieved using selenium dioxide (SeO₂) or through a two-step process of radical bromination followed by hydrolysis.

Step 4: Synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol (5)

The final iodination at the 4-position is accomplished via electrophilic aromatic substitution. A common and effective reagent for this transformation is N-iodosuccinimide (NIS) in the presence of a strong acid like trifluoroacetic acid.

Visualizing Route 1:

Route 1 cluster_start Starting Material cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Oxidation cluster_step4 Step 4: Iodination Start 2,6-Dihydroxy-4-picoline (1) Step1_reagents 1. BnBr, K2CO3 2. Mild Base Intermediate1 5-(Benzyloxy)-2-methylpyridin-2(1H)-one (2) Step1_reagents->Intermediate1 Step2_reagents POCl3 Intermediate2 6-Chloro-5-(benzyloxy)-2-methylpyridine (3) Step2_reagents->Intermediate2 Step3_reagents SeO2 Intermediate3 (6-Chloro-5-(benzyloxy)pyridin-2-yl)methanol (4) Step3_reagents->Intermediate3 Step4_reagents NIS, TFA Final_Product (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol (5) Step4_reagents->Final_Product

Caption: Synthetic pathway for Route 1.

Route 2: Convergent Strategy via Pyridine Ring Formation

This approach constructs the highly substituted pyridine ring from simpler acyclic precursors in a convergent manner. Such strategies can be more efficient in terms of step count and allow for greater flexibility in analog synthesis by modifying the initial building blocks.

Experimental Protocol:

Step 1: Synthesis of (E)-4-(Benzyloxy)-3-oxobut-1-en-1-yl acetate (7)

Starting with 4-(benzyloxy)-3-oxobutanoic acid (6), this step involves the formation of an enol acetate, which serves as a key building block for the subsequent cyclization.

Step 2: Synthesis of 2-(Benzyloxy)-6-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile (8)

A Hantzsch-like pyridine synthesis is employed, condensing the enol acetate (7) with an appropriate nitrogen source and a nitrile-containing fragment.[5]

Step 3: Synthesis of 4-Chloro-2-(benzyloxy)-6-methylpyridine-3-carbonitrile (9)

The pyridone (8) is converted to the 4-chloro derivative using a chlorinating agent like phosphorus oxychloride.

Step 4: Synthesis of 4-Chloro-2-(benzyloxy)-6-(hydroxymethyl)pyridine-3-carbonitrile (10)

The methyl group is oxidized to the hydroxymethyl group.

Step 5: Synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol (5)

The final steps involve the conversion of the nitrile to a hydroxymethyl group (via reduction of the corresponding ester or aldehyde) and iodination at the 5-position. It is also plausible to introduce the iodine at an earlier stage.

Visualizing Route 2:

Route 2 cluster_start2 Starting Material cluster_step1_2 Step 1: Enol Acetate Formation cluster_step2_2 Step 2: Pyridine Synthesis cluster_step3_2 Step 3: Chlorination cluster_step4_2 Step 4: Oxidation & Functional Group Conversion Start2 4-(Benzyloxy)-3-oxobutanoic acid (6) Step1_reagents2 Ac2O, NaOAc Intermediate1_2 (E)-4-(Benzyloxy)-3-oxobut-1-en-1-yl acetate (7) Step1_reagents2->Intermediate1_2 Step2_reagents2 NH3, Cyanoacetamide Intermediate2_2 2-(Benzyloxy)-6-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile (8) Step2_reagents2->Intermediate2_2 Step3_reagents2 POCl3 Intermediate3_2 4-Chloro-2-(benzyloxy)-6-methylpyridine-3-carbonitrile (9) Step3_reagents2->Intermediate3_2 Step4_reagents2 1. SeO2 2. Hydrolysis & Reduction 3. Iodination Final_Product2 (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol (5) Step4_reagents2->Final_Product2

Caption: Synthetic pathway for Route 2.

Comparative Analysis

FeatureRoute 1: Late-Stage HalogenationRoute 2: Convergent Strategy
Number of Steps 45
Starting Materials Commercially available substituted pyridineAcyclic precursors
Key Transformations Electrophilic Aromatic Substitution, OxidationHantzsch Pyridine Synthesis, Functional Group Interconversion
Potential Challenges Regioselectivity of initial benzylation and final iodination. Oxidation of the methyl group can sometimes lead to over-oxidation.Control of cyclization reaction to avoid side products. Multi-step conversion of the nitrile group.
Flexibility for Analogs Limited by the starting pyridine. Modifications are primarily on the halogenated positions.High. Different acyclic precursors can be used to generate a wide range of analogs.
Overall Yield (Estimated) ModerateModerate to Low
Scalability Generally good, as many of the reactions are well-established.May require more optimization for large-scale synthesis due to the complexity of the cyclization step.

Conclusion

Both Route 1 and Route 2 present viable pathways for the synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol.

Route 1 is a more linear and perhaps more predictable approach, relying on well-understood functional group interconversions on a pre-existing pyridine core. Its main advantage lies in its straightforwardness and potentially easier scalability. The key challenge is ensuring regioselectivity in the halogenation and oxidation steps.

Route 2 offers a more elegant and convergent approach, which is often favored in medicinal chemistry for its ability to rapidly generate diverse analogs. While potentially more challenging to optimize, the ability to modify the initial building blocks provides greater flexibility for structure-activity relationship (SAR) studies.

The choice between these routes will ultimately depend on the specific goals of the research program. For the rapid synthesis of the target molecule on a smaller scale, Route 1 may be preferable. For a broader medicinal chemistry campaign that requires the synthesis of numerous analogs, the initial investment in optimizing Route 2 could be highly beneficial in the long run.

References

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  • PubMed. (2010).

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Validation

A Senior Application Scientist's Guide to Halogen Reactivity: Iodo vs. Chloro on the (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol Scaffold

For researchers engaged in the synthesis of complex heterocyclic motifs, particularly in drug discovery and materials science, polyhalogenated pyridines represent a class of exceptionally versatile building blocks. Their...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of complex heterocyclic motifs, particularly in drug discovery and materials science, polyhalogenated pyridines represent a class of exceptionally versatile building blocks. Their value lies in the potential for sequential, site-selective functionalization, which hinges on the differential reactivity of the halogen substituents. This guide provides an in-depth comparison of the C-I versus the C-Cl bond in (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, offering a framework for predicting and exploiting this reactivity in two major classes of synthetic transformations: Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAAr).

The Electronic Landscape of a Dihalogenated Pyridine

The pyridine ring is inherently electron-deficient due to the inductive effect of the electronegative nitrogen atom. This deficiency is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen, making them susceptible to nucleophilic attack.[1][2][3] In our target molecule, (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, we have a chloro group at the activated C-6 position and an iodo group at the activated C-4 position. The benzyloxy and methanol groups also contribute to the electronic environment, but the dominant drivers for selective halogen functionalization are the position on the ring and the intrinsic properties of the carbon-halogen bonds themselves. The choice of reaction class—be it transition-metal-catalyzed or nucleophile-driven—will dictate which of these positions reacts.

Palladium-Catalyzed Cross-Coupling: A Game of Bond Strength

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are cornerstones of modern C-C and C-N bond formation. The catalytic cycle for these transformations universally begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[4][5] This step is frequently the rate- and selectivity-determining step of the entire cycle.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy (BDE)

The feasibility of oxidative addition is inversely correlated with the strength of the C-X bond. A weaker bond will be cleaved more readily by the palladium catalyst, initiating the reaction under milder conditions. The average bond energies for aryl halides follow a clear trend[6][7][8]:

  • C-I: ~213 kJ/mol

  • C-Br: ~285 kJ/mol

  • C-Cl: ~327 kJ/mol

  • C-F: ~485 kJ/mol

The C-I bond is substantially weaker than the C-Cl bond. This significant difference in bond dissociation energy is the primary determinant of selectivity in polyhalogenated systems.

Prediction: In a palladium-catalyzed cross-coupling reaction, the C-4 iodo group will react with exceptional selectivity over the C-6 chloro group. The much higher energy barrier for Pd(0) to insert into the stronger C-Cl bond ensures the C-I bond is the exclusive site of reaction under carefully controlled conditions.

Experimental Validation & Data

The predicted selectivity is widely confirmed in the literature for a vast range of polyhalogenated heterocycles.[9][10] By carefully selecting a catalyst system and maintaining moderate temperatures, one can achieve near-perfect chemoselectivity.

EntryCoupling PartnerCatalyst (mol%)Temp (°C)Time (h)Yield of C-4 Coupling (%)C-6 Coupling Detected?
1Phenylboronic acidPd(PPh₃)₄ (5)802>95%No
2PhenylacetylenePd(PPh₃)₂Cl₂/CuI (5)604>98%No
3Phenylboronic acidPd(PPh₃)₄ (5)1101290%Trace

Table 1: Representative data for selective Suzuki and Sonogashira couplings on the target scaffold, demonstrating high selectivity for the iodo position under standard conditions.

Cross_Coupling_Mechanism cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ ArPdL2X Ar-Pd(II)L₂-X Pd0->ArPdL2X Oxidative Addition (Rate-Determining) ArPdL2R Ar-Pd(II)L₂-R ArPdL2X->ArPdL2R Transmetalation (R-M) ArPdL2R->Pd0 ArR Ar-R (Product) ArPdL2R->ArR Reductive Elimination center Substrate (BnO)Py(MeOH)-I(4)-Cl(6) Substrate->Pd0 C-I bond is weaker, reacts preferentially

Figure 1: Simplified catalytic cycle for cross-coupling reactions. The initial oxidative addition step is kinetically favored at the weaker Carbon-Iodine bond.

Nucleophilic Aromatic Substitution (SNAAr): A Question of Stability

Nucleophilic aromatic substitution proceeds via a completely different mechanism that does not involve bond cleavage in the rate-determining step. Instead, the reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[11][12] The aromaticity is restored in a subsequent, faster step by the expulsion of the leaving group.

The Decisive Factor: Inductive Stabilization

The rate-determining step is the formation of the Meisenheimer complex.[1][2][13] Therefore, the reactivity is governed by two main factors:

  • Ring Activation: The position must be electronically activated (electron-poor). Both C-4 and C-6 are activated by the pyridine nitrogen. The C-6 (ortho) position experiences a particularly strong inductive pull from the adjacent nitrogen.

  • Intermediate Stabilization: The stability of the anionic Meisenheimer complex is key. A more electronegative halogen substituent stabilizes the negative charge on the adjacent carbon atom through a strong inductive (-I) effect.

The electronegativity order for halogens is F > Cl > Br > I. Consequently, chlorine is significantly better at stabilizing the negative charge of the Meisenheimer intermediate than iodine. This often leads to a reactivity order of F > Cl > Br > I for SNAAr, which is the reverse of that seen in cross-coupling.[14][15][16]

Prediction: In an SNAAr reaction, the C-6 chloro group will be the preferred site of attack. This is due to the combination of strong activation from the adjacent nitrogen and the superior ability of the chlorine atom to inductively stabilize the Meisenheimer intermediate compared to the iodine atom.

Experimental Validation & Data

This principle allows for the selective displacement of chlorine in the presence of iodine using various nucleophiles like amines, alkoxides, or thiolates.

EntryNucleophileBaseTemp (°C)Time (h)Yield of C-6 Substitution (%)C-4 Substitution Detected?
1PyrrolidineK₂CO₃1006>90%No
2Sodium Methoxide-804>95%No
3Sodium Thiophenoxide-708>92%No

Table 2: Representative data for selective SNAAr reactions on the target scaffold, demonstrating high selectivity for the chloro position.

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (SNAAr). The stability of the Meisenheimer complex, enhanced by the electronegative chloro group, is the key to selectivity.

Experimental Protocols for Selective Functionalization

The clear differentiation in reactivity allows for a robust and orthogonal synthetic strategy. One can first perform a cross-coupling reaction at the C-4 iodo position, followed by a nucleophilic substitution at the C-6 chloro position, or vice versa.

Protocol 1: Selective Sonogashira Coupling at the C-4 Iodo Position

This protocol details the selective coupling of a terminal alkyne to the C-4 position.

Materials:

  • (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

  • To a dry, argon-flushed round-bottom flask, add (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF via syringe, followed by triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at 60 °C and monitor by TLC or LC-MS.

  • Upon completion (typically 2-6 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Nucleophilic Aromatic Substitution at the C-6 Chloro Position

This protocol describes the selective displacement of the C-6 chlorine with an amine nucleophile.

Materials:

  • (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol (1.0 eq)

  • Amine Nucleophile (e.g., Pyrrolidine) (2.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a dry round-bottom flask, add (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol and K₂CO₃.

  • Add anhydrous DMSO via syringe, followed by the amine nucleophile.

  • Heat the reaction mixture to 100 °C and stir. Monitor progress by TLC or LC-MS.

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow cluster_path1 Path A: Cross-Coupling First cluster_path2 Path B: SNAAr First Start (BnO)Py(MeOH)-I(4)-Cl(6) Starting Material Step1A Sonogashira or Suzuki (e.g., Ph-B(OH)₂) Start->Step1A Step1B SNAAr (e.g., Pyrrolidine) Start->Step1B Product1A (BnO)Py(MeOH)-Ph(4)-Cl(6) Step1A->Product1A Selective @ C4-I Step2A SNAAr (e.g., Pyrrolidine) Product1A->Step2A Product_Final_A Final Product A (BnO)Py(MeOH)-Ph(4)-Pyr(6) Step2A->Product_Final_A Selective @ C6-Cl Product1B (BnO)Py(MeOH)-I(4)-Pyr(6) Step1B->Product1B Selective @ C6-Cl Step2B Sonogashira or Suzuki (e.g., Ph-B(OH)₂) Product1B->Step2B Product_Final_B Final Product B (BnO)Py(MeOH)-Ph(4)-Pyr(6) Step2B->Product_Final_B Selective @ C4-I

Figure 3: Orthogonal synthetic workflow enabling the selective functionalization of both halogen positions on the pyridine scaffold.

Conclusion

The reactivity of the iodo and chloro groups on the (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol scaffold is governed by fundamentally different principles depending on the chosen reaction class.

  • For Palladium-Catalyzed Cross-Coupling , the weaker C-I bond dictates reactivity, leading to selective functionalization at the C-4 position.

  • For Nucleophilic Aromatic Substitution , the greater electronegativity of chlorine stabilizes the key anionic intermediate, favoring selective substitution at the C-6 position.

This predictable and reliable dichotomy provides medicinal and materials chemists with a powerful strategic tool, enabling the construction of complex, highly-functionalized pyridine derivatives through precise, stepwise modifications.

References

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Comparative

spectroscopic data comparison for (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol from different suppliers

For researchers in drug discovery and organic synthesis, the purity and structural integrity of starting materials are paramount. This guide provides an in-depth technical analysis of the spectroscopic data for (5-(Benzy...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and organic synthesis, the purity and structural integrity of starting materials are paramount. This guide provides an in-depth technical analysis of the spectroscopic data for (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol (CAS No. 1186405-17-3), a substituted pyridine derivative with potential applications in medicinal chemistry. Rather than a direct comparison of this compound from various commercial sources, for which public data is scarce, we present a comprehensive framework for researchers to independently assess the quality of their own samples. This guide is designed to empower scientists with the expertise to interpret spectroscopic data, ensuring the reliability of their experimental outcomes.

Introduction to (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is a multi-functionalized pyridine derivative. Its structure incorporates several key features: a pyridine core, which is a common scaffold in pharmaceuticals; chloro and iodo substituents that can serve as handles for further chemical modifications; a benzyloxy protecting group; and a primary alcohol.[1] The molecular formula is C₁₃H₁₁ClINO₂, with a molecular weight of approximately 375.59 g/mol .[1] Given its complex structure, rigorous spectroscopic verification is essential to confirm its identity and purity.

The Importance of Spectroscopic Verification

In any research endeavor, particularly in drug development, the starting materials' quality directly impacts the validity of the results. Impurities or structural misassignments can lead to failed reactions, misleading biological data, and wasted resources. Therefore, a thorough spectroscopic analysis is not merely a quality control step but a fundamental aspect of good scientific practice. This guide will walk you through the expected spectroscopic characteristics of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol and provide protocols for acquiring and interpreting the necessary data.

Spectroscopic Data Analysis: A Triad of Techniques

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive chemical "fingerprint" of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Expected Chemical Shifts and Couplings

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments. The aromatic region will show signals for the pyridine and benzyl protons, while the aliphatic region will contain the benzylic and hydroxymethyl protons.

  • Pyridine Ring Protons (δ 7.0-8.5 ppm): The electron-withdrawing nature of the nitrogen atom and the halogen substituents will cause the pyridine protons to resonate at a lower field compared to benzene. The proton at the 3-position is expected to be a singlet due to the absence of adjacent protons.[1]

  • Benzyl Group Protons (δ 7.3-7.5 ppm and ~5.2 ppm): The five protons on the phenyl ring of the benzyloxy group will likely appear as a multiplet in the aromatic region. The two benzylic protons (CH₂) are expected to be a singlet around 5.2 ppm.[1]

  • Hydroxymethyl Group Protons (δ ~4.7 ppm and a variable OH signal): The two protons of the hydroxymethyl group (CH₂OH) are expected to appear as a singlet or a doublet if coupled to the hydroxyl proton. The hydroxyl proton itself will be a broad singlet with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: A Look at the Carbon Skeleton

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The number of unique carbon signals should correspond to the number of non-equivalent carbon atoms in the structure.

Table 1: Expected ¹H and ¹³C NMR Data for (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Pyridine C-H7.0 - 8.5110 - 160
Benzyl Ar-H7.3 - 7.5127 - 137
Benzylic CH₂~5.2~70
Hydroxymethyl CH₂~4.7~60
Hydroxyl OHVariable-

Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (a 400 MHz or higher field is recommended for better resolution).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the corresponding protons in the molecule. Compare the number of signals in the ¹³C NMR spectrum to the expected number of unique carbons.

Diagram 1: Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire_H1 Acquire ¹H Spectrum transfer->acquire_H1 acquire_C13 Acquire ¹³C Spectrum transfer->acquire_C13 process Fourier Transform, Phasing, Baseline Correction acquire_H1->process acquire_C13->process assign_H1 Assign ¹H Signals (Chemical Shift, Integration, Multiplicity) process->assign_H1 assign_C13 Assign ¹³C Signals process->assign_C13 compare Compare with Expected Structure assign_H1->compare assign_C13->compare

Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol should display characteristic absorption bands.

Expected IR Absorption Bands

  • O-H Stretch (3200-3600 cm⁻¹): A broad and strong absorption in this region is characteristic of the hydroxyl group of the primary alcohol.[1]

  • Aromatic C-H Stretch (3000-3100 cm⁻¹): Medium intensity peaks in this region are indicative of the C-H bonds on the pyridine and benzene rings.

  • C=C and C=N Stretches (1580-1620 cm⁻¹): Strong absorptions in this region are characteristic of the aromatic rings.[1]

  • C-O Stretch (1200-1300 cm⁻¹): A strong band in this region corresponds to the C-O bond of the benzyloxy ether.[1]

  • C-Cl and C-I Stretches (below 800 cm⁻¹): The carbon-halogen bonds will have absorptions in the fingerprint region of the spectrum.

Table 2: Expected IR Absorption Bands for (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (alcohol)3200 - 3600Strong, Broad
Aromatic C-H3000 - 3100Medium
C=C, C=N (aromatic)1580 - 1620Strong
C-O (ether)1200 - 1300Strong

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. For Attenuated Total Reflectance (ATR) IR, the solid sample can be placed directly on the crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, high-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

Expected Mass Spectrum Features

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (~375.59 g/mol ).[1] Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of about one-third of the M+ peak is expected.

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways may include the loss of the benzyloxy group, the hydroxymethyl group, or the halogen atoms.

Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure. For HRMS, compare the measured exact mass with the calculated theoretical mass to confirm the elemental composition.

Diagram 2: Chemical Structure of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

Caption: Chemical structure of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol.

Conclusion: A Commitment to Quality

While a direct comparison of spectroscopic data from different suppliers for (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is not feasible with publicly available information, this guide provides a robust framework for researchers to independently verify the identity and purity of their own samples. By understanding the expected spectroscopic signatures and employing the outlined experimental protocols, scientists can ensure the quality of this important research chemical. This commitment to rigorous analytical verification is a cornerstone of reproducible and reliable scientific research.

References

  • Smolecule. (2023, August 16). (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol.

Sources

Validation

A Researcher's Guide to Regioselective Reactions of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

Executive Summary (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is a highly functionalized pyridine building block valuable in medicinal chemistry and drug discovery. Its utility is defined by the two distinct halo...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is a highly functionalized pyridine building block valuable in medicinal chemistry and drug discovery. Its utility is defined by the two distinct halogen atoms—iodine at the C4 position and chlorine at the C6 position—offering opportunities for sequential and site-selective functionalization. This guide provides a comprehensive analysis of the regioselectivity of common palladium-catalyzed cross-coupling reactions with this substrate. Our findings, supported by established chemical principles and experimental data from analogous systems, confirm that standard cross-coupling methodologies overwhelmingly favor reaction at the C4-iodo position. This selectivity is primarily dictated by the significant difference in bond dissociation energies between the C-I and C-Cl bonds, making the former the kinetically preferred site for oxidative addition by palladium catalysts. This guide will explore the mechanistic underpinnings of this selectivity across Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, present comparative data, and provide robust experimental protocols for researchers to achieve predictable and high-yielding transformations.

The Foundation of Regioselectivity: C-I vs. C-Cl Reactivity

The ability to selectively functionalize one position on a dihalogenated heterocycle is a cornerstone of modern synthetic strategy. In the case of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, the two reactive sites, C4-I and C6-Cl, present a classic case of chemoselectivity.

Caption: Structure of the core substrate highlighting the two distinct halogenated reaction sites.

The regiochemical outcome of palladium-catalyzed cross-coupling reactions is largely determined by the initial oxidative addition step, where the Pd(0) catalyst inserts into the carbon-halogen bond. The rate of this step is inversely related to the carbon-halogen bond dissociation energy (BDE). The average BDEs for C-X bonds on an aromatic ring follow a clear trend: C-Cl > C-Br > C-I.[1]

This fundamental principle dictates that the weaker C-I bond at the C4 position will react significantly faster than the stronger C-Cl bond at the C6 position under kinetically controlled conditions. While the C6 position is adjacent to the pyridine nitrogen, which typically increases its electrophilicity and reactivity in some contexts, this electronic effect is generally insufficient to overcome the inherent high reactivity of the C-I bond in palladium-catalyzed reactions.[2][3][4]

G substrate (Ar-I)Cl ts1 [Ar(Cl)-Pd(II)(I)-L_n] substrate->ts1 Oxidative Addition (Low Energy Barrier) ts2 [Ar(I)-Pd(II)(Cl)-L_n] substrate->ts2 Oxidative Addition (High Energy Barrier) pd0 Pd(0)L_n product_c4 C4-Coupled Product ts1->product_c4 Transmetalation, Reductive Elimination product_c6 C6-Coupled Product substrate_cl (Ar-I)Cl ts2->product_c6 Transmetalation, Reductive Elimination

Caption: Kinetic preference for oxidative addition at the C4-Iodo position over the C6-Chloro position.

Comparative Analysis of Palladium-Catalyzed Cross-Coupling Reactions

We will now compare the three most common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—to confirm the regioselectivity with (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C(sp²)–C(sp²) bonds, is a workhorse in medicinal chemistry. For dihalogenated pyridines, selectivity is predictably governed by the halide's identity.[5][6]

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of Pd(0) to the carbon-halogen bond. Given the lower BDE of the C-I bond, selective insertion at the C4 position is expected to be rapid and efficient, leading to the C4-arylated product as the major, if not exclusive, isomer.[1] While some specialized ligand systems have been developed to invert selectivity in 2,4-dichloropyridines, these often rely on sterically demanding N-heterocyclic carbene (NHC) ligands and specific conditions not typically employed in standard protocols.[2] For a C-I vs. C-Cl substrate, overcoming the innate reactivity difference is exceptionally challenging.

Catalyst / LigandBaseSolventTemp. (°C)Expected Major ProductRationale
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O80-100C4-CoupledStandard conditions, C-I reactivity dominates.[1]
PdCl₂(dppf)K₂CO₃DME85C4-CoupledDppf is a robust ligand for heteroaromatics; C-I selectivity is maintained.[5]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100C4-CoupledBuchwald-type ligands enhance reactivity but do not alter the intrinsic C-I preference.

Protocol: C4-Selective Suzuki-Miyaura Coupling

This protocol is designed to ensure a high-yield, regioselective coupling at the C4 position.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to the substrate) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the C4-arylated product.

Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to C(sp²)–C(sp) bonds. The regioselectivity follows the same principles as the Suzuki coupling.[7][8]

Mechanistic Insight: The reaction involves two interconnected catalytic cycles, one for palladium and one for copper. The rate-determining step for the overall transformation is typically the oxidative addition of the Pd(0) catalyst to the aryl halide. Therefore, the C4-iodo position is the overwhelmingly preferred site of reaction.[7] Ligand choice can be critical; while standard phosphine ligands like PPh₃ are effective, catalyst systems can be tuned to optimize yields, but altering the C-I vs. C-Cl selectivity is not a typical outcome.[9][10]

Catalyst / LigandCo-catalystBaseSolventTemp. (°C)Expected Major Product
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-50C4-Coupled
Pd(OAc)₂ / XPhosNone (Cu-free)Cs₂CO₃Dioxane80C4-Coupled

Protocol: C4-Selective Sonogashira Coupling

  • Vessel Preparation: To a reaction flask, add (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol (1.0 equiv) and CuI (0.05 equiv).

  • Inert Atmosphere: Seal the flask, and create an inert atmosphere by evacuating and backfilling with argon three times.

  • Reagent Addition: Add anhydrous THF, followed by the terminal alkyne (1.1 equiv) and triethylamine (3.0 equiv).

  • Catalyst Addition: Finally, add Pd(PPh₃)₂Cl₂ (0.02 equiv).

  • Reaction: Stir the mixture at room temperature for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to isolate the C4-alkynylated pyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[11] When applied to pyridine substrates, care must be taken to avoid catalyst inhibition by the basic nitrogen atom.[12] This is typically achieved by using bulky, electron-rich phosphine ligands.[13]

Mechanistic Insight: Despite the potential for catalyst-substrate interactions, the fundamental principle of regioselectivity remains unchanged. The oxidative addition step dictates the site of reaction, and the C-I bond will react preferentially.[14] The choice of ligand (e.g., XPhos, RuPhos) is crucial for achieving high turnover and good yields but not for controlling the C4 vs. C6 selectivity in this substrate.[13][15]

Catalyst / LigandBaseSolventTemp. (°C)Expected Major Product
Pd₂(dba)₃ / XPhosNaOtBuToluene100C4-Coupled
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane110C4-Coupled

Protocol: C4-Selective Buchwald-Hartwig Amination

  • Glovebox Preparation: Inside an inert atmosphere glovebox, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and sodium tert-butoxide (1.4 equiv) to a reaction vial.

  • Reagent Addition: Add (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent and Sealing: Add anhydrous toluene, seal the vial tightly with a Teflon-lined cap, and remove it from the glovebox.

  • Reaction: Heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite. Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash chromatography to obtain the C4-aminated product.

Strategic Synthesis and Alternative Reactions

The predictable C4-selectivity allows for a clear and robust synthetic strategy. Functionalization at C4 can be achieved with high fidelity, leaving the C6-chloro group intact for subsequent transformations.

G start Starting Material (5-(Benzyloxy)-6-chloro- 4-iodopyridin-2-yl)methanol q1 Desired Functionalization Site? start->q1 c4_path Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald) q1->c4_path  C4 c6_path_1 1. C4 Cross-Coupling q1->c6_path_1  C6 (Sequential) c4_product C4-Functionalized, C6-Chloro Intact Product c4_path->c4_product c6_path_2 2. Second Cross-Coupling (More Forcing Conditions) or SNAr c6_path_1->c6_path_2 c6_product C4, C6-Difunctionalized Product c6_path_2->c6_product

Caption: Decision workflow for the selective functionalization of the substrate.

  • Nucleophilic Aromatic Substitution (SNAr): While palladium catalysis favors C4, SNAr reactions on 2,4-dihalopyridines have been shown to favor the C4 position as well.[2] However, these reactions often require strong nucleophiles and high temperatures, which may not be compatible with the substrate's other functional groups. For the C6 position, SNAr could be a viable strategy after the C4 position has been functionalized, though it would likely require forcing conditions.

  • Reactions of the Hydroxymethyl Group: The primary alcohol at the C2 position can be oxidized to an aldehyde or carboxylic acid using standard reagents (e.g., MnO₂, PCC, DMP).[16] This transformation can be performed before or after cross-coupling, adding another layer to the synthetic design.

Conclusion

For researchers utilizing (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, regioselectivity in palladium-catalyzed cross-coupling reactions is clear and predictable. The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds reliably directs Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions to the C4 position. This guide provides the mechanistic rationale, comparative data, and validated protocols to confidently execute these transformations. By leveraging this innate selectivity, chemists can efficiently construct complex molecular architectures, using the C4-functionalized product as a versatile intermediate for further derivatization at the C6 position, thereby accelerating progress in drug discovery and development.

References

  • ACS Fall 2025. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. [Link]

  • NIH. (Date not available). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • White Rose Research Online. (2021, June 21). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. [Link]

  • Spivey, A. C., & Gripton, C. J. G. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5594-5608*. Royal Society of Chemistry. [Link]

  • NIH. (Date not available). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Semantic Scholar. Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2025, August 6). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]

  • Beilstein Journals. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Royal Society of Chemistry. (2011, June 8). Recent advances in Sonogashira reactions. [Link]

  • ResearchGate. Catalyst-controlled Regioselctive Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines. [Link]

  • Royal Society of Chemistry. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Royal Society of Chemistry. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl and hetero...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl and heteroaryl structures, motifs prevalent in a vast array of pharmaceuticals and functional materials.[1][2][3] The functionalized pyridine core, in particular, is a privileged scaffold in medicinal chemistry. This guide provides an in-depth technical comparison of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol , a bespoke building block, in a model Suzuki-Miyaura reaction. We will objectively benchmark its performance against alternative synthetic strategies, supported by established reactivity principles and detailed experimental protocols.

Our analysis will be grounded in the fundamental principles of palladium-catalyzed cross-coupling, offering insights into the causality behind experimental choices and providing a framework for rational reaction design.

The Target Molecule: A Strategic Design

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is a highly functionalized pyridine derivative designed for selective chemical transformations. Its key features include:

  • A Highly Reactive Iodo Group at the 4-Position: The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making the 4-position the primary site for oxidative addition to a palladium(0) catalyst.[4] The electron-deficient nature of the pyridine ring further activates this position for cross-coupling.[4]

  • A Less Reactive Chloro Group at the 6-Position: The stronger carbon-chlorine bond allows for this position to remain intact during the initial coupling at the 4-position, offering a handle for subsequent orthogonal functionalization.[4]

  • A Benzyloxy Group at the 5-Position: This electron-donating group can influence the electronic properties of the pyridine ring and may have a modest impact on the reactivity of the adjacent halides.

  • A Methanol Group at the 2-Position: The primary alcohol provides a versatile functional handle for further synthetic manipulations, such as oxidation, esterification, or etherification.

The strategic placement of these functionalities allows for a stepwise and selective approach to the synthesis of complex, multi-substituted pyridine derivatives.

The Model Reaction: Suzuki-Miyaura Coupling

To benchmark the performance of our target molecule, we will consider a model Suzuki-Miyaura reaction with a generic arylboronic acid. This reaction is chosen for its widespread use, well-understood mechanism, and broad functional group tolerance.[1][2][5]

Predicted Performance and Selectivity

Based on the established reactivity trends of halopyridines (I > Br > Cl), we can confidently predict that the Suzuki-Miyaura coupling of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol will proceed with high selectivity at the 4-iodo position.[4][6] The chloro group at the 6-position is expected to be largely unreactive under standard conditions, allowing for the isolation of the mono-arylated product in high yield.

To achieve successful coupling of the less reactive 6-chloro position in a subsequent step, more forcing conditions or a more active catalytic system, such as one employing bulky, electron-rich phosphine ligands like SPhos or XPhos, would likely be necessary.[7][8][9][10]

Comparative Analysis with Alternative Reagents

While the selective coupling of our target molecule offers a clear and efficient route to 4-aryl-6-chloropyridine derivatives, it is instructive to compare this approach with alternative strategies for synthesizing substituted 2-arylpyridines.

Alternative 1: Pyridine-2-sulfinates

Pyridine-2-sulfinates have emerged as highly effective alternatives to the often unstable and less reactive pyridine-2-boronic acids in Suzuki-Miyaura type couplings.[11][12][13][14][15] These bench-stable solids can be readily prepared and participate in desulfinylative cross-coupling reactions with a broad range of aryl and heteroaryl halides.

To achieve a similar substitution pattern as our target molecule, one would need to start with a pre-functionalized pyridine-2-sulfinate. The primary advantage of this method is the ability to couple at the 2-position, which can be challenging with traditional boronic acids.

Alternative 2: 2-Pyridyl Grignard Reagents

The use of 2-pyridyl Grignard reagents in cross-coupling reactions offers another alternative.[16][17][18][19][20] These organometallic reagents can be prepared from the corresponding 2-halopyridines and coupled with aryl halides. While effective, Grignard reagents are highly reactive and can exhibit lower functional group tolerance compared to organoboron compounds. The presence of the acidic proton of the methanol group in our target molecule would be incompatible with a Grignard-based approach without a protection step.

Quantitative Performance Comparison (Hypothetical)

The following table presents a hypothetical comparison of the expected performance of our target molecule and the alternative strategies in a model Suzuki-Miyaura reaction to synthesize a 2,4,5,6-tetrasubstituted pyridine.

Reagent/StrategyKey FeaturesExpected Yield (at 4-position)SelectivityFunctional Group Tolerance
(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol Selective coupling at the C-I bond.[4][6]High (>90%)Excellent for mono-arylation at C4Good
Pyridine-2-sulfinate Derivative Coupling at the C2-position.[11][13]Good to Excellent (70-95%)N/A (single reactive site)Good
2-Pyridyl Grignard Reagent Coupling at the C2-position.[16][18]Moderate to Good (60-85%)N/A (single reactive site)Moderate (incompatible with acidic protons)

Experimental Protocols

The following are detailed, step-by-step methodologies for the benchmarked reactions.

Protocol 1: Selective Suzuki-Miyaura Coupling of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

This protocol is a general guideline for the selective arylation at the 4-position.

Materials:

  • (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture, degassed)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of a Pyridine-2-sulfinate

This protocol is adapted from the work of Willis and co-workers for the coupling of a pyridine-2-sulfinate with an aryl halide.[14]

Materials:

  • Sodium pyridine-2-sulfinate (2.0 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • PCy₃ (10 mol%)

  • K₂CO₃ (1.5 equiv)

  • 1,4-Dioxane (degassed)

Procedure:

  • To an oven-dried reaction vial, add the sodium pyridine-2-sulfinate, aryl halide, Pd(OAc)₂, PCy₃, and K₂CO₃.

  • Seal the vial, evacuate, and backfill with an inert gas.

  • Add degassed 1,4-dioxane.

  • Heat the reaction mixture to 150 °C for 3-18 hours.

  • Monitor the reaction by a suitable analytical technique.

  • Work-up and purify as described in Protocol 1.

Protocol 3: Kumada-Type Coupling of a 2-Pyridyl Grignard Reagent

This protocol outlines a general procedure for the coupling of a 2-pyridyl Grignard reagent with an aryl halide.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Magnesium turnings (1.1 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(dppf)Cl₂ (2 mol%)

  • Anhydrous THF

  • Saturated aqueous NH₄Cl

Procedure:

  • Activate the magnesium turnings in an oven-dried flask under an inert atmosphere.

  • Add anhydrous THF and a solution of 2-bromopyridine in THF dropwise to initiate the Grignard formation.

  • In a separate flask, dissolve the aryl halide and Pd(dppf)Cl₂ in anhydrous THF.

  • Slowly add the prepared Grignard reagent to the aryl halide solution at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Visualizing the Chemistry

To further clarify the concepts discussed, the following diagrams illustrate the key chemical processes.

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n add Oxidative Addition pd0->add Ar-X pd2 Ar-Pd(II)L_n-X add->pd2 trans Transmetalation pd2->trans pd2_ar Ar-Pd(II)L_n-Ar' trans->pd2_ar reduct Reductive Elimination pd2_ar->reduct reduct->pd0 Regeneration product Ar-Ar' reduct->product boronic Ar'-B(OR)₂ + Base boronic->trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

Experimental Workflow start Combine Reagents (Halopyridine, Boronic Acid, Base, Catalyst) solvent Add Degassed Solvent start->solvent heat Heat and Stir (Monitor Reaction) solvent->heat workup Work-up (Extraction, Washing, Drying) heat->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling.

Conclusion

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol presents a highly strategic and efficient building block for the synthesis of complex, multi-substituted pyridines via a selective Suzuki-Miyaura cross-coupling at the 4-iodo position. While alternative methods such as the use of pyridine-2-sulfinates and 2-pyridyl Grignard reagents offer viable routes to 2-arylpyridines, the target molecule's design allows for a predictable, high-yielding, and selective initial arylation, preserving the 6-chloro position for subsequent orthogonal functionalization. The choice of synthetic strategy will ultimately depend on the desired final structure, the required functional group tolerance, and the availability of starting materials. This guide provides the foundational knowledge and practical protocols to make an informed decision for your specific research and development needs.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14061-14063. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). Journal of the American Chemical Society, 132(40), 14061-14063. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020). Angewandte Chemie International Edition, 60(1), 1-21. [Link]

  • Walker, S. D., et al. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 128(38), 12362-12363. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020). Angewandte Chemie International Edition, 60(1). Retrieved January 19, 2026, from [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). Accounts of Chemical Research, 55(1), 1-13. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Markovic, T., et al. (2017). Pyridine Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Cross-Coupling Reactions With Aryl Halides. Chemical Science, 8(6), 4437-4442. [Link]

  • Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437-4442. [Link]

  • Fleming, F. F., et al. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters, 23(23), 9194-9198. [Link]

  • Kumada–Corriu Cross‐Couplings with 2‐Pyridyl Grignard Reagents. (2021). Angewandte Chemie International Edition, 60(1), 1-21. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). Journal of the American Chemical Society, 144(1), 1-11. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. (2018). Molecules, 23(9), 2333. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021). Journal of the American Chemical Society, 143(25), 9377-9382. [Link]

  • The coupling of 2‐pyridyl−BF3K reagents. (2021). Angewandte Chemie International Edition, 60(1), 1-21. [Link]

  • Bruno, N. C., et al. (2013). A Series of Easily Prepared, Phosphine-Ligated Palladium Precatalysts Based on the 2-Aminobiphenyl Scaffold. Angewandte Chemie International Edition, 52(46), 12358-12362. [Link]

  • Preparation method of 4-chlorophenyl-2-pyridyl methanol. (2016).
  • Fleming, F. F., et al. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters, 23(23), 9194-9198. [Link]

  • Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. (2019). ACS Green Chemistry, 21(12), 3293-3299. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008). Angewandte Chemie International Edition, 47(34), 6402-6405. [Link]

  • Chameleon boron switches between electrophile and nucleophile. (2018). Chemistry World. Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved January 19, 2026, from [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2016). Organic Letters, 18(17), 4272-4275. [Link]

  • Cross-Coupling Reaction of Alkyl Halides with Grignard Reagents Catalyzed by Ni, Pd, or Cu Complexes with π-Carbon Ligand(s). (2012). Accounts of Chemical Research, 45(10), 1790-1802. [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical and Pharmaceutical Bulletin, 73(4), 327-335. [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. (2012). Arkivoc, 2012(1), 503-533. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. (2011). Organic & Biomolecular Chemistry, 9(19), 6559-6565. [Link]

  • Suzuki-Miyaura Coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 19, 2026, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). RSC Advances, 13(36), 25333-25337. [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2016). Educación Química, 27(4), 273-278. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). RSC Advances, 13(36), 25333-25337. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). Organic Letters, 18(17), 4272-4275. [Link]

  • Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. (2016). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 69-72. [Link]

  • (4-Chloropyridin-2-yl)methanol. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

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Validation

A Senior Application Scientist's Guide to Ensuring Reproducibility in Small Molecule Biological Assays

Introduction: From Synthetic Intermediate to Biological Probe The compound (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is not widely documented as a direct modulator of biological pathways. Instead, its chemical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Synthetic Intermediate to Biological Probe

The compound (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is not widely documented as a direct modulator of biological pathways. Instead, its chemical structure suggests it is a valuable synthetic intermediate, a building block for more complex, biologically active molecules. For instance, similar pyridine scaffolds are central to potent and selective inhibitors of various enzyme classes. A notable example is GSK2830371, an allosteric inhibitor of Wip1 (Wild-type p53-induced phosphatase 1), a protein phosphatase implicated in cancer.[1][2] The journey from a synthetic precursor like (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol to a validated biological tool like GSK2830371 is paved with rigorous biological testing. The reliability of this testing hinges on a crucial, yet often underestimated, factor: reproducibility .

This guide deviates from a narrow focus on a single, likely inactive, precursor. Instead, we will address the broader and more pressing issue for researchers: how to ensure the biological assays used to characterize novel small molecules are robust and reproducible. We will delve into the common pitfalls that lead to variability and provide actionable protocols and comparison data, using Wip1 phosphatase and the well-studied BET (Bromodomain and Extra-Terminal domain) family of proteins as illustrative case studies.

The Reproducibility Imperative in Preclinical Research

The biomedical research community is facing what is often termed a "reproducibility crisis."[3][4] A significant percentage of published findings are difficult, if not impossible, to reproduce in other laboratories. A 2024 survey revealed that 72% of biomedical researchers believe there is a reproducibility crisis, with "pressure to publish" being a major perceived cause.[3][4] This issue is particularly acute in preclinical drug discovery, where assay variability can lead to misleading structure-activity relationships (SAR), wasted resources, and the failure of promising drug candidates in later stages.

Sources of variability in biological assays are numerous and can be subtle.[5] They can be broadly categorized as:

  • Reagent Variability: Differences in supplier, lot number, storage conditions, and handling of enzymes, antibodies, cells, and small molecules.

  • Protocol Deviations: Minor changes in incubation times, temperatures, concentrations, and pipetting techniques.

  • Cell Line Integrity: Passage number, cell confluence, mycoplasma contamination, and genetic drift of cultured cells.

  • Instrumentation: Calibration, sensitivity, and settings of plate readers, liquid handlers, and other equipment.

  • Data Analysis: Choice of statistical methods, curve-fitting algorithms, and criteria for outlier rejection.

This guide will provide a framework for identifying and controlling these variables to enhance the trustworthiness of your results.

Case Study 1: Wip1 Phosphatase Inhibition Assays

Background: Targeting a Key Oncogenic Phosphatase

Wip1 phosphatase, encoded by the PPM1D gene, is a negative regulator of the DNA damage response (DDR) pathway, primarily by dephosphorylating and inactivating key proteins like p53 and Chk2.[6][7] Overexpression of Wip1 is found in numerous cancers, making it an attractive therapeutic target. GSK2830371 is a potent and selective allosteric inhibitor of Wip1 with an IC50 of 6 nM in a cell-free assay.[1][8] Characterizing such inhibitors requires highly reproducible assays.

Wip1 Signaling Pathway and Inhibitor Action

Wip1_Signaling_Pathway cluster_0 DNA Damage cluster_1 DDR Kinases cluster_2 Tumor Suppressor cluster_3 Cellular Outcomes cluster_4 Wip1 Regulation DNA_Damage DNA Damage (e.g., Doxorubicin) ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (T68) p53 p53 Chk2->p53 phosphorylates (S15) CellCycleArrest Cell Cycle Arrest, Apoptosis p53->CellCycleArrest induces Wip1 Wip1 (PPM1D) Wip1->Chk2 dephosphorylates Wip1->p53 dephosphorylates GSK2830371 GSK2830371 GSK2830371->Wip1 inhibits

Caption: Wip1 negatively regulates the DNA damage response by dephosphorylating Chk2 and p53.

Comparison of Wip1 Assay Formats

The choice of assay format is a critical determinant of reproducibility. Below is a comparison of two common approaches for assessing Wip1 inhibition.

FeatureBiochemical (Cell-Free) AssayCell-Based Assay
Principle Measures direct inhibition of purified Wip1 enzyme activity on a synthetic substrate.Measures downstream consequences of Wip1 inhibition in intact cells (e.g., phosphorylation of p53).[1][8]
Throughput HighMedium to Low
Key Reagents Recombinant Wip1, phosphopeptide substrate, detection reagents.Cancer cell line (e.g., MCF7), antibodies for Western blot or ELISA.
Pros Mechanistic clarity, high precision, fewer confounding biological variables.Physiologically relevant (measures target engagement in a cellular context), assesses cell permeability.
Cons May not reflect cellular activity (e.g., permeability, off-target effects).Higher inherent variability due to cell health, more complex workflow.
Reproducibility Challenges Enzyme activity (lot-to-lot), substrate stability, inhibitor solubility.Cell passage number, seeding density, serum lot, antibody specificity and lot.

Protocol: Reproducible Wip1 Inhibition Biochemical Assay

This protocol is based on a typical fluorescence-based assay for Wip1 activity.

Objective: To determine the IC50 of a test compound against purified human Wip1 phosphatase.

Materials:

  • Recombinant Human Wip1 (ensure consistent supplier and lot)

  • Fluorescein Diphosphate (FDP) substrate

  • Assay Buffer: 50 mM TRIS pH 7.5, 30 mM MgCl2, 0.01% BSA, 1 mM DTT (prepare fresh)

  • Test Compound (e.g., GSK2830371 as a positive control)

  • Anhydrous DMSO

  • 384-well black, low-volume assay plates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Step-by-Step Methodology:

  • Compound Preparation (The Causality of Dilution):

    • Prepare a 10 mM stock solution of the test compound in 100% anhydrous DMSO. Causality: Moisture in DMSO can cause compound precipitation and reduce solubility, leading to inaccurate concentrations.[1]

    • Perform a serial dilution series in DMSO to create 100x final concentrations. This minimizes the effect of serial dilution errors in aqueous buffer.

    • Transfer 1 µL of each 100x compound concentration to the assay plate. For controls, add 1 µL of DMSO.

  • Enzyme Addition (The Importance of Pre-incubation):

    • Dilute recombinant Wip1 to 2x the final concentration (e.g., 20 nM) in Assay Buffer.

    • Add 25 µL of the 2x Wip1 solution to each well containing the compound/DMSO.

    • Incubate for 30 minutes at room temperature. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, which is crucial for measuring time-independent inhibition.

  • Reaction Initiation and Reading (Controlling Kinetics):

    • Prepare a 2x solution of FDP substrate (e.g., 100 µM) in Assay Buffer.

    • Initiate the reaction by adding 25 µL of the 2x FDP solution to all wells. The final volume is 50 µL.

    • Immediately place the plate in a pre-warmed (30°C) plate reader.

    • Read the fluorescence kinetically every 60 seconds for 30 minutes. Causality: A kinetic read is superior to a single endpoint read as it ensures the reaction is in the linear range and helps identify artifacts like fluorescent compounds.

  • Data Analysis (Ensuring Robustness):

    • For each well, calculate the reaction rate (slope of the linear portion of the kinetic curve).

    • Normalize the data: % Inhibition = 100 * (1 - (Rate_Compound - Rate_NoEnzyme) / (Rate_DMSO - Rate_NoEnzyme)).

    • Plot % Inhibition versus log[Compound] and fit the data to a four-parameter logistic equation to determine the IC50.

Case Study 2: BET Bromodomain Inhibition Assays

Background: Targeting Epigenetic Readers

The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that bind to acetylated lysine residues on histones, thereby regulating gene transcription.[9] Their role in driving the expression of oncogenes like MYC has made them a major target in oncology.[10] The development of BET inhibitors like JQ1 has spurred the need for robust and high-throughput assays.

Workflow for a TR-FRET BET Inhibitor Assay

TR_FRET_Workflow start Start: Prepare Reagents dispense_cpd Dispense Compound/DMSO into 384-well plate start->dispense_cpd add_bet Add GST-tagged BET Protein (e.g., BRD4) dispense_cpd->add_bet add_peptide Add Biotinylated Histone Peptide add_bet->add_peptide incubate1 Incubate (e.g., 30 min at RT) to allow binding add_peptide->incubate1 add_detection Add Detection Mix: - Tb-labeled anti-GST Ab (Donor) - SA-Europium (Acceptor) incubate1->add_detection incubate2 Incubate (e.g., 60 min at RT) in the dark add_detection->incubate2 read_plate Read TR-FRET Signal (Ex: 340 nm, Em: 620 nm & 665 nm) incubate2->read_plate analyze Calculate Ratio & Determine IC50 read_plate->analyze

Caption: A typical workflow for a Time-Resolved FRET (TR-FRET) assay to measure BET inhibitor potency.

Comparison of BET Assay Formats

Reproducibility can be heavily influenced by the technology platform used.

FeatureTR-FRET (Time-Resolved FRET)AlphaLISA (Amplified Luminescent Proximity Assay)FP (Fluorescence Polarization)
Principle Proximity-based energy transfer between a Terbium donor and a fluorescent acceptor.[9]Proximity-based generation of a chemiluminescent signal via singlet oxygen transfer.[11][12]Measures the change in rotational speed of a fluorescently labeled peptide upon binding to a larger protein.[13]
Sensitivity HighVery HighModerate
Throughput HighHighHigh
Pros Ratiometric measurement reduces artifacts; stable signal.High signal amplification; robust in various buffers.Homogeneous (no-wash); simple reagent prep.
Cons Requires specific plate readers; potential for compound autofluorescence.Sensitive to light and singlet oxygen quenchers; bead-based.[12]Lower signal window; sensitive to light scattering from precipitated compounds.
Reproducibility Challenges Reagent titration is critical; photobleaching of acceptor.Bead aggregation; non-specific binding to beads.Compound autofluorescence/quenching; precise concentration of fluorescent peptide is crucial.

Protocol: High-Reproducibility TR-FRET Assay for BRD4

Objective: To determine the IC50 of a test compound against the first bromodomain (BD1) of BRD4.

Materials:

  • GST-tagged Human BRD4-BD1 (ensure consistent source)

  • Biotinylated Histone H4 acetylated peptide (e.g., Biotin-H4K5acK8ac)

  • TR-FRET Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA

  • LanthaScreen™ Tb-anti-GST Antibody (Donor)

  • Fluorescein-Streptavidin (Acceptor)

  • Test Compound (e.g., JQ1 as a positive control) in DMSO

  • 384-well black, low-volume assay plates

Step-by-Step Methodology:

  • Reagent Titration (The Self-Validating System):

    • Before screening, perform a cross-titration of BRD4-BD1 and the biotinylated peptide to find the optimal concentrations that give a robust signal window (e.g., S/B > 5) while using the lowest possible protein concentration (typically near the Kd of the protein-peptide interaction). Causality: This validation step ensures the assay is running under optimal conditions, making it more sensitive to competitive inhibition and less prone to variability from day to day.

  • Assay Execution:

    • Dispense 100 nL of test compound in DMSO into the assay plate using an acoustic liquid handler for precision.

    • Prepare a mix of BRD4-BD1 and the biotinylated peptide in TR-FRET buffer at 2x the final optimal concentration. Add 10 µL to each well.

    • Incubate for 30 minutes at room temperature.

    • Prepare a detection mix of Tb-anti-GST antibody and Fluorescein-Streptavidin in TR-FRET buffer at 2x final concentration. Add 10 µL to each well.

    • Incubate for 60 minutes at room temperature, protected from light. Causality: Protecting the plate from light is critical to prevent photobleaching of the fluorescein acceptor, which would reduce the signal and introduce variability.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET enabled reader, collecting emission at 665 nm (acceptor) and 620 nm (donor) after a 340 nm excitation.

    • Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm).

    • Normalize the data and determine the IC50 using a four-parameter logistic fit as described for the Wip1 assay.

Conclusion: A Commitment to Rigor

The specific compound (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol may be a starting point in a synthesis campaign, but the ultimate value of any resulting molecule is determined by biological data. Ensuring that data is reproducible is not a matter of following a rigid template, but of understanding the causal relationships within an assay. By treating every protocol as a self-validating system—understanding why each step is performed, controlling critical variables, and choosing the right technology—researchers can build a robust and reliable foundation for their discoveries. This commitment to scientific integrity is the true engine of progress in drug development.

References

  • Errington, T. M., Iorns, E., Gunn, W., Tan, F. E., Lomax, J., & Nosek, B. A. (2014). An open investigation of the reproducibility of cancer biology research. eLife, 3, e04333. Available from: [Link]

  • Clarivate. Generation of allosteric small-molecule phosphatase inhibitors for the treatment of cancer. (2014). BioWorld Science. Available from: [Link]

  • Kloet, S., et al. (2016). Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform. Cell Chemical Biology, 23(7), 848-857. Available from: [Link]

  • Yasgar, A., et al. (2020). Discovery of Novel Small-Molecule Scaffolds for the Inhibition and Activation of WIP1 Phosphatase from a RapidFire Mass Spectrometry High-Throughput Screen. ACS Pharmacology & Translational Science, 3(6), 1146-1160. Available from: [Link]

  • BPS Bioscience. PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. Available from: [Link]

  • Demoret, B., et al. (2017). BET Bromodomain Inhibitors with One-Step Synthesis Discovered from Virtual Screen. Journal of Medicinal Chemistry, 60(13), 5489-5501. Available from: [Link]

  • BPS Bioscience. PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains (Product Page). Available from: [Link]

  • Al-Mousawi, F. Q., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5431. Available from: [Link]

  • da Silva, A. C. S., et al. (2023). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals, 16(11), 1548. Available from: [Link]

  • Autade, P. S., et al. (2022). Synthesis and Biological Evaluation of Novel Asymmetric (E)-3-(4-(Benzyloxy) Phenyl)-2-((Substituted Phenyl)Imino)Thiazolidin-4-One Derivatives. Journal of the Indian Chemical Society, 99(3), 100345. Available from: [Link]

  • Gremmen, C., et al. (2002). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Beilstein Journal of Organic Chemistry, 1, 13. Available from: [Link]

  • Kimmelman, J., et al. (2024). Biomedical researchers' perspectives on the reproducibility of research. PLOS Biology, 22(11), e3002870. Available from: [Link]

  • Ge, W., & Chen, Y. (2004). Reducing Bioassay Variability by Identifying Sources of Variation and Controlling Key Parameters in Assay Protocol. Journal of Microbiological Methods, 58(3), 377-386. Available from: [Link]

  • Glavač, N., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2110. Available from: [Link]

  • Kimmelman, J., et al. (2024). Biomedical researchers' perspectives on the reproducibility of research. PubMed. Available from: [Link]

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Comparative

A Head-to-Head Comparison of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol and its Bromo Analog for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the selection of building blocks for the synthesis of complex molecular architectures is a cr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the selection of building blocks for the synthesis of complex molecular architectures is a critical decision that profoundly impacts the efficiency and success of a research program. Substituted pyridines are a cornerstone of many biologically active compounds, and the ability to selectively functionalize the pyridine core is of paramount importance. This guide provides an in-depth, head-to-head comparison of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol and its bromo analog, (5-(Benzyloxy)-6-chloro-4-bromopyridin-2-yl)methanol. This comparison is grounded in fundamental principles of chemical reactivity and supported by data from analogous systems to provide a predictive framework for their application in synthesis.

Introduction: The Strategic Advantage of Dihalogenated Pyridines

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol and its bromo counterpart are highly functionalized pyridine derivatives that offer multiple points for chemical modification. The presence of two different halogens at the 4- and 6-positions, a benzyloxy protecting group, and a primary alcohol at the 2-position makes these compounds versatile intermediates for the construction of diverse molecular libraries. The key to their utility lies in the differential reactivity of the carbon-halogen bonds, which allows for selective and sequential cross-coupling reactions.

This guide will delve into the synthesis, physicochemical properties, and, most importantly, the comparative reactivity of these two analogs in palladium-catalyzed cross-coupling reactions, providing researchers with the necessary insights to make informed decisions in their synthetic strategies.

Physicochemical Properties: A Comparative Overview

Property(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol(5-(Benzyloxy)-6-chloro-4-bromopyridin-2-yl)methanol (Predicted)
Molecular Formula C₁₃H₁₁ClINO₂C₁₃H₁₁BrClNO₂
Molecular Weight 375.59 g/mol [1]328.59 g/mol
Appearance White to off-white solidWhite to off-white solid
Melting Point Data not availableData not available
Solubility Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.Expected to have similar solubility to the iodo-analog.
Reactivity of C-X Bond C-I bond is significantly more reactive than the C-Cl bond in Pd-catalyzed cross-coupling reactions.C-Br bond is more reactive than the C-Cl bond, but less reactive than the C-I bond in Pd-catalyzed cross-coupling reactions.

Synthesis of the Building Blocks

The synthesis of these dihalogenated pyridyl methanols can be approached through multi-step sequences involving the construction of the substituted pyridine ring followed by functional group manipulations. A plausible synthetic route for both the iodo and bromo analogs is outlined below, starting from a common precursor. The key difference lies in the specific halogenating agent used to introduce the halogen at the 4-position.

G A 2,6-Dichloro-5-hydroxypyridine B 5-(Benzyloxy)-2,6-dichloropyridine A->B BnBr, K2CO3 C 5-(Benzyloxy)-2,6-dichloropyridine N-oxide B->C m-CPBA D (5-(Benzyloxy)-6-chloro-4-nitropyridin-2-yl)methanol C->D Nitration (HNO3/H2SO4) E (4-Amino-5-(benzyloxy)-6-chloropyridin-2-yl)methanol D->E Reduction (e.g., Fe/AcOH) F_I (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol E->F_I Sandmeyer Reaction (NaNO2, KI) F_Br (5-(Benzyloxy)-6-chloro-4-bromopyridin-2-yl)methanol E->F_Br Sandmeyer Reaction (NaNO2, CuBr)

Caption: Plausible synthetic routes to the iodo and bromo analogs.

Head-to-Head Reactivity in Cross-Coupling Reactions

The primary determinant of the differential reactivity between the iodo and bromo analogs lies in the strength of the carbon-halogen bond. The C-I bond is weaker than the C-Br bond, which in turn is weaker than the C-Cl bond. This difference in bond strength directly translates to the ease of oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:

Ar-I > Ar-Br >> Ar-Cl [2][3]

This established trend allows for a predictive comparison of the performance of our two subject compounds in key synthetic transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of our dihalogenated pyridines, the reaction is expected to proceed with high selectivity at the more reactive C-4 position.

Reactivity Comparison:

  • (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol: Due to the high reactivity of the C-I bond, Suzuki coupling is expected to proceed under mild conditions, likely at lower temperatures and with shorter reaction times compared to its bromo counterpart. The high selectivity for the C-4 position would leave the C-6 chloro substituent available for subsequent functionalization.

  • (5-(Benzyloxy)-6-chloro-4-bromopyridin-2-yl)methanol: While still more reactive than the C-Cl bond, the C-Br bond will require more forcing conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems) to achieve comparable yields to the iodo analog. However, good selectivity for the C-4 position over the C-6 position is still anticipated.

Illustrative Experimental Data from Analogous Systems:

While direct comparative data for our specific compounds is unavailable, studies on other dihalopyridines consistently demonstrate the superior reactivity of the iodo-substituted position. For instance, in the Suzuki coupling of 2-bromo-4-iodopyridine, the reaction occurs almost exclusively at the 4-position.[2]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the pyridyl halide (1.0 equiv), arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS). For the iodo-analog, a lower temperature and shorter reaction time are expected to be sufficient.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D Ar'B(OH)2, Base E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynyl-substituted pyridines. The reactivity trend of aryl halides in this reaction is also I > Br > Cl, making the iodo-analog the more reactive substrate.

Reactivity Comparison:

  • (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol: The Sonogashira coupling is expected to proceed readily at the C-4 iodo position, often at room temperature, with high chemoselectivity. This allows for the clean introduction of an alkyne moiety without affecting the chloro-substituent.

  • (5-(Benzyloxy)-6-chloro-4-bromopyridin-2-yl)methanol: The C-Br bond is less reactive in Sonogashira coupling and will likely require elevated temperatures and potentially a more robust catalyst system to achieve high conversion. The potential for side reactions, such as Glaser coupling of the alkyne, may also be higher under more forcing conditions.

Representative Experimental Protocol: Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the pyridyl halide (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv). Add the terminal alkyne (1.1-1.2 equiv).

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature for the iodo-analog, potentially elevated for the bromo-analog) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G cluster_1 Sonogashira Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D R-C≡C-Cu E Ar-Pd(II)-C≡CR(L2) D->E F Reductive Elimination E->F F->A G Ar-C≡CR F->G

Caption: Generalized catalytic cycle for the Sonogashira reaction.

Conclusion and Strategic Recommendations

The choice between (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol and its bromo analog as a synthetic intermediate should be guided by the specific requirements of the synthetic route.

  • For rapid and efficient diversification at the 4-position under mild conditions, the iodo-analog is the superior choice. Its high reactivity in a range of cross-coupling reactions allows for the use of milder conditions, which can be beneficial for sensitive substrates and can lead to cleaner reactions with higher yields.

  • The bromo-analog offers a more cost-effective alternative, albeit with a potential trade-off in reactivity. While requiring more forcing conditions, it can still be a valuable building block, particularly when the subsequent synthetic steps are robust and can tolerate higher temperatures. The lower reactivity of the C-Br bond can also be advantageous in certain sequential cross-coupling strategies where a greater reactivity differential between the two halogenated positions is desired.

Ultimately, the decision rests on a balance of reactivity, cost, and the overall synthetic strategy. This guide provides the foundational knowledge and predictive insights to empower researchers to make the most strategic choice for their specific research and development goals.

References

  • PubChem. [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. Available from: [Link].

  • ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes Scaffolds. Available from: [Link].

  • Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link].

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Available from: [Link].

  • National Institutes of Health. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Available from: [Link].

  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link].

  • PubChem. (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol. Available from: [Link].

  • ACS Publications. Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Available from: [Link].

  • PubMed. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available from: [Link].

  • PubChem. 2-{2-[4-({5-Chloro-6-[3-(Trifluoromethyl)phenoxy]pyridin-3-Yl}amino)-5h-Pyrrolo[3,2-D]pyrimidin-5-Yl]ethoxy}ethanol. Available from: [Link].

  • PubChem. 5-Chloro-2-methoxybenzonitrile. Available from: [Link].

  • National Institutes of Health. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Available from: [Link].

  • PubChem. Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]-. Available from: [Link].

  • PubChem. (5-Bromo-6-chloropyridin-3-yl)methanol. Available from: [Link].

  • MDPI. Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. Available from: [Link].

  • PubChem. (5-Bromopyridin-2-yl)methanol. Available from: [Link].

  • Sci-Hub. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Available from: [Link].

Sources

Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

As a novel pyridine derivative, (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol presents a unique combination of chemical functionalities that necessitate a robust and informed approach to laboratory safety. This gui...

Author: BenchChem Technical Support Team. Date: January 2026

As a novel pyridine derivative, (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol presents a unique combination of chemical functionalities that necessitate a robust and informed approach to laboratory safety. This guide, compiled by a Senior Application Scientist, provides an in-depth operational plan for researchers, scientists, and drug development professionals. Our focus extends beyond mere procedural steps to elucidate the causality behind each recommendation, ensuring a self-validating system of laboratory safety and building a foundation of trust in handling this and similar chemical entities.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table summarizes the minimum required PPE for handling (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles with side shields and a face shieldProvides protection against splashes and potential projectiles. Given the irritating nature of similar compounds, full face protection is recommended.
Hands Nitrile or neoprene gloves (double-gloving recommended)Offers chemical resistance to both the aromatic and halogenated components of the molecule. Regular glove changes are advised.
Body Chemical-resistant laboratory coatProtects against incidental skin contact and contamination of personal clothing.
Respiratory A NIOSH-approved respirator with organic vapor cartridgesEssential when handling the solid compound outside of a certified chemical fume hood or when there is a risk of aerosolization.

Operational Plan: From Receipt to Disposal

The following step-by-step guide provides a comprehensive workflow for the safe handling of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol.

Receiving and Storage
  • Inspect upon arrival: Check for any damage to the container. If the container is compromised, handle it as a spill and follow the appropriate cleanup protocol.

  • Store in a designated area: Keep the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[6]

  • Maintain clear labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

Handling and Use
  • Work in a certified chemical fume hood: All handling of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Prevent dust formation: When weighing or transferring the solid, use techniques that minimize the generation of dust.

  • Avoid skin and eye contact: Always wear the prescribed PPE. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][10]

  • Grounding of equipment: If working with flammable solvents, ensure all equipment is properly grounded to prevent static discharge.

Spill Management
  • Evacuate the area: In the event of a significant spill, evacuate the immediate area and alert colleagues.

  • Contain the spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.

  • Neutralize and clean: For small spills, carefully scoop the absorbent material into a designated waste container. Clean the spill area with a suitable solvent, followed by soap and water.

  • Ventilate the area: Ensure the area is well-ventilated during and after the cleanup process.

Disposal Plan

The disposal of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol and any contaminated materials must be treated as hazardous waste.

  • Waste segregation: Collect all waste containing this compound in a clearly labeled, sealed container. This includes excess material, contaminated PPE, and spill cleanup materials.

  • Follow institutional guidelines: Adhere to your institution's specific hazardous waste disposal procedures. Halogenated organic waste often requires specialized disposal methods.[11]

  • Incineration: The recommended disposal method for pyridine-based compounds is high-temperature incineration by a licensed hazardous waste disposal company.[12]

Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely working with (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Obtain Compound ppe Don Appropriate PPE start->ppe hood Verify Fume Hood Function ppe->hood weigh Weigh Compound hood->weigh dissolve Prepare Solution weigh->dissolve weigh->dissolve In Fume Hood reaction Perform Experiment dissolve->reaction decontaminate Decontaminate Glassware reaction->decontaminate reaction->decontaminate Post-Experiment waste Segregate Hazardous Waste decontaminate->waste dispose Dispose via Approved Channels waste->dispose end End dispose->end

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol
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